Dimethylcarbamoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c1-5(2)3(4)6/h1-2H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIMEMSDCNDGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1020512 | |
| Record name | Dimethylcarbamoyl chloride | |
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Molecular Weight |
107.54 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethylcarbamoyl chloride appears as a colorless to yellow liquid with a pungent odor. Burns to skin, eyes and mucous membranes. A lachrymator. Used to make dyes and pharmaceuticals., Clear, colorless liquid; [NIOSH] Noxious odor; [ACGIH], Clear, colorless liquid. | |
| Record name | DIMETHYLCARBAMOYL CHLORIDE | |
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| Record name | Dimethyl carbamoyl chloride | |
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Boiling Point |
329 to 333 °F at 760 mmHg (NTP, 1992), 167 °C, 329 °F | |
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Flash Point |
155 °F (NTP, 1992), Flash point: not available, 155 °F | |
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| Record name | Dimethyl carbamoyl chloride | |
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Solubility |
Decomposes (NTP, 1992), Reacts | |
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Density |
1.168 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.168 g/cu cm @ 25 °C, 1.17 | |
| Record name | DIMETHYLCARBAMOYL CHLORIDE | |
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Vapor Density |
3.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.73 (Air = 1), 3.73 | |
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Vapor Pressure |
1.95 [mmHg], 1.95 mm Hg @ 25 °C | |
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Color/Form |
Clear, colorless liquid. | |
CAS No. |
79-44-7 | |
| Record name | DIMETHYLCARBAMOYL CHLORIDE | |
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| Record name | Carbamoyl chloride, dimethyl- | |
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Melting Point |
-27 °F (NTP, 1992), -33 °C, -27 °F | |
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Foundational & Exploratory
Dimethylcarbamoyl Chloride: A Technical Guide to its Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylcarbamoyl chloride (DMCC) is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, pesticides, and dyes. First reported in 1879, its utility stems from its ability to efficiently transfer a dimethylcarbamoyl group to various nucleophiles. This document provides a comprehensive overview of the history, synthesis, and chemical properties of DMCC. It details experimental protocols for its preparation and explores its critical role in the development of therapeutic agents, particularly acetylcholinesterase inhibitors. The associated biological pathways and toxicological considerations are also discussed, offering a technical resource for professionals in the chemical and pharmaceutical sciences.
Discovery and History
The first documented synthesis of this compound, then referred to as "Dimethylharnstoffchlorid" (dimethylurea chloride), dates back to 1879. It was prepared by reacting phosgene (B1210022) with dimethylamine (B145610). Another early synthesis was reported in 1906 by German chemist Kurt H. Meyer, who prepared the compound by reacting dimethylamine with thionyl chloride. Commercial production of DMCC began in 1961, solidifying its role as a key industrial intermediate. Due to its high toxicity and carcinogenic properties, the handling and use of DMCC require stringent safety precautions.
Physicochemical Properties
DMCC is a clear, colorless to light yellow, corrosive, and flammable liquid with a pungent, irritating odor. It is a lachrymator, meaning it causes tearing. It is rapidly hydrolyzed by water and is soluble in many organic solvents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₃H₆ClNO | |
| Molecular Weight | 107.54 g/mol | |
| CAS Number | 79-44-7 | |
| Melting Point | -33 °C | |
| Boiling Point | 167-168 °C | |
| Density | 1.168 g/mL at 25 °C | |
| Vapor Density | 3.73 (Air = 1) | |
| Flash Point | 155 °F (68.3 °C) | |
| Water Solubility | Decomposes rapidly |
Synthesis and Production
Several methods have been established for the synthesis of this compound, ranging from large-scale industrial processes to laboratory-scale preparations.
Industrial Production from Phosgene and Dimethylamine
The primary industrial method for producing DMCC involves the high-temperature, gas-phase reaction of phosgene (COCl₂) with dimethylamine ((CH₃)₂NH). This method can achieve high yields, often around 90%. An excess of phosgene is typically used to suppress the formation of urea (B33335) byproducts.
Caption: Industrial Synthesis of DMCC.
-
Preparation: Gaseous dimethylamine and an excess of gaseous phosgene (typically a 3:1 molar ratio of phosgene to dimethylamine) are prepared. The reactor system, consisting of a flow reactor, condenser, and collection vessel, must be assembled in a well-ventilated fume hood with appropriate safety measures for handling highly toxic gases.
-
Reaction: The reactant gases are simultaneously passed through a heated flow reactor maintained at a temperature between 200-300 °C.
-
Condensation: The gaseous mixture exiting the reactor, containing DMCC, HCl, and unreacted phosgene, is passed through a condenser.
-
Collection: The liquefied crude DMCC is collected in a receiving flask. Non-condensable gases, primarily HCl and excess phosgene, are passed through a scrubbing system.
-
Purification: The crude DMCC is purified by fractional distillation under reduced pressure to yield the final product.
Laboratory Synthesis using Triphosgene (B27547)
Due to the extreme toxicity of phosgene gas, laboratory-scale syntheses often employ solid, safer phosgene equivalents like diphosgene or triphosgene (bis(trichloromethyl) carbonate). A common laboratory method involves the reaction of triphosgene with an aqueous solution of dimethylamine in a two-phase system.
-
Preparation: A solution of triphosgene in a water-immiscible organic solvent (e.g., toluene (B28343) or dichloromethane) is prepared in a round-bottom flask equipped with a stirrer and an addition funnel.
-
Reaction: An aqueous solution of dimethylamine and a base (e.g., sodium hydroxide) to act as an acid scavenger is slowly added to the stirred triphosgene solution at a controlled temperature (typically 0-10 °C).
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional period. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude DMCC is purified by vacuum distillation. This method typically results in lower yields (around 56%) compared to the industrial gas-phase process due to the hydrolytic sensitivity of DMCC.
Formation as a Byproduct
DMCC can be formed in small quantities (up to 20 ppm) as a byproduct in certain reactions, such as the Vilsmeier-Haack reaction, or when N,N-dimethylformamide (DMF) is used as a catalyst in the conversion of carboxylic acids to acyl chlorides using thionyl chloride. The amount of DMCC formed is dependent on the specific chlorinating agent used.
Chemical Reactivity
DMCC behaves as a typical acyl chloride, where the chlorine atom is a good leaving group and can be readily displaced by nucleophiles. This reactivity is the basis for its wide range of applications.
Caption: Key Reactions of DMCC.
Applications in Drug Development and Biological Systems
DMCC is a vital building block in the synthesis of numerous pharmacologically active compounds. Its ability to introduce the dimethylcarbamoyl group is crucial for the efficacy of several classes of drugs.
Synthesis of Acetylcholinesterase Inhibitors
A primary application of DMCC is in the synthesis of acetylcholinesterase (AChE) inhibitors. These drugs are used to treat conditions like myasthenia gravis, glaucoma, and Alzheimer's disease. By inhibiting AChE, they increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, enhancing neuromuscular transmission.
Notable examples include:
-
Neostigmine: Synthesized from 3-dimethylaminophenol (B24353) and DMCC, followed by quaternization.
-
Pyridostigmine: Synthesized from 3-hydroxypyridine (B118123) and DMCC, followed by quaternization with methyl bromide.
Mechanism of Acetylcholinesterase Inhibition
Dimethylcarbamates, the products of the reaction between a hydroxyl-containing precursor and DMCC, act as "pseudo-irreversible" inhibitors of AChE. The dimethylcarbamoyl group is transferred to a critical serine residue in the active site of the enzyme. This carbamylated enzyme is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed during the normal breakdown of acetylcholine. This effectively blocks the enzyme's activity, leading to an accumulation of acetylcholine.
Caption: AChE Inhibition by Dimethylcarbamates.
Synthesis of Other Therapeutics
DMCC is also employed in the synthesis of other classes of drugs. For instance, it is a reagent in the production of Camazepam , a benzodiazepine (B76468) derivative used for its anxiolytic properties. Furthermore, DMCC is a precursor for various pesticides, particularly carbamate insecticides, which share the same mechanism of acetylcholinesterase inhibition.
Role in Synthesizing Probes for Apoptosis Research
While DMCC does not directly induce apoptosis, it is a key reagent for synthesizing molecules that do. Certain T-type calcium channel antagonists, which have been shown to induce apoptosis in cancer cells, are synthesized using DMCC. Inhibition of these channels can disrupt calcium homeostasis, leading to endoplasmic reticulum (ER) stress or activation of the p38-MAPK and p53 pathways, ultimately culminating in programmed cell death. This makes DMCC an important tool for creating chemical probes and potential therapeutics for cancer research.
An In-depth Technical Guide to Dimethylcarbamoyl Chloride: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Dimethylcarbamoyl chloride (DMCC), with the chemical formula C3H6ClNO, is a reactive chemical intermediate widely utilized in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] It serves as a reagent for transferring a dimethylcarbamoyl group to hydroxyl groups in alcohols or phenols, forming dimethyl carbamates which often exhibit pharmacological or pesticidal activities.[1][3] However, due to its high toxicity, and carcinogenic properties, handling of this compound requires stringent safety precautions.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and visual representations of its reactivity and synthesis.
Physical Properties
This compound is a clear, colorless to light yellow, corrosive, and flammable liquid with a pungent, irritating odor and a tear-penetrating effect.[1][3][5] It is heavier than air and denser than water.[6]
| Property | Value | Source |
| Molecular Weight | 107.54 g/mol | [4][5] |
| Melting Point | -33 °C (-27.4 °F) | [5][7] |
| Boiling Point | 167-168 °C (332.6-334.4 °F) at 760 mmHg | [5][7] |
| Density | 1.168 g/mL at 25 °C | [6][7] |
| Vapor Density | 3.73 (relative to air) | [6] |
| Vapor Pressure | 1.95 mmHg at 25 °C | [5][7] |
| Flash Point | 155 °F (68.3 °C) | [5][6] |
| Refractive Index | 1.4529 at 20 °C/D | [5] |
| Water Solubility | Decomposes rapidly | [3][5][6] |
| Solubility in Organic Solvents | Soluble in ether, chloroform, methanol, ethanol (B145695), carbon disulfide, and benzene.[1][8] | |
| Appearance | Clear, colorless to light yellow liquid | [5][8][9] |
| Odor | Pungent | [3][5] |
Chemical Properties and Reactivity
This compound behaves as an acyl chloride, where the chlorine atom can be substituted by various nucleophiles.[1][3] It is, however, less reactive and selective than conventional acyl chlorides.[3]
Reactivity with Nucleophiles:
-
Hydrolysis: It reacts rapidly with water or moisture in the air to form dimethylamine (B145610), carbon dioxide, and hydrochloric acid.[3][5][6] The half-life for hydrolysis is approximately 6 minutes at 0 °C and 54 seconds at around 14 °C.[5]
-
Alcohols and Phenols: Reacts to form the corresponding N,N-dimethylcarbamates.[1][3]
-
Amines and Hydroxylamines: Reacts to form substituted ureas.[1][3]
-
Imidazoles and Triazoles: Forms carbamoylazoles.[3]
-
Alkali Metal Carboxylates: Reacts to form the corresponding dimethylamides.[3]
-
Dimethylformamide (DMF): Reacts with DMF to produce tetramethylformamidinium chloride.[3]
Thermal Decomposition:
When heated to decomposition, this compound emits highly toxic fumes of hydrogen chloride and nitrogen oxides.[5]
Incompatibilities:
This compound is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[1][5] It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[1][5]
Caption: General reaction pathways of this compound with various nucleophiles.
Experimental Protocols
Synthesis of this compound:
Several methods for the synthesis of this compound have been reported.
Method 1: Reaction of Dimethylamine with Phosgene (B1210022) [3][8]
This method can achieve high yields but involves the use of highly toxic phosgene, requiring strict safety measures.[8]
-
Safety Precautions: All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[8]
-
Environment: The reaction must be carried out in an anhydrous environment under an inert atmosphere (e.g., nitrogen).[8] All glassware and reagents must be thoroughly dried.[8]
-
Reactant Preparation: Dimethylamine and phosgene are typically used in a 1:1 molar ratio.[8] To suppress the formation of urea (B33335) by-products, an excess of phosgene (e.g., 3:1 ratio) can be used in a flow reactor at high temperatures (275 °C) to achieve yields up to 90%.[3]
-
Reaction: The mixture of dimethylamine and phosgene is slowly added to a cooled, anhydrous solvent such as dichloromethane (B109758) or benzene.[8] The reaction temperature is controlled, usually below room temperature.[8] The evolution of hydrogen chloride gas is observed, and the reaction mixture becomes cloudy.[8]
-
Reaction Completion: The reaction is typically stirred for several hours.[8] The reaction is considered complete when the mixture becomes clear.[8]
-
Product Separation: The this compound is isolated by distillation or filtration, followed by purification.[8]
Caption: Experimental workflow for the synthesis of this compound from Dimethylamine and Phosgene.
Method 2: Reaction of Dimethylformamide with Thionyl Chloride [8]
This is another common laboratory synthesis method.
-
Environment: An anhydrous environment under an inert atmosphere is required.[8]
-
Reactant Preparation: Dimethylformamide (DMF) and thionyl chloride (SOCl2) are mixed, typically in a 1:2 molar ratio of DMF to SOCl2.[8]
-
Reaction: The mixture is stirred in a cooled, anhydrous solvent (e.g., methylene (B1212753) chloride or benzene) below room temperature.[8] The evolution of sulfur dioxide gas is observed, and the reaction solution becomes cloudy.[8]
-
Reaction Completion: After several hours of stirring, the reaction is considered complete when the cloudy mixture becomes clear.[8]
-
Product Separation: The target product is separated by distillation or filtration.[8]
Analytical Methods:
Due to the formation of trace amounts of this compound in reactions involving DMF and chlorinating agents (like the Vilsmeier-Haack reaction), sensitive analytical methods have been developed for its detection and quantification.[3][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Trace Analysis [10][11]
-
Derivatization: this compound in the sample is derivatized with ethanol to form the more stable ethyl N,N-dimethylcarbamate.[10][11]
-
Analysis: The derivatized sample is analyzed by GC-MS, often in the selected ion monitoring (SIM) mode to enhance sensitivity and minimize interference from the reaction matrix.[10][11]
-
Internal Standard: An internal standard, such as naphthalene, is used for accurate quantification.[10]
-
Performance: This method is selective and shows good linearity, with a limit of detection (LOD) of 0.2 ppm and a limit of quantification (LOQ) of 0.7 ppm in Vilsmeier reaction matrices.[10][11]
Caption: Logical diagram illustrating the chemical incompatibilities of this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with extreme caution.[3] It is classified as a potential occupational carcinogen.[6]
-
Exposure Routes: Inhalation, ingestion, skin, and eye contact.[4]
-
Health Hazards: It is harmful if swallowed, toxic if inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[4][12] It is also suspected of causing cancer.[4] Acute inhalation exposure in animal studies resulted in damage to the mucous membranes of the nose, throat, and lungs.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4][12] All work should be conducted in a chemical fume hood.[13]
-
Handling: Avoid breathing mist, gas, or vapors.[4][12] Avoid contact with skin and eyes.[12] Keep away from heat, sparks, open flames, and hot surfaces.[13] All equipment used when handling the product must be grounded.[14]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[13] Store under an inert atmosphere as it is sensitive to moisture.[5][13]
This compound is a valuable reagent in organic synthesis, particularly for the preparation of carbamate-containing compounds with biological activity. Its utility is, however, matched by its significant hazardous properties. A thorough understanding of its physical and chemical characteristics, coupled with strict adherence to safety protocols, is imperative for its safe handling and effective use in research and development.
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- 7. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Dimethylcarbamoyl Chloride (CAS 79-44-7)
For Researchers, Scientists, and Drug Development Professionals
WARNING: Dimethylcarbamoyl chloride is a highly toxic, corrosive, and carcinogenic compound. All handling and synthesis should be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., chemical fume hood).
Introduction
This compound (DMCC), CAS number 79-44-7, is a reactive acyl chloride derivative of dimethylcarbamic acid. It is a colorless to yellow liquid with a pungent odor, primarily utilized as a versatile chemical intermediate in the synthesis of a wide range of products, including pharmaceuticals, pesticides, and dyes.[1][2][3] Its utility stems from its ability to transfer the dimethylcarbamoyl moiety to nucleophilic groups, such as alcohols, phenols, and amines.[4] However, its high reactivity is coupled with significant health hazards; it is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and "probably carcinogenic to humans (Group 2A)" by the International Agency for Research on Cancer (IARC).[5][6] This guide provides a comprehensive technical overview of its properties, synthesis, applications, toxicology, and key experimental protocols.
Physicochemical Properties
DMCC is a moisture-sensitive liquid that rapidly hydrolyzes in water.[1][5] Key physical and chemical data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₃H₆ClNO | [7] |
| Molecular Weight | 107.54 g/mol | [8] |
| Appearance | Clear, colorless to yellow liquid | [7][8] |
| Odor | Pungent, unpleasant | [8][9][10] |
| Melting Point | -33 °C (-27.4 °F) | [5][7] |
| Boiling Point | 167-168 °C (332.6-334.4 °F) at 775 mmHg | [6][7] |
| Density | 1.168 g/mL at 25 °C | [6] |
| Flash Point | 68 - 91 °C (154.4 - 195.8 °F) | [7][9] |
| Vapor Pressure | 1.95 mmHg at 25 °C | [5] |
| Vapor Density | 3.73 (Air = 1) | [1] |
| Water Solubility | Decomposes rapidly | [1][11] |
| Refractive Index | n20/D 1.453 |[6] |
Synthesis and Manufacturing
DMCC can be synthesized through several routes, most commonly involving the reaction of a dimethylamine (B145610) source with a phosgene (B1210022) equivalent. It can also form as an undesirable byproduct in reactions using dimethylformamide (DMF) as a catalyst with chlorinating agents like thionyl chloride.[4][12]
Table 2: Summary of Synthesis Routes for this compound
| Reactants | Reagent/Conditions | Yield | Notes | Reference(s) |
|---|---|---|---|---|
| Gaseous Dimethylamine | Phosgene | ~90% | Industrial scale; 275 °C flow reactor. Excess phosgene used to suppress urea (B33335) formation. | [4][13] |
| Aqueous Dimethylamine | Diphosgene or Triphosgene (B27547) | ~56% | Lab scale; two-phase system (benzene-xylene/water) with NaOH as an acid scavenger. Lower yield due to hydrolysis. | [4][13] |
| Dimethylformamide (DMF) | Thionyl Chloride (SOCl₂) | Variable | Common laboratory method. | [14] |
| Chlorodimethylamine | Carbon Monoxide (CO) | Quantitative | Palladium catalyst, room temperature, under pressure. |[4][13] |
Experimental Protocol 1: Laboratory Synthesis using Triphosgene
This protocol is an adaptation of the laboratory-scale synthesis from an aqueous dimethylamine solution. Triphosgene is used as a safer alternative to phosgene gas.
Materials:
-
Triphosgene (bis(trichloromethyl) carbonate)
-
40% Aqueous dimethylamine solution
-
Toluene (B28343) or Xylene
-
Sodium hydroxide (B78521) (NaOH)
-
Ice bath
-
Standard glassware for inert atmosphere reactions, including a three-neck flask, dropping funnel, condenser, and mechanical stirrer.
Procedure:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (to neutralize HCl fumes).
-
Charge the flask with the 40% aqueous dimethylamine solution and an equal volume of toluene.
-
Cool the stirred mixture to 0-5 °C using an ice bath.
-
Dissolve triphosgene in toluene and add it to the dropping funnel.
-
Simultaneously, add the triphosgene solution and an aqueous solution of sodium hydroxide dropwise to the reaction flask over 2-3 hours, maintaining the temperature below 10 °C. The NaOH solution is used to neutralize the hydrochloric acid formed during the reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Chemical Reactivity and Applications
DMCC acts as a classic acylating agent, reacting with various nucleophiles to introduce the dimethylcarbamoyl group.[4] This reactivity is fundamental to its primary use as a chemical intermediate.
-
Reaction with Alcohols/Phenols: Forms N,N-dimethylcarbamates. This reaction is crucial for synthesizing many pesticides and pharmaceuticals that act as acetylcholinesterase inhibitors.[4]
-
Reaction with Amines: Forms substituted ureas.[14]
-
Reaction with Carboxylates: Forms the corresponding dimethylamides.[13]
Table 3: Key Applications of this compound
| Application Area | Product Examples | Mechanism/Use | Reference(s) |
|---|---|---|---|
| Pharmaceuticals | Pyridostigmine (B86062) , Neostigmine (B1678181) | Acetylcholinesterase inhibitors used to treat myasthenia gravis. | [13][15][16][17] |
| Camazepam | A benzodiazepine (B76468) derivative. | [4][13] | |
| Pesticides | Dimetilane , Pirimicarb , Isolane | Carbamate insecticides that function as acetylcholinesterase inhibitors. | [4][13] |
| Dye Synthesis | Various Dyes | Used as an intermediate to build or modify chromophore structures. | [2] |
| Reagent Synthesis | Tetramethylformamidinium chloride | Intermediate for preparing tris(dimethylamino)methane, a formylating agent. |[4][13] |
Spotlight: Synthesis of Pyridostigmine
A prominent application of DMCC is in the synthesis of pyridostigmine bromide. The process involves two main steps:
-
Carbamoylation: 3-Hydroxypyridine is reacted with this compound in the presence of a base to form the intermediate, 3-(dimethylcarbamoyloxy)pyridine.[15][17][18]
-
Quaternization: The nitrogen on the pyridine (B92270) ring of the intermediate is then alkylated with methyl bromide to yield the final quaternary ammonium (B1175870) salt, pyridostigmine bromide.[18][19][20]
Toxicology and Safety
DMCC is a hazardous substance requiring stringent safety precautions. Its toxicity profile is characterized by acute corrosive effects and long-term carcinogenic potential.[10][13]
Carcinogenicity and Genotoxicity
DMCC is classified as a probable human carcinogen (IARC Group 2A).[6] This is based on sufficient evidence from animal studies, which have shown it causes malignant tumors of the nasal cavity in rats and hamsters upon inhalation and skin tumors in mice upon dermal application.[5] The evidence in humans is considered inadequate.[5][11]
The carcinogenic activity of DMCC is attributed to its function as a direct-acting alkylating agent.[11] It does not require metabolic activation to exert its genotoxic effects. In vitro studies have shown that DMCC reacts with DNA to form adducts, primarily 6-dimethylcarbamyloxy-2'-deoxyguanosine and 4-dimethylaminothymidine.[11][21] The formation of these adducts can lead to mutations and initiate carcinogenesis.
References
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- 16. RU2458050C2 - Method for preparing methylulphate neostigmine and iodide neostigmine - Google Patents [patents.google.com]
- 17. PYRIDOSTIGMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. Preparation of pyridostigmine bromide labeled with carbon-14 and tritium | RTI [rti.org]
- 20. Pyridostigmine Bromide | C9H13BrN2O2 | CID 7550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Formation of 6-dimethylcarbamyloxy-dGuo, 6-dimethylamino-dGuo and 4-dimethylamino-dThd following in vitro reaction of dimethylcarbamyl chloride with calf thymus DNA and 6-diethylcarbamyloxy-dGuo following in vitro reaction of diethylcarbamyl chloride with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Dimethylcarbamoyl Chloride from Dimethylamine and Phosgene: An In-depth Technical Guide
Abstract
Dimethylcarbamoyl chloride (DMCC) is a pivotal chemical intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals, pesticides, and dyes.[1][2] Its production via the reaction of dimethylamine (B145610) with phosgene (B1210022) is a well-established industrial process.[3] This technical guide provides a comprehensive overview of this synthesis, tailored for researchers, scientists, and professionals in drug development. It details various experimental protocols, from laboratory-scale procedures to industrial manufacturing, and presents quantitative data to compare methodologies. Furthermore, this document emphasizes the critical safety protocols required due to the hazardous nature of the materials involved.[4] Visual diagrams of the reaction pathway and experimental workflows are provided to facilitate a deeper understanding of the process.
Chemical Reaction and Mechanism
The synthesis of this compound from dimethylamine and phosgene is a phosgenation reaction.[5] The primary reaction involves the nucleophilic attack of dimethylamine on the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of hydrogen chloride (HCl), which is typically neutralized by a second equivalent of dimethylamine or an added base. To suppress the formation of urea (B33335) by-products, an excess of phosgene is often used.[4][6]
The overall chemical equation for the reaction is:
(CH₃)₂NH + COCl₂ → (CH₃)₂NCOCl + HCl
In practice, the generated HCl will react with available dimethylamine to form dimethylamine hydrochloride:
(CH₃)₂NH + HCl → (CH₃)₂NH₂Cl
Therefore, the reaction is often run with at least two equivalents of dimethylamine or with an alternative acid scavenger.
Experimental Protocols
The synthesis of DMCC can be performed under various conditions, each offering different advantages in terms of scale, yield, and safety.
Industrial-Scale High-Temperature Gas-Phase Synthesis
This method is suitable for large-scale, continuous production and can achieve high yields.[4][6]
-
Objective: To produce DMCC in high yield by reacting gaseous dimethylamine and phosgene at elevated temperatures.
-
Apparatus: A flow reactor, typically an iron column, connected to a collection tank and a scrubbing system for off-gases.[7]
-
Procedure:
-
Gaseous dimethylamine and phosgene are continuously introduced into the flow reactor. A molar excess of phosgene (e.g., a 3:1 ratio) is used to minimize the formation of urea by-products.[4][6]
-
The reaction is conducted at a high temperature, typically around 275 °C.[4][6]
-
The product, this compound, is collected in a condenser and tank at the bottom of the reactor.
-
The effluent gas stream, containing by-products like methyl chloride (if trimethylamine (B31210) is used as a precursor) and unreacted phosgene, is passed through a scrubbing system to neutralize acidic gases and destroy residual phosgene.[7]
-
-
Purification: The crude product is typically purified by distillation.
Modern Industrial Synthesis via Microreactor
Microreactor technology offers enhanced safety, better temperature control, and high efficiency for this hazardous reaction.
-
Objective: To safely and efficiently produce high-purity DMCC on an industrial scale.
-
Apparatus: A microreactor system equipped with multiple reaction modules, mass flow controllers, a cooling device, and a collection vessel.[8]
-
Procedure:
-
The reaction modules of the microreactor are heated and maintained at a constant temperature, for instance, 200 °C.[8]
-
Gaseous dimethylamine (e.g., 136.4 g, 3.0 mol) and phosgene (e.g., 371.3 g, 3.0 mol) are simultaneously and continuously fed into the microreactor at controlled flow rates (e.g., 27.3 g/min for dimethylamine and 74.3 g/min for phosgene).[8]
-
The reactants mix and react within the microchannels of the reactor.
-
The gaseous product stream exiting the reactor is immediately cooled to room temperature by a condenser.[8]
-
The condensed liquid crude product is collected.
-
-
Purification: The crude DMCC is purified by rectification (fractional distillation) to achieve high purity (e.g., 99.0%).[8]
Laboratory-Scale Two-Phase Synthesis
For laboratory-scale synthesis, phosgene substitutes like diphosgene or triphosgene (B27547) are often preferred for safety reasons. This procedure uses a two-phase system to facilitate the reaction and capture the HCl by-product.[4][6]
-
Objective: To synthesize DMCC on a laboratory scale using a safer phosgene equivalent and an aqueous base as an acid scavenger.
-
Apparatus: A stirred reactor (e.g., a three-necked flask with a mechanical stirrer, dropping funnel, and condenser).
-
Reagents:
-
Aqueous dimethylamine solution
-
Triphosgene or diphosgene
-
Organic solvent (e.g., a mixture of benzene (B151609) and xylene)[6]
-
Aqueous sodium hydroxide (B78521) (NaOH) as an acid scavenger[6]
-
-
Procedure:
-
An aqueous solution of dimethylamine is placed in the reactor along with the organic solvent, creating a two-phase system.[6]
-
The mixture is cooled, for example, to 0-5 °C.
-
A solution of triphosgene or diphosgene in the same organic solvent is added slowly from the dropping funnel while vigorously stirring the mixture.
-
Aqueous sodium hydroxide is added concurrently or subsequently to neutralize the hydrogen chloride formed during the reaction.
-
The reaction is allowed to proceed for several hours, after which the organic layer is separated.
-
-
Purification: The organic layer containing the product is washed, dried, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation. This method typically results in lower yields (around 56%) due to the hydrolysis sensitivity of DMCC.[4][6]
Quantitative Data Summary
The following table summarizes key quantitative data from the different synthesis protocols.
| Parameter | High-Temp. Gas-Phase | Microreactor Synthesis | Lab-Scale Two-Phase |
| Scale | Industrial | Industrial | Laboratory |
| Phosgene Source | Phosgene Gas | Phosgene Gas | Diphosgene/Triphosgene |
| Reactant Ratio | 3:1 (Phosgene:DMA)[4][6] | 1:1 (Phosgene:DMA)[8] | Stoichiometric |
| Temperature | ~275 °C[4][6] | ~200 °C[8] | 0-5 °C |
| Pressure | Atmospheric[7] | Not specified | Atmospheric |
| Solvent/Medium | Gas Phase | Gas Phase | Benzene-Xylene/Water[6] |
| Acid Scavenger | Excess DMA | None (continuous flow) | Sodium Hydroxide[6] |
| Reported Yield | ~90%[4][6] | 96.2%[8] | ~56%[4][6] |
| Reported Purity | Not specified | 99.0% (after rectification)[8] | Not specified |
Visualized Workflows and Pathways
Chemical Reaction Pathway
The following diagram illustrates the fundamental reaction between dimethylamine and phosgene to form this compound.
Caption: Reaction of Dimethylamine with Phosgene.
Experimental Workflow: Microreactor Synthesis
This diagram outlines the continuous-flow process for DMCC synthesis using a microreactor.
Caption: Continuous-flow synthesis in a microreactor.
Experimental Workflow: Laboratory Two-Phase Synthesis
This workflow illustrates the batch process for laboratory-scale synthesis.
Caption: Laboratory batch synthesis workflow.
Safety Considerations
Extreme caution must be exercised when synthesizing and handling this compound due to the severe hazards associated with the materials.
-
Phosgene (COCl₂): Phosgene is an extremely toxic and corrosive gas.[9] Inhalation can be fatal, with symptoms often being delayed. All work with phosgene must be conducted in a high-performance chemical fume hood or a fully enclosed and ventilated system. Specialized phosgene sensors and emergency response plans are mandatory.
-
This compound (DMCC): DMCC is a corrosive, toxic, and flammable liquid.[4] It is classified as a substance that may cause cancer.[10] Direct contact causes severe burns to the skin, eyes, and respiratory tract.[5] It is also moisture-sensitive and hydrolyzes rapidly in water to form dimethylamine, carbon dioxide, and hydrochloric acid.[5][11]
-
Required Precautions:
-
Engineering Controls: All operations should be performed in a well-ventilated chemical fume hood. A safety shower and eyewash station must be immediately accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, flame-resistant lab coats, and chemical safety goggles with a face shield.[5] For operations with a risk of inhalation, a government-approved respirator is required.
-
Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[9] Avoid heating and all sources of ignition.
-
Disposal: All waste containing DMCC or phosgene must be treated as hazardous waste and disposed of according to institutional and governmental regulations. Contaminated materials should be quenched carefully with a suitable neutralizing agent.
-
Conclusion
The synthesis of this compound from dimethylamine and phosgene remains a critical industrial process. While traditional high-temperature gas-phase methods are effective for large-scale production, modern techniques utilizing microreactors present significant advantages in safety, control, and efficiency, achieving high yields and purity.[8] For laboratory applications, the use of phosgene surrogates in two-phase systems offers a safer, albeit lower-yielding, alternative.[6] Regardless of the chosen method, a profound understanding of the reaction parameters and an unwavering commitment to stringent safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. allfordrugs.com [allfordrugs.com]
- 3. This compound | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US2698343A - Vapor phase process for the production of dimethylcarbamyl chloride from phosgene and trimethyl amine - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. WO2007080430A1 - Novel process - Google Patents [patents.google.com]
In-Depth Technical Guide to the Molecular Structure and Bonding of Dimethylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of dimethylcarbamoyl chloride ((CH₃)₂NCOCl). A thorough examination of its electronic and geometric features is presented, supported by data from gas-phase electron diffraction (GED), and spectroscopic methods including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. This document aims to serve as a core reference for researchers, providing detailed experimental protocols and a fundamental understanding of the molecule's chemical behavior, which is critical for its application in pharmaceutical and chemical synthesis.
Molecular Structure and Geometry
The three-dimensional arrangement of atoms in this compound has been determined with high precision using gas-phase electron diffraction (GED). The key structural parameters, including bond lengths and bond angles, are summarized in Table 1.
The molecule adopts a planar geometry around the central carbonyl carbon and the nitrogen atom. This planarity is a consequence of the delocalization of the nitrogen lone pair electrons into the carbonyl group's π-system, resulting in a partial double bond character for the C-N bond.
Data Presentation: Molecular Geometry
The geometric parameters of this compound, as determined by gas-phase electron diffraction, are presented in Table 1.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | r(C=O) | 1.188 ± 0.003 |
| r(C-Cl) | 1.776 ± 0.003 | |
| r(C-N) | 1.383 ± 0.005 | |
| r(N-C) | 1.465 ± 0.004 | |
| r(C-H) | 1.105 ± 0.003 | |
| **Bond Angles (°) ** | ∠Cl-C=O | 124.5 ± 0.5 |
| ∠N-C=O | 124.9 ± 0.5 | |
| ∠Cl-C-N | 110.6 ± 0.4 | |
| ∠C-N-C | 117.0 ± 0.6 | |
| ∠N-C-H | 110.0 (assumed) |
Table 1: Bond lengths and angles of this compound determined by gas-phase electron diffraction. Errors represent standard deviations.
Bonding and Hybridization
The bonding in this compound can be understood through the concept of valence bond theory and orbital hybridization.
-
Carbonyl Carbon (C=O): This carbon atom is sp² hybridized. It forms three σ-bonds: one with the oxygen atom, one with the chlorine atom, and one with the nitrogen atom. The remaining p-orbital on the carbon overlaps with a p-orbital on the oxygen atom to form a π-bond.
-
Nitrogen Atom: The nitrogen atom is also considered to be sp² hybridized. It forms σ-bonds with the carbonyl carbon and the two methyl carbons. The lone pair of electrons on the nitrogen resides in a p-orbital, which is parallel to the p-orbitals of the carbonyl group, allowing for effective π-delocalization. This delocalization is responsible for the partial double bond character of the C-N bond and the planar arrangement of the atoms in the core of the molecule.
-
Methyl Carbons: The carbon atoms of the two methyl groups are sp³ hybridized, forming four σ-bonds with three hydrogen atoms and the nitrogen atom.
The resonance structures below illustrate the electron delocalization within the amide group:
Caption: Resonance structures of this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory method for the synthesis of this compound involves the reaction of dimethylamine (B145610) with phosgene (B1210022).[1]
Reaction Scheme:
(CH₃)₂NH + COCl₂ → (CH₃)₂NCOCl + HCl
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve dimethylamine (1.0 eq) in an anhydrous inert solvent such as dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phosgene (1.1 eq) in the same solvent from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for another 12 hours.
-
Carefully quench the reaction by slowly adding cold water.
-
Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
-
Sample Preparation: Prepare a solution of this compound (approximately 10-20 mg) in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL).
-
Instrument Parameters:
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
-
Expected Chemical Shifts (δ): Two singlets are observed for the methyl protons due to restricted rotation around the C-N bond at room temperature.
-
δ ~3.05 ppm (s, 3H)
-
δ ~2.90 ppm (s, 3H)
-
¹³C NMR (100 MHz, CDCl₃):
-
Sample Preparation: Prepare a solution of this compound (approximately 50-100 mg) in deuterated chloroform (CDCl₃, ~0.7 mL).
-
Instrument Parameters:
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Expected Chemical Shifts (δ):
-
δ ~168 ppm (C=O)
-
δ ~37 ppm (N-CH₃)
-
δ ~35 ppm (N-CH₃)
-
Attenuated Total Reflectance (ATR)-FT-IR:
-
Sample Preparation: A drop of neat liquid this compound is placed directly on the ATR crystal.
-
Instrument Parameters:
-
Accessory: ATR with a diamond crystal
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Spectral Range: 4000-400 cm⁻¹
-
-
Characteristic Absorption Bands (ν):
-
~1740 cm⁻¹ (strong, C=O stretching)
-
~1400 cm⁻¹ (C-N stretching)
-
~770 cm⁻¹ (C-Cl stretching)
-
Signaling Pathways and Logical Relationships
The reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon. This makes it a versatile reagent for the introduction of the dimethylcarbamoyl group onto various nucleophiles, a key step in the synthesis of many pharmaceuticals and agrochemicals.
Caption: General reactivity pathway of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and experimental characterization of this compound. The provided data and protocols offer a valuable resource for researchers working with this important chemical intermediate. A thorough understanding of its structural and electronic properties is essential for its effective and safe use in the development of new chemical entities.
References
Navigating the Solubility of Dimethylcarbamoyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethylcarbamoyl chloride (DMCC), a reactive chemical intermediate, is integral to the synthesis of a wide array of pharmaceuticals, pesticides, and dyes.[1][2] Its efficacy in these synthetic pathways is critically dependent on its behavior in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, offering both qualitative and quantitative data to support experimental design and implementation. Special consideration is given to the compound's reactivity, which significantly influences solvent selection.
Core Concepts: Solubility vs. Reactivity
A crucial aspect to consider when discussing the "solubility" of this compound is its high reactivity, particularly with protic and nucleophilic solvents. As an acyl chloride, DMCC is susceptible to solvolysis, a reaction in which the solvent molecule is a reactant.[2][3] This is especially pertinent for alcohols and water. While DMCC may initially dissolve, it can subsequently react to form new compounds, such as carbamates with alcohols or carbamic acid (which is unstable and decomposes) with water.[2][4] Therefore, for many protic solvents, the term "miscibility" followed by reaction is more accurate than "solubility" in the sense of a stable, unreacted solution. The compound rapidly decomposes in water and is sensitive to moisture.[5][6][7]
Quantitative Solubility Data
Quantitative data on the solubility of this compound is limited but provides key insights for solvent selection in synthetic applications. The available data at standard temperature is summarized below.
| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Citation |
| Methanol | CH₃OH | 256.42 | 25 | [8] |
| Ethanol | C₂H₅OH | 192.34 | 25 | [8] |
| Isopropanol | C₃H₇OH | 144.13 | 25 | [8] |
Note: As highlighted, DMCC reacts with alcohols. This data likely represents the amount of substance that can be dissolved at the specified temperature, leading to a subsequent reaction (solvolysis).
Qualitative Solubility Profile
A broader, qualitative understanding of DMCC's solubility is essential for selecting appropriate media for various applications, from chemical reactions to purification processes.
| Solvent | Solubility Description | Citation |
| Benzene | Soluble | [1][5][9] |
| Carbon Disulfide | Soluble | [1][5][9] |
| Chloroform | Soluble | |
| Diethyl Ether | Soluble | [1][5] |
| Acetone | Miscible | [10] |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | |
| Nonpolar Organic Solvents | Generally Soluble | [4] |
| Water | Decomposes | [5][6][7][8][9][11] |
Experimental Protocols
Detailed experimental protocols for determining the precise solubility of this compound are not extensively published, likely due to its reactivity. However, a standardized methodology, adapted for a reactive compound, can be employed. The following is a generalized protocol for determining the solubility of a compound like DMCC in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given aprotic organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice (e.g., benzene, chloroform)
-
Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Gas-tight syringes and needles
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Filtration unit with a membrane compatible with the solvent (e.g., PTFE, 0.2 µm)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or NMR)
Methodology:
-
Preparation of Saturated Solutions:
-
Under an inert atmosphere (to prevent hydrolysis from atmospheric moisture), add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.
-
Using a gas-tight syringe, add a precise volume of the anhydrous organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined empirically but should be long enough to ensure saturation is reached. Constant agitation is necessary.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-warmed/cooled (to the equilibration temperature) gas-tight syringe.
-
Immediately filter the collected supernatant through a compatible membrane filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the chosen analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC, GC) to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.
-
Visualizing Workflows and Relationships
To aid in the conceptualization of the processes involved in solubility determination, the following diagrams, generated using Graphviz, illustrate key workflows.
Caption: A logical workflow for determining the solubility of a reactive chemical.
Caption: A schematic of the experimental setup for solubility measurement.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its use in chemical synthesis. While quantitative data is available for some common alcohols, it is imperative to recognize that DMCC's reactivity leads to solvolysis in these protic media. For inert, aprotic solvents like benzene, chloroform, and ethers, DMCC exhibits good solubility, making them suitable choices for reaction media where the integrity of the DMCC molecule is required. The provided experimental protocol offers a framework for generating further, precise solubility data under controlled conditions, which is indispensable for process optimization and the development of robust synthetic methodologies.
References
- 1. This compound | 79-44-7 [amp.chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. allfordrugs.com [allfordrugs.com]
- 4. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Dimethyl carbamoyl chloride [cdc.gov]
- 8. scent.vn [scent.vn]
- 9. chembk.com [chembk.com]
- 10. guidechem.com [guidechem.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Dimethylcarbamoyl Chloride: A Technical Guide to its Hazards and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylcarbamoyl chloride (DMCC) is a highly reactive chemical intermediate used in the synthesis of pharmaceuticals, pesticides, and dyes. Despite its utility, DMCC poses significant health risks, including acute toxicity, severe irritation, and carcinogenicity. This technical guide provides an in-depth overview of the hazards and toxicity of this compound, summarizing key toxicological data, outlining general experimental methodologies for hazard assessment, and visualizing the toxicological profile and related experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals to ensure safe handling and informed risk assessment.
Chemical and Physical Properties
This compound (CAS No. 79-44-7) is a colorless to yellow liquid with a pungent odor.[1] It is highly reactive and rapidly hydrolyzes in the presence of water or moisture to form dimethylamine, hydrochloric acid, and carbon dioxide.[1][2] This reactivity is central to both its utility as a chemical reagent and its hazardous properties.
Toxicological Hazards
This compound is a potent and versatile toxicant, exhibiting a range of adverse health effects.
Acute Toxicity
DMCC is harmful if swallowed and toxic if inhaled.[3][4] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[5] Symptoms of acute inhalation exposure in rats include damage to the mucous membranes of the nose, throat, and lungs, leading to breathing difficulties.[6]
Table 1: Acute Toxicity of this compound
| Route of Exposure | Species | Test | Value | Reference(s) |
| Oral | Rat | LD50 | 1000 - 1170 mg/kg | [3][4][7][8][9] |
| Inhalation | Rat | LC50 | 180 ppm (6 hours) | [3][8][9][10] |
| Intraperitoneal | Mouse | LD50 | 350 mg/kg | [11] |
Skin and Eye Irritation
Direct contact with this compound can cause severe skin irritation and burns, and serious eye damage.[3][5] It is classified as a lachrymator, a substance that causes tearing.[1] Studies in rabbits have demonstrated that DMCC can cause conjunctivitis and keratitis.[11]
Carcinogenicity
This compound is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[2][12][13] This is based on sufficient evidence of carcinogenicity in experimental animals.[2][12]
Inhalation exposure has been shown to cause nasal tract carcinomas in rats and hamsters.[6][14] Dermal application in mice resulted in skin tumors (papillomas and carcinomas), while subcutaneous and intraperitoneal injections led to local sarcomas.[13][15]
Table 2: Carcinogenicity Classification of this compound
| Organization | Classification | Reference(s) |
| International Agency for Research on Cancer (IARC) | Group 2A: Probably carcinogenic to humans | [2][12] |
| National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen | [10][13] |
| U.S. Environmental Protection Agency (EPA) | Not classified for potential carcinogenicity | [6] |
Genotoxicity
This compound is a direct-acting alkylating agent with a wide spectrum of genotoxic activity.[2][12] It has been shown to induce DNA damage and mutations in bacteria.[15] In fungal systems, it caused aneuploidy, mutation, gene conversion, and DNA damage.[15] In cultured mammalian cells, DMCC induced DNA strand breaks and chromosomal aberrations.[15]
Reproductive and Developmental Toxicity
There is currently no available information on the reproductive or developmental effects of this compound in humans or animals.[6]
Experimental Protocols for Hazard Assessment
Acute Toxicity Testing
Acute toxicity studies, such as LD50 and LC50 determinations, are typically conducted following OECD (Organisation for Economic Co-operation and Development) guidelines.
-
Oral LD50 (OECD 423): This method involves the administration of the test substance to a group of fasted animals in a stepwise procedure using a defined dose. Observations of effects and mortality are made over a 14-day period.
-
Inhalation LC50 (OECD 403): Animals are exposed to the test substance in a whole-body or nose-only inhalation chamber for a defined period (e.g., 4 hours). The concentration of the substance is varied across different groups of animals, and mortality is observed during and after the exposure period.
Dermal and Eye Irritation Studies
-
Dermal Irritation/Corrosion (OECD 404): A small amount of the test substance is applied to a shaved patch of skin on an animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.[16][17]
-
Eye Irritation/Corrosion (OECD 405): A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points.
Carcinogenicity Bioassays
Long-term carcinogenicity studies are conducted to assess the tumor-inducing potential of a chemical. These studies typically involve exposing groups of animals (usually rats and mice) to the test substance for the majority of their lifespan (e.g., two years).
-
Inhalation Carcinogenicity Study (Based on NTP TR-548): Animals are exposed to various concentrations of the chemical vapor for several hours per day, five days a week. The study includes comprehensive histopathological examination of all major tissues and organs to identify any increase in tumor incidence.
-
Dermal Carcinogenicity Study: The test substance is applied to the skin of the animals for a specified duration. The animals are monitored for the development of skin tumors.
Genotoxicity Assays
A battery of in vitro and in vivo tests are used to assess the genotoxic potential of a chemical.
-
Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test chemical is added to the bacterial cultures, and a positive result is indicated by an increase in the number of colonies that have reverted to a state of being able to synthesize the amino acid, indicating that the chemical has caused a mutation.[18][19][20]
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells are exposed to the test substance. The cells are then arrested in metaphase, and the chromosomes are examined for structural abnormalities.[3][21]
Visualizations
Hazards of this compound
Caption: Overview of the primary hazards associated with this compound exposure.
Generalized Workflow for a Two-Year Inhalation Carcinogenicity Bioassay
Caption: A generalized workflow for a two-year inhalation carcinogenicity bioassay.
Mechanism of Toxicity
The primary mechanism underlying the genotoxicity and carcinogenicity of this compound is its action as a direct-acting alkylating agent.[2][12] As a reactive acyl chloride, it can readily react with nucleophilic sites on macromolecules such as DNA, RNA, and proteins.[22] This alkylation of DNA can lead to mutations, chromosomal damage, and the initiation of carcinogenesis. The rapid hydrolysis of DMCC in aqueous environments to form hydrochloric acid also contributes to its corrosive and irritant properties.[2] Specific signaling pathways that may be disrupted by DMCC leading to its various toxic effects have not been elucidated in the reviewed literature.
Safety Precautions and Handling
Given its high toxicity and carcinogenicity, this compound must be handled with extreme caution under stringent safety protocols.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, protective clothing, and eye/face protection are mandatory. Respiratory protection, such as a NIOSH-approved respirator, should be used when there is a potential for inhalation exposure.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a valuable chemical intermediate, but its use is accompanied by significant health hazards. It is acutely toxic, a severe irritant, and a proven animal carcinogen, making it a probable human carcinogen. Its genotoxicity is attributed to its ability to act as a direct alkylating agent. While quantitative data on its acute toxicity and carcinogenicity are available, information on reproductive and developmental toxicity is lacking. Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound to minimize the risk of exposure and adverse health effects. Further research into the specific molecular mechanisms and signaling pathways involved in its toxicity could provide a more complete understanding of its hazardous profile.
References
- 1. This compound | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]
- 3. criver.com [criver.com]
- 4. cpachem.com [cpachem.com]
- 5. nj.gov [nj.gov]
- 6. epa.gov [epa.gov]
- 7. Chromosomal aberration tests in vitro: problems with protocol design and interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. scribd.com [scribd.com]
- 13. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. dermal irritation and dermal toxicity studies.pptx [slideshare.net]
- 18. Ames test - Wikipedia [en.wikipedia.org]
- 19. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 21. Detection and analysis of chemical-induced chromosomal damage for public health: integrating new approach methodologies and non-animal methods [jstage.jst.go.jp]
- 22. This compound - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide on the Carcinogenic Potential of Dimethylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carcinogenicity Assessment
The carcinogenic potential of Dimethylcarbamoyl chloride has been evaluated in multiple animal models through various routes of administration, consistently demonstrating its ability to induce tumors.
Regulatory Classification
-
International Agency for Research on Cancer (IARC): Group 2A - Probably carcinogenic to humans.[3]
-
National Toxicology Program (NTP): Reasonably anticipated to be a human carcinogen.[2][4]
Animal Carcinogenicity Studies
This compound has been shown to be carcinogenic in rats, hamsters, and mice, inducing tumors at various sites depending on the route of exposure.[1][2]
Inhalation of DCC has been demonstrated to cause malignant tumors in the nasal cavities of both rats and hamsters.[3]
Table 1: Summary of Inhalation Carcinogenicity Studies with this compound
| Species (Strain) | Sex | Number of Animals | Dose/Concentration | Exposure Duration | Observation Period | Tumor Type | Tumor Incidence (Treated vs. Control) | Reference |
| Rat (Sprague-Dawley) | Male | 50 | 1 ppm (4.4 mg/m³) | 6 hours/day, 5 days/week for 6 weeks | 600 days | Nasal Cancer | 17% vs. Not Reported | [1] |
| Hamster (Syrian Golden) | Male | 99 | 1 ppm (4.4 mg/m³) | 6 hours/day, 5 days/week for life | Lifetime | Squamous-cell carcinomas of the nasal cavity | 50/99 vs. 0 in controls | [1] |
Topical application of DCC to the skin of mice has been shown to induce both benign and malignant skin tumors.[2][4]
Table 2: Summary of Dermal Application Carcinogenicity Study with this compound
| Species (Strain) | Sex | Number of Animals | Dose | Application Frequency | Duration | Tumor Type | Tumor Incidence (Treated vs. Control) | Reference |
| Mouse (ICR/Ha Swiss) | Female | 50 | 2 mg in 0.1 mL acetone | 3 times/week | Up to 615 days | Skin tumors (papillomas and carcinomas) | 32/50 vs. 0/50 | [1] |
Subcutaneous and intraperitoneal injections of DCC in mice have resulted in the formation of local sarcomas at the site of injection.[2][4]
Table 3: Summary of Subcutaneous and Intraperitoneal Injection Carcinogenicity Studies with this compound
| Species (Strain) | Sex | Route of Administration | Number of Animals | Dose | Dosing Frequency | Tumor Type | Tumor Incidence (Treated vs. Control) | Reference |
| Mouse (ICR/Ha Swiss) | Female | Subcutaneous | Not specified | Not specified | Not specified | Sarcoma at injection site | Reported as positive | [2] |
| Mouse (ICR/Ha Swiss) | Female | Intraperitoneal | Not specified | Not specified | Not specified | Sarcoma at injection site | Reported as positive | [2] |
Genotoxicity
The carcinogenicity of this compound is strongly linked to its genotoxic properties. As a direct-acting alkylating agent, DCC can covalently bind to DNA, leading to mutations and chromosomal damage.[1][3]
Evidence of Genotoxicity
DCC has demonstrated a wide spectrum of genotoxic activity in various test systems:
-
Bacteria: Induces DNA damage and mutations.[1]
-
Fungi: Causes aneuploidy, mutation, gene conversion, and DNA damage.[1]
-
Drosophila melanogaster: Induces sex-linked recessive lethal mutations.[1]
-
In vivo: Induced micronuclei in the bone marrow cells of treated mice.[1]
Mechanism of Genotoxicity: DNA Adduct Formation
DCC is a direct-acting alkylating agent that does not require metabolic activation to exert its genotoxic effects.[1] It reacts with nucleophilic sites on DNA bases to form DNA adducts. In vitro studies have shown that DCC reacts with calf thymus DNA to form 6-dimethylcarbamyloxy-2'-deoxyguanosine and 4-dimethylaminothymidine.[1] The formation of these adducts can lead to miscoding during DNA replication, resulting in mutations.
Mechanism of Carcinogenesis
The carcinogenic activity of this compound is a multi-step process initiated by its genotoxic interaction with cellular DNA. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the assessment of this compound's carcinogenic potential.
In Vivo Carcinogenicity Studies
The general workflow for in vivo carcinogenicity studies is depicted below.
References
Proper Handling and Storage Procedures for Dimethylcarbamoyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of Dimethylcarbamoyl chloride (DMCC). Adherence to these guidelines is critical due to the compound's hazardous properties, including its carcinogenicity, toxicity, and reactivity.
Hazard Identification and Classification
This compound is classified as a probable human carcinogen (Group 2A) and is acutely toxic if inhaled or swallowed.[1][2][3] It is also corrosive and can cause severe skin and eye irritation.[1][4] The substance is water-reactive and will decompose upon contact with moisture.[1][4][5][6][7]
GHS Hazard Statements:
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₆ClNO | [8] |
| Molecular Weight | 107.54 g/mol | [8] |
| Boiling Point | 167 °C (333 °F) | [6][9] |
| Melting Point | -33 °C (-27 °F) | [6][9] |
| Flash Point | 82 °C (179.6 °F) | [8] |
| Vapor Pressure | 1.95 mm Hg at 25 °C | [1][6][7] |
| Density | 1.168 g/cm³ at 20 °C | [1][6][7] |
| Solubility | Decomposes in water | [1][6][7] |
Table 2: Exposure Limits
| Organization | Limit | Value |
| ACGIH | TLV-TWA | 0.005 ppm[4][9] |
| NIOSH | REL | Lowest feasible concentration[4] |
Safe Handling Procedures
Due to its carcinogenic nature, all work with this compound must be conducted with extreme caution in a designated area.[10][11]
Engineering Controls
-
Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood.[10][11][12]
-
Glove Box: For procedures with a higher risk of aerosol generation, a glove box should be used.[10][11]
-
Ventilation: The laboratory must have non-recirculating ventilation.[10]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory.
-
Gloves: Wear chemically resistant gloves. Silver Shield®/4H® or DuPont Tychem® CSM are recommended.[4] Always inspect gloves for integrity before use.[1]
-
Eye Protection: Chemical safety goggles and a face shield are required.[1][13]
-
Lab Coat: A fully fastened lab coat, preferably a disposable one, should be worn.[14] Lab coats should not be worn outside the designated work area.[14][15]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[2][7][9]
General Hygiene Practices
-
Avoid skin and eye contact.[1]
-
Use mechanical pipetting aids; mouth pipetting is strictly prohibited.[14]
Storage Procedures
Proper storage is crucial to prevent accidents and degradation of the chemical.
-
Container: Store in the original, tightly closed container.[1][2][8][13]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1][9][12] The storage area should be locked and accessible only to authorized personnel.[1][2]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[9][12]
-
Labeling: All containers must be clearly labeled with the chemical name and all relevant hazard warnings.[10][15]
Chemical Incompatibility and Decomposition
This compound is highly reactive.
-
Incompatible Materials: Avoid contact with:
-
Hazardous Decomposition Products: When heated to decomposition, it emits highly toxic fumes of hydrogen chloride and nitrogen oxides.[1][4][6]
Emergency Procedures
Spills
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb with an inert, dry material such as sand or dry lime.[13] Do not use combustible materials like sawdust.
-
Cleanup: Wear full PPE, including respiratory protection.[13] Collect the absorbed material into a sealed container for hazardous waste disposal.[4]
-
Decontamination: Decontaminate the spill area thoroughly.
First Aid
-
Inhalation: Move the person to fresh air.[1][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5][7] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[4][5][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[5][7]
Waste Disposal
-
All waste containing this compound must be treated as hazardous waste.[4]
-
Do not dispose of down the drain or with general laboratory waste.[2][3][15]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Experimental Protocols Cited in Literature
Detailed experimental protocols are often proprietary or published in specialized literature. However, the principles behind key experiments involving this compound can be summarized.
Hydrolysis Rate Determination
The rate of hydrolysis of this compound in water has been determined using conductivity measurements.[1] The increase in conductivity over time corresponds to the formation of ionic products (dimethylamine and hydrochloric acid).[1][6][7]
A common analytical method to quantify trace amounts of DMCC involves derivatization with ethanol (B145695) to form ethyl N,N-dimethylcarbamate, followed by analysis using Gas Chromatography-Mass Spectrometry (GC/MS).[2][4][14]
Carcinogenicity Studies
Carcinogenicity has been evaluated in animal models through various routes of exposure.[10][15]
-
Inhalation Exposure: Studies have involved exposing rats and hamsters to controlled atmospheres containing this compound vapor for several hours a day, over a period of weeks or months.[5][10][15] The animals are then monitored for the development of tumors, particularly in the nasal cavity.[5][10][15]
-
Dermal Application: In these studies, a solution of this compound in a suitable solvent (e.g., acetone) is applied to the skin of mice.[12][15] The animals are observed over their lifespan for the development of skin tumors.[12][15]
-
Injection: Subcutaneous or intraperitoneal injections have also been used to assess carcinogenicity in mice, with the site of injection being monitored for tumor formation.[10][12][15]
Visualizations
References
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Dimethylcarbamyl chloride: Carcinogenic Potency Database [leadscope.com]
- 7. This compound | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. This compound (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. bloomtechz.com [bloomtechz.com]
- 12. lookchem.com [lookchem.com]
- 13. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
The Precarious Stability of Dimethylcarbamoyl Chloride: An In-depth Technical Guide to its Reactivity with Water and Moisture
For Immediate Release
[CITY, STATE] – [Date] – Dimethylcarbamoyl chloride (DMCC), a versatile reagent in pharmaceutical and chemical synthesis, is notoriously reactive towards water and atmospheric moisture. This reactivity, while crucial for its synthetic applications, poses significant challenges in its handling, storage, and in the development of robust manufacturing processes. This technical guide provides a comprehensive overview of the hydrolytic instability of DMCC, offering quantitative kinetic data, detailed experimental protocols for its analysis, and a mechanistic understanding of its decomposition for researchers, scientists, and drug development professionals.
This compound is a highly reactive acyl chloride that readily undergoes hydrolysis in the presence of water, leading to its rapid degradation. This reaction is of significant importance as it impacts the purity, stability, and handling of DMCC. The hydrolysis proceeds via a unimolecular nucleophilic substitution (SN1) mechanism, a pathway strongly indicated by the positive entropy of activation observed in kinetic studies. The reaction results in the formation of dimethylamine, carbon dioxide, and hydrochloric acid.[1] Due to this high reactivity, stringent moisture-free conditions are imperative during its storage and use.[2]
Quantitative Analysis of DMCC Hydrolysis
The rate of hydrolysis of this compound is significantly influenced by temperature. Below is a summary of the available kinetic data for the hydrolysis of DMCC in pure water.
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) | Reference |
| 0 | ~1.93 x 10⁻³ | ~6 minutes | [1] |
| ~14 | 12.76 x 10⁻³ | ~54 seconds | [1] |
Note: The rate constant at 0°C is estimated from the reported half-life.
The data clearly illustrates the accelerated decomposition of DMCC with a slight increase in temperature, highlighting the critical need for temperature control during its handling and in quenching studies.
Mechanistic Pathway of Hydrolysis
The hydrolysis of this compound in water proceeds through a dissociative SN1 mechanism. This involves the rate-determining ionization of the C-Cl bond to form a planar, resonance-stabilized dimethylcarbamoyl cation and a chloride ion. This intermediate is then rapidly attacked by water, a nucleophile, to form a protonated carbamic acid. Subsequent deprotonation and decarboxylation yield the final products: dimethylamine, carbon dioxide, and hydrochloric acid.
Experimental Protocols for Monitoring Hydrolysis
Accurate determination of the hydrolysis rate of DMCC is crucial for process development and safety. Two effective methods for monitoring its decomposition are detailed below.
Protocol 1: Determination of Hydrolysis Rate by Conductometry
This method is based on the principle that the hydrolysis of DMCC produces hydrochloric acid (HCl), which dissociates into ions (H⁺ and Cl⁻), thereby increasing the electrical conductivity of the solution over time. By monitoring this change, the reaction kinetics can be determined.
Materials and Equipment:
-
This compound (DMCC)
-
High-purity, deionized water
-
Conductivity meter with a temperature-compensated probe
-
Jacketed reaction vessel
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Microsyringe
-
Data acquisition system (optional)
Procedure:
-
System Equilibration: Place a known volume of deionized water into the jacketed reaction vessel. Circulate water from the constant temperature bath through the jacket to bring the reaction solvent to the desired temperature (e.g., 10.0 ± 0.1 °C).
-
Initial Conductivity: Immerse the conductivity probe into the water and begin stirring gently. Allow the system to thermally equilibrate and record the stable initial conductivity of the water.
-
Reaction Initiation: Using a microsyringe, rapidly inject a small, known volume of DMCC into the stirring water. The final concentration of DMCC should be low (e.g., ~4 x 10⁻⁴ M) to ensure pseudo-first-order kinetics and to minimize the common ion effect.
-
Data Collection: Immediately start recording the conductivity of the solution at regular time intervals. Continue monitoring until the conductivity reaches a stable, constant value, indicating the completion of the hydrolysis reaction.
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting ln(σ∞ - σt) versus time (t), where σ∞ is the final conductivity and σt is the conductivity at time t. The slope of the resulting linear plot is equal to -k.
Protocol 2: Analysis of DMCC Hydrolysis by GC/MS with Derivatization
Given the high reactivity and instability of DMCC, direct analysis by Gas Chromatography-Mass Spectrometry (GC/MS) can be challenging. A more robust method involves the derivatization of DMCC with ethanol (B145695) to form the more stable ethyl N,N-dimethylcarbamate, which can then be quantified.
Materials and Equipment:
-
This compound (DMCC)
-
Ethanol (anhydrous)
-
Anhydrous solvent (e.g., dioxane or dichloromethane)
-
Internal standard (e.g., naphthalene)
-
GC/MS system with a suitable capillary column (e.g., DB-5)
-
Autosampler vials
-
Microsyringes
Procedure:
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of DMCC in an anhydrous solvent.
-
In a reaction vial, add a known volume of the DMCC solution.
-
Add a defined excess of anhydrous ethanol to the vial to react with and derivatize the DMCC to ethyl N,N-dimethylcarbamate.
-
To study the hydrolysis, samples can be taken from an aqueous reaction mixture at specific time points and immediately quenched with a solution containing ethanol and an internal standard.
-
-
GC/MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC/MS system.
-
Chromatographic Separation: Utilize a temperature program suitable for the separation of ethyl N,N-dimethylcarbamate from the solvent, internal standard, and any byproducts. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for ethyl N,N-dimethylcarbamate and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of derivatized DMCC and a constant concentration of the internal standard.
-
The concentration of DMCC in the original sample can be calculated from the peak area ratio of the derivatized analyte to the internal standard, by reference to the calibration curve.
-
Conclusion
The high reactivity of this compound with water and moisture is a critical consideration for its practical application. A thorough understanding of its hydrolysis kinetics, the underlying SN1 mechanism, and reliable analytical methods for its quantification are essential for ensuring the quality and safety of processes involving this important chemical intermediate. The data and protocols presented in this guide offer a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, enabling more robust process development and safer handling of this reactive compound.
References
An In-depth Technical Guide to the Decomposition Products of Dimethylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylcarbamoyl chloride (DMCC) is a reactive chemical intermediate widely used in the synthesis of pharmaceuticals, pesticides, and dyes. Its utility is tempered by its high toxicity and carcinogenic properties, making a thorough understanding of its decomposition pathways and products crucial for safety, handling, and the development of stable formulations. This technical guide provides a comprehensive overview of the decomposition of this compound under various conditions, including hydrolysis and thermal stress. It details the primary and secondary decomposition products, presents quantitative data where available, outlines experimental protocols for their analysis, and explores the toxicological implications and associated signaling pathways of the key degradation products.
Introduction
This compound ((CH₃)₂NCOCl), or DMCC, is a highly reactive acyl chloride. Its reactivity stems from the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion. This inherent reactivity, while beneficial for its role as a synthetic reagent, also renders it susceptible to decomposition, particularly in the presence of nucleophiles such as water. The decomposition of DMCC can lead to the formation of several byproducts, some of which possess significant toxicological properties. This guide serves as a critical resource for professionals working with DMCC, offering in-depth technical information on its degradation profile.
Decomposition Pathways and Products
The decomposition of this compound is primarily driven by two main factors: hydrolysis and thermal stress.
Hydrolytic Decomposition
DMCC reacts rapidly with water, leading to its complete decomposition. The primary products of this hydrolysis are dimethylamine (B145610), carbon dioxide, and hydrochloric acid[1][2][3]. The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, followed by the elimination of the chloride ion and subsequent decarboxylation of the unstable dimethylcarbamic acid intermediate.
Reaction Scheme: (CH₃)₂NCOCl + 2 H₂O → (CH₃)₂NH + CO₂ + HCl + H₂O
The hydrolysis of DMCC is a rapid process, with the rate being temperature-dependent.
Thermal Decomposition
When subjected to heat, this compound decomposes to produce toxic and corrosive fumes. The primary thermal decomposition products are hydrogen chloride (HCl) and various nitrogen oxides (NOx)[1][4][5]. The exact composition of the nitrogen oxides can vary depending on the temperature and the presence of oxygen.
Reaction with Other Nucleophiles
Beyond water, DMCC readily reacts with other nucleophiles, which can be considered a form of decomposition in unintended scenarios. These reactions lead to the formation of various derivatives:
-
Alcohols and Phenols: React to form N,N-dimethylcarbamates[2].
-
Amines and Hydroxylamine: React to form substituted ureas[2].
-
Thiols: React to form thiolourethanes[2].
-
Excess Dimethylamine or Sodium Carbonate: Reacts to form tetramethylurea[2].
Quantitative Decomposition Data
The rate of this compound decomposition, particularly through hydrolysis, has been the subject of kinetic studies.
Table 1: Hydrolysis Half-life of this compound
| Temperature (°C) | Half-life | Reference |
| 0 | ~6 minutes | [1][2] |
| 14 | 54 seconds | [1] |
Note: The hydrolysis rate is influenced by factors such as pH and the presence of catalysts.
Experimental Protocols for Decomposition Analysis
The analysis of this compound and its decomposition products requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.
Analysis of this compound
A sensitive method for the quantification of trace amounts of DMCC involves derivatization followed by GC-MS analysis.
-
Objective: To determine the concentration of DMCC in a sample.
-
Methodology:
-
Derivatization: React the sample containing DMCC with ethanol (B145695) to form the more stable ethyl N,N-dimethylcarbamate.
-
Extraction: Extract the derivatized product with a suitable organic solvent (e.g., isooctane).
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Optimized to prevent thermal degradation of the analyte (e.g., 250 °C).
-
Oven Temperature Program: A programmed temperature ramp to separate the analyte from other matrix components (e.g., start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of ethyl N,N-dimethylcarbamate.
-
-
-
-
Quantification: Generate a calibration curve using standards of ethyl N,N-dimethylcarbamate of known concentrations.
Analysis of Decomposition Products
A comprehensive analysis of the major decomposition products requires a multi-faceted approach.
-
Objective: To identify and quantify dimethylamine, carbon dioxide, and hydrogen chloride.
-
Methodology for Dimethylamine:
-
Sampling: For aqueous samples, headspace analysis is suitable. For gaseous samples, collection on a sorbent tube (e.g., Tenax) followed by thermal desorption can be used[6][7].
-
GC-MS Analysis:
-
GC Conditions: Use a polar column suitable for amine analysis (e.g., a PLOT column or a specific amine-deactivated column). A temperature program will be necessary to separate dimethylamine from other volatile compounds.
-
MS Conditions: EI ionization with monitoring of the characteristic ions of dimethylamine (e.g., m/z 44, 45).
-
-
Quantification: Use a calibration curve prepared from dimethylamine standards.
-
-
Methodology for Carbon Dioxide:
-
Sampling: Headspace analysis from a sealed reaction vessel.
-
GC-TCD/MS Analysis:
-
GC Conditions: Use a column designed for gas analysis (e.g., a packed column with a porous polymer or a PLOT column).
-
Detector: A Thermal Conductivity Detector (TCD) is suitable for quantifying CO₂. Alternatively, a mass spectrometer can be used.
-
-
-
Methodology for Hydrogen Chloride:
-
Sampling: Trap the gaseous effluent in an alkaline solution (e.g., dilute NaOH).
-
Analysis: Determine the chloride ion concentration using ion chromatography or titration.
-
Visualization of Decomposition and Toxicological Pathways
Decomposition Workflow
The following diagram illustrates the general workflow for analyzing the decomposition of this compound.
Caption: Workflow for DMCC decomposition and analysis.
Toxicological Pathway of a Key Decomposition Product
One of the primary decomposition products, dimethylamine, is a precursor to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen. The following diagram illustrates this toxicological pathway.
Caption: Carcinogenic pathway of NDMA from dimethylamine.
Dimethylamine itself has been shown to have genotoxic properties and can influence inflammatory signaling pathways, such as the NF-κB pathway[8].
Conclusion
The decomposition of this compound is a critical consideration for its safe handling and use in research and development. Hydrolysis leads to the formation of dimethylamine, carbon dioxide, and hydrochloric acid, while thermal decomposition produces hydrogen chloride and nitrogen oxides. The primary hydrolytic decomposition product, dimethylamine, poses a significant health risk due to its potential to form the potent carcinogen N-nitrosodimethylamine. A thorough understanding of these decomposition pathways, coupled with robust analytical methods for their monitoring, is essential for mitigating risks and ensuring the stability and safety of processes and products involving this compound. This guide provides the foundational knowledge for researchers and drug development professionals to address these challenges effectively.
References
- 1. This compound | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. Application of GC-MS with a SPME and thermal desorption technique for determination of dimethylamine and trimethylamine in gaseous samples for medical diagnostic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N,N-dimethylacetamide targets neuroinflammation in Alzheimer’s disease in in-vitro and ex-vivo models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dimethylcarbamoyl Chloride as a Carbamoylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dimethylcarbamoyl Chloride (DMCC)
This compound (DMCC) is a highly reactive chemical intermediate utilized for the transfer of a dimethylcarbamoyl group to various nucleophiles.[1] This process, known as carbamoylation, is of significant interest in medicinal chemistry and drug development as the introduction of a carbamate (B1207046) moiety can modulate the pharmacological and pharmacokinetic properties of a molecule. DMCC is a colorless to yellowish liquid with a pungent odor.[2] It is classified as a corrosive and flammable substance and is known to be a lachrymator.[1][2]
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 79-44-7 | [1] |
| Molecular Formula | C₃H₆ClNO | [1] |
| Molecular Weight | 107.54 g/mol | [2] |
| Boiling Point | 165-167 °C | [3] |
| Density | 1.15 g/cm³ | [3] |
| Solubility | Soluble in many organic solvents such as ether, chloroform, methanol (B129727), and ethanol. It reacts with water. | [3] |
Applications in Research and Drug Development
DMCC serves as a crucial reagent in the synthesis of a variety of biologically active compounds. Its primary application lies in the formation of carbamates, which are structural motifs found in numerous pharmaceuticals and pesticides.[1][3]
Key applications include:
-
Pharmaceutical Synthesis: DMCC is a key building block in the synthesis of several important drugs. Notable examples include:
-
Rivastigmine (B141): An acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[4][5]
-
Neostigmine (B1678181): A parasympathomimetic and reversible acetylcholinesterase inhibitor used to treat myasthenia gravis and to reverse the effects of muscle relaxants.[6][7]
-
Pyridostigmine: Another acetylcholinesterase inhibitor used for the treatment of myasthenia gravis.[1]
-
-
Pesticide Manufacturing: DMCC is a precursor to a class of insecticides known as dimethyl carbamates, which function by inhibiting acetylcholinesterase in insects.[1]
-
Organic Synthesis: Beyond its role in drug and pesticide synthesis, DMCC is a versatile reagent for the carbamoylation of a wide range of nucleophiles, including alcohols, phenols, amines, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates, respectively.[1]
CRITICAL SAFETY INFORMATION
Extreme Caution is Required When Handling this compound.
DMCC is a highly toxic, corrosive, and suspected carcinogenic and mutagenic substance.[1][8] Inhalation can cause severe irritation to the mucous membranes, throat, and lungs.[9] Direct contact can lead to serious skin and eye burns.[2] All manipulations involving DMCC must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., Viton®, Barrier®, or Chemrel®).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from water and incompatible substances such as strong oxidizing agents, alcohols, and bases.[1]
-
Keep the container tightly sealed.
-
Ground all equipment when handling to prevent electrostatic discharge.[4]
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
General Protocol for O-Carbamoylation of Phenols
This protocol provides a general procedure for the carbamoylation of a phenolic hydroxyl group using this compound.
Materials:
-
Phenolic substrate
-
This compound (DMCC)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Anhydrous base (e.g., Triethylamine (B128534), Pyridine, Potassium Carbonate)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq).
-
Dissolve the substrate in a suitable anhydrous aprotic solvent.
-
Add the anhydrous base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) as needed. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Caption: General reaction scheme for the O-carbamoylation of phenols.
Synthesis of Rivastigmine
This protocol outlines the synthesis of Rivastigmine via the carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol.
Materials:
-
(S)-3-(1-(dimethylamino)ethyl)phenol
-
N-ethyl-N-methylcarbamoyl chloride (Note: Rivastigmine itself uses N-ethyl-N-methylcarbamoyl chloride, a close analog of DMCC. The principle of the reaction is the same) or N,N-dimethylcarbamoyl chloride for a derivative[4]
-
Zinc Chloride (catalyst)[4]
-
Anhydrous Toluene[4]
Procedure: [4]
-
Under a nitrogen atmosphere, add zinc chloride (0.5 eq) and N,N-dimethylcarbamoyl chloride (1.0 eq) to anhydrous toluene (B28343) in a reaction flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 13 hours, or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the rivastigmine derivative.
Caption: Experimental workflow for the synthesis of a Rivastigmine derivative.
Synthesis of Neostigmine
This protocol describes the synthesis of Neostigmine methylsulfate (B1228091).
Materials:
-
This compound (DMCC)
-
Triethylamine
-
4-Dimethylaminopyridine (DMAP, catalyst)
-
Dimethyl sulfate
-
Acetone
-
Methanol
-
Ethyl acetate
Procedure: [10]
-
Prepare a solution of 3-dimethylaminophenol in a suitable organic solvent.
-
Add triethylamine as a base and a catalytic amount of DMAP.
-
Slowly add this compound to the mixture and stir until the carbamoylation is complete, yielding 3-[(dimethylamino)carbonyl-oxy]-N,N-dimethylbenzenamine.
-
Isolate the intermediate product.
-
Dissolve the intermediate in acetone.
-
Slowly add dimethyl sulfate to the stirred solution at 25-30 °C.
-
Continue stirring at 35-45 °C until the reaction is complete.
-
Filter the reaction mass to collect the crude neostigmine methylsulfate.
-
Recrystallize the crude product from a 1:1 mixture of methanol and ethyl acetate to obtain pure neostigmine methylsulfate.
Data Presentation
The following tables summarize quantitative data for the synthesis of Rivastigmine derivatives and Neostigmine using carbamoyl (B1232498) chlorides.
Table 1: Synthesis of Rivastigmine and its Derivative [4]
| Substrate | Carbamoyl Chloride | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (S)-3-(1-(dimethylamino)ethyl)phenol | N-ethyl,N-methyl carbamoyl chloride | Zinc Chloride | Toluene | 110 | 13 | 80 |
| (S)-3-(1-(dimethylamino)ethyl)phenol | N,N-dimethyl carbamoyl chloride | Zinc Chloride | Toluene | 110 | 13 | 78 |
Table 2: Synthesis of Neostigmine Methylsulfate [10]
| Starting Material | Reagents | Solvent | Product | Yield (%) | Purity |
| 3-[(dimethylamino)carbonyl-oxy]-N,N-dimethylaniline | Dimethyl sulfate | Acetone | Neostigmine methylsulfate (crude) | - | - |
| Crude Neostigmine methylsulfate | - | 1:1 Methanol:Ethyl acetate (recrystallization) | Neostigmine methylsulfate (pure) | 77.9 | >99.8% |
Visualizations
Caption: General carbamoylation reaction with DMCC.
Caption: General experimental workflow for carbamoylation.
Caption: Simplified reaction mechanism for carbamoylation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rivastigmine-loaded L-lactide-depsipeptide polymeric nanoparticles: decisive formulation variable optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis of rivastigmine based on lipase-catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neostigmine - Wikipedia [en.wikipedia.org]
- 7. NEOSTIGMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Carbamate Pesticides using Dimethylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylcarbamoyl chloride (DMCC) is a highly reactive reagent employed in the synthesis of N,N-dimethylcarbamates. This functional group is a key component in a variety of pharmacologically and pesticidally active molecules.[1][2] Carbamate (B1207046) pesticides, a major class of insecticides, function by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects.[3] The synthesis of these pesticides often involves the reaction of an alcohol or phenol (B47542) with a carbamoyl (B1232498) chloride, such as DMCC, to form the corresponding carbamate ester.
These application notes provide detailed protocols for the synthesis of two carbamate pesticides, Pirimicarb and Dimetilan, using this compound. It is imperative to note that this compound is a toxic and corrosive substance and all handling should be conducted with stringent safety precautions in a well-ventilated fume hood with appropriate personal protective equipment.[1]
General Reaction Mechanism
The synthesis of carbamate esters from this compound and an alcohol or phenol proceeds via a nucleophilic acyl substitution reaction. The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride leaving group, resulting in the formation of the carbamate and hydrochloric acid as a byproduct. A base is typically added to the reaction mixture to neutralize the HCl produced.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of Pirimicarb and Dimetilan using this compound.
| Parameter | Pirimicarb Synthesis | Dimetilan Synthesis |
| Precursor | 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol | 3-methylpyrazol-5-one |
| Solvent | Acetonitrile (B52724) or Dichloromethane | Not specified |
| Base | Triethylamine (B128534) | Not specified |
| Reaction Conditions | Controlled temperature (e.g., ice bath) | Not specified |
| Molar Ratio (DMCC:Precursor) | Not specified in detail (proprietary industrial process) | 2:1 |
| Yield | High (quantitative details proprietary) | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Pirimicarb
Pirimicarb is a selective aphicide with a carbamate functional group. Its industrial synthesis involves a two-step process, with the final step being the reaction of a pyrimidinol intermediate with this compound.[1][4][5]
Reaction Scheme:
Materials:
-
2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol
-
This compound (DMCC)
-
Triethylamine
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and cooling bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol in the chosen anhydrous solvent.
-
Add triethylamine to the suspension to act as an HCl scavenger.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add this compound to the cooled mixture.
-
Allow the reaction to proceed at a controlled temperature. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, quench the reaction mixture, for example, by the careful addition of water.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude Pirimicarb.
-
Purify the crude product by either column chromatography or recrystallization to yield pure Pirimicarb.[4]
Protocol 2: Synthesis of Dimetilan
Dimetilan is a carbamate insecticide used for the control of houseflies. Its synthesis involves the reaction of 3-methylpyrazol-5-one with two equivalents of this compound.[6]
Reaction Scheme:
Materials:
-
3-methylpyrazol-5-one
-
This compound (DMCC)
-
Appropriate reaction solvent and base (to be determined by the researcher, as specific conditions are not detailed in the available literature)
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-methylpyrazol-5-one in a suitable anhydrous solvent in a reaction flask.
-
Add an appropriate base to the solution.
-
Add two equivalents of this compound to the reaction mixture.
-
Stir the reaction at a suitable temperature and for a sufficient duration to ensure the completion of the reaction. Monitor the reaction progress by TLC or another suitable analytical method.
-
Upon completion, perform a standard aqueous work-up to isolate the crude product.
-
Purify the crude Dimetilan by an appropriate method such as recrystallization or column chromatography.
Experimental Workflow
The general workflow for the synthesis of carbamate pesticides using this compound can be visualized as follows:
Concluding Remarks
The use of this compound provides a direct and effective method for the synthesis of various carbamate pesticides. The protocols for Pirimicarb and Dimetilan serve as representative examples of this synthetic strategy. Researchers should note that while the general procedures are outlined here, specific reaction conditions may require optimization to achieve the desired yield and purity for a particular target molecule. Due to the hazardous nature of this compound, all experimental work must be conducted with strict adherence to safety protocols.
References
Application of Dimethylcarbamoyl Chloride in Pharmaceutical Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylcarbamoyl chloride (DMCC) is a highly reactive chemical intermediate pivotal in the synthesis of a variety of pharmaceutical compounds.[1] Its primary function is to introduce a dimethylcarbamoyl group onto alcoholic or phenolic hydroxyl groups, forming stable carbamate (B1207046) esters.[1][2] This carbamate moiety is a key structural feature in several active pharmaceutical ingredients (APIs), contributing to their biological activity. This document provides detailed application notes and experimental protocols for the use of DMCC in the synthesis of key pharmaceuticals, with a focus on the cholinesterase inhibitors Rivastigmine (B141) and Neostigmine (B1678181).
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 79-44-7 |
| Molecular Formula | C₃H₆ClNO |
| Molecular Weight | 107.54 g/mol |
| Appearance | Clear, colorless to slightly yellow liquid |
| Boiling Point | 167-168 °C |
| Density | 1.168 g/mL at 25 °C |
Safety Considerations:
This compound is highly toxic, corrosive, and a suspected carcinogen.[1][2] All handling and experimental procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Due to its reactivity with water, all reactions should be performed under anhydrous conditions.[1]
Application in the Synthesis of Rivastigmine
Rivastigmine is a carbamate inhibitor of acetylcholinesterase used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The synthesis of Rivastigmine involves the carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol with a suitable carbamoyl (B1232498) chloride. While the commercial synthesis often uses N-ethyl-N-methylcarbamoyl chloride, the following protocols demonstrate the application of this compound and related derivatives.
Experimental Protocols for Rivastigmine Synthesis
Several synthetic routes have been reported for the carbamoylation step in Rivastigmine synthesis. The choice of base, solvent, and catalyst can significantly impact the reaction yield and purity.
Protocol 1: Synthesis of Rivastigmine Analogue using Pyridine (B92270) and TBAB
This protocol describes the synthesis of a Rivastigmine analogue (Impurity-A) using dimethylcarbamic chloride.
-
Reaction Scheme: (S)-3-(1-(dimethylamino) ethyl) phenol (B47542) + Dimethylcarbamic chloride → (S)-3-(1-(dimethylamino)ethyl)phenyl dimethylcarbamate (B8479999)
-
Materials:
-
(S)-3-(1-(dimethylamino) ethyl) phenol
-
Dimethylcarbamic chloride
-
Pyridine
-
Tetrabutylammonium Bromide (TBAB)
-
-
Procedure:
-
To a solution of (S)-3-(1-(dimethylamino) ethyl) phenol (15.0 g, 90.8 mmol) in toluene (50 ml) at 25-30°C, add pyridine (5 ml) and TBAB (0.5 g, 1.55 mmol).
-
Add dimethylcarbamic chloride (10.7 g, 99.5 mmol) at 25-30°C.
-
Heat the reaction mixture to 110-115°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the reaction mass to 0-5°C.
-
The product can be isolated and purified using standard techniques such as extraction and column chromatography.[3]
-
Protocol 2: Synthesis of Racemic Rivastigmine using Sodium Hydroxide (B78521)
This protocol details the synthesis of racemic Rivastigmine hydrochloride.
-
Reaction Scheme: (+/-)-3-<1-(Dimethylamino)ethyl>phenol + N-ethyl-N-methylcarbamoyl chloride → Racemic Rivastigmine
-
Materials:
-
(+/-)-3-<1-(Dimethylamino)ethyl>phenol (α-m-Hydroxyphenylethyldimethylamine)
-
N-ethyl-N-methylcarbamoyl chloride
-
Sodium hydroxide
-
Diethyl ether
-
Hydrochloric acid
-
-
Procedure:
-
Suspend (+/-)-3-<1-(Dimethylamino)ethyl>phenol (50.0 g, 0.3 mol) in acetonitrile (250 ml).
-
Add N-ethyl-N-methylcarbamoyl chloride (58.3 g, 0.48 mol) to the suspension.
-
Cool the reaction solution to 0°C.
-
Add sodium hydroxide (14.4 g, 0.36 mol) to the cooled solution.
-
Allow the mixture to gradually warm to room temperature and stir for 24 hours.
-
Monitor the reaction completion by HPLC.
-
Filter the reaction mixture to remove salts and concentrate the filtrate.
-
Adjust the pH of the concentrate to 11 with water and NaOH solution, followed by extraction with diethyl ether and concentration.
-
To the concentrate, add water and concentrated HCl. Stir at room temperature for one hour and wash twice with ether.
-
Concentrate the aqueous layer and recrystallize from ethyl acetate (B1210297) to yield racemic rivastigmine hydrochloride.[4]
-
Protocol 3: Zinc Chloride-Catalyzed Synthesis of a Rivastigmine Derivative
This protocol utilizes a Lewis acid catalyst for the carbamoylation reaction.
-
Reaction Scheme: (S)-3-(1-(dimethylamino)ethyl)phenol + N,N-dimethyl carbamoyl chloride → (S)-3-(1-(dimethylamino)ethyl)phenyl dimethylcarbamate
-
Materials:
-
(S)-3-(1-(dimethylamino)ethyl)phenol
-
N,N-dimethyl carbamoyl chloride
-
Zinc chloride (ZnCl₂)
-
Anhydrous toluene
-
-
Procedure:
-
Under a nitrogen atmosphere, add zinc chloride (1.24 g, 9.09 mmol) and N,N-dimethyl carbamoyl chloride (1.95 g, 18.14 mmol) to anhydrous toluene (10 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add (S)-3-(1-(dimethylamino)ethyl)phenol (3.0 g, 18.14 mmol) to the reaction mixture.
-
Heat the reaction to reflux temperature (approximately 110°C) and maintain for 13 hours.
-
Monitor the reaction completion by TLC.
-
After completion, quench the reaction with water and separate the layers.
-
The organic layer is then worked up to isolate the product, which can be purified by column chromatography.[5]
-
Quantitative Data for Rivastigmine Synthesis
| Protocol | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (S)-3-(1-(dimethylamino) ethyl) phenol, Dimethylcarbamic chloride | Pyridine/TBAB | Toluene | 110-115 | - | Not specified |
| 2 | (+/-)-3-<1-(Dimethylamino)ethyl>phenol, N-ethyl-N-methylcarbamoyl chloride | Sodium Hydroxide | Acetonitrile | 0-20 | 24 | 58 |
| 3 | (S)-3-(1-(dimethylamino)ethyl)phenol, N,N-dimethyl carbamoyl chloride | Zinc Chloride | Toluene | 110 | 13 | 78 |
Application in the Synthesis of Neostigmine
Neostigmine is another crucial cholinesterase inhibitor used in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants after surgery. Its synthesis involves the reaction of 3-dimethylaminophenol (B24353) with this compound.
Experimental Protocol for Neostigmine Synthesis
This protocol describes the synthesis of Neostigmine precursor, 3-((dimethylcarbamoyloxy)phenyl)dimethylamine, which is subsequently alkylated to form Neostigmine salts.
-
Reaction Scheme:
-
3-dimethylaminophenol + Sodium metal → Sodium 3-dimethylaminophenolate
-
Sodium 3-dimethylaminophenolate + this compound → 3-((dimethylcarbamoyloxy)phenyl)dimethylamine
-
3-((dimethylcarbamoyloxy)phenyl)dimethylamine + Alkylating agent → Neostigmine salt
-
-
Materials:
-
3-dimethylaminophenol
-
Sodium metal
-
Anhydrous toluene
-
This compound
-
Sodium hydroxide solution
-
Water
-
Alkylating agent (e.g., dimethyl sulfate (B86663) or iodomethane)
-
Absolute diethyl ether
-
-
Procedure:
-
In a reaction flask, prepare sodium 3-dimethylaminophenolate by reacting 3-dimethylaminophenol (10.0 g, 0.073 mol) with a 2.0-2.5 molar excess of sodium metal in boiling anhydrous toluene.
-
After the formation of the phenolate, cool the reaction mixture to room temperature.
-
Add a 1.5 molar excess of this compound (11.8 g, 0.11 mol) dropwise to the stirred solution.
-
Continue stirring until the precipitate of sodium 3-dimethylaminophenolate disappears. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to remove any residual sodium metal.
-
Wash the toluene filtrate with sodium hydroxide solution and then with water.
-
Evaporate the solvent to obtain 3-((dimethylcarbamoyloxy)phenyl)dimethylamine.
-
For the final step, dissolve the intermediate in absolute diethyl ether and treat with an appropriate alkylating agent (e.g., dimethyl sulfate) and stir for 24 hours to yield the Neostigmine salt.[6]
-
Quantitative Data for Neostigmine Synthesis
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-dimethylaminophenol, this compound | Sodium metal | Toluene | Boiling, then RT | - | 84 (final product) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of a Rivastigmine analogue.
Caption: Reaction pathway for the synthesis of Neostigmine.
Conclusion
This compound is a versatile and effective reagent in pharmaceutical manufacturing for the introduction of the dimethylcarbamate functional group. The successful synthesis of key drugs like Rivastigmine and Neostigmine relies on carefully controlled reaction conditions. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in drug development, emphasizing the importance of optimizing reaction parameters to achieve high yields and purity. The hazardous nature of DMCC necessitates strict adherence to safety protocols throughout its handling and use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. allfordrugs.com [allfordrugs.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Rivastigmine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU2458050C2 - Method for preparing methylulphate neostigmine and iodide neostigmine - Google Patents [patents.google.com]
Dimethylcarbamoyl Chloride as a Reagent in Vilsmeier-Haack Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of dimethylcarbamoyl chloride (DMCC) as a reagent in Vilsmeier-Haack reactions. Particular attention is given to the formation, quantification, and mitigation of DMCC, a potential genotoxic impurity (PGI), during the synthesis of active pharmaceutical ingredients (APIs).
Introduction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). The reactive species is a chloroiminium ion, also known as the Vilsmeier reagent.
While effective, the use of certain chlorinating agents with DMF can lead to the formation of N,N-dimethylcarbamoyl chloride (DMCC), a compound with recognized carcinogenic properties in animal studies.[1] For pharmaceutical process development, controlling the presence of such PGIs to parts-per-million (ppm) levels is a critical safety and regulatory requirement.
These notes provide a comprehensive overview of the reaction, quantitative data on DMCC formation with various reagents, and detailed protocols for both a typical Vilsmeier-Haack reaction and the quantification of trace DMCC.
Vilsmeier-Haack Reaction: Mechanism and Workflow
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the substrate.
Formation of the Vilsmeier Reagent
The Vilsmeier reagent, a chloroiminium salt, is generated from the reaction of N,N-dimethylformamide (DMF) with an activating agent, typically an acid chloride.
Caption: Formation of the Vilsmeier reagent from DMF and an acid chloride.
Vilsmeier-Haack Reaction Mechanism
The electron-rich aromatic substrate attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product.
Caption: General mechanism of the Vilsmeier-Haack reaction.
Quantitative Analysis of DMCC Formation
The choice of chlorinating agent significantly impacts the amount of DMCC formed during the Vilsmeier reaction. A study by Andersson et al. provides quantitative data on DMCC levels under various conditions.[2]
Effect of Chlorinating Agent on DMCC Concentration
The following table summarizes the concentration of DMCC detected when different chlorinating agents are reacted with DMF.
| Chlorinating Agent | DMCC Concentration (ppm) |
| Thionyl chloride (SOCl₂) | > 20 ppm |
| Oxalyl chloride ((COCl)₂) | ~10-20 ppm |
| Phosphorus oxychloride (POCl₃) | ~0-5 ppm |
| Table 1: DMCC concentration with different chlorinating agents.[2] |
The activity order for DMCC formation was found to be: thionyl chloride > oxalyl chloride > phosphorus oxychloride.[2][3]
Hydrolysis of DMCC
DMCC is susceptible to hydrolysis, especially during aqueous workup procedures. Studies show that DMCC hydrolyzes quickly under aqueous conditions, and typically no more than 3 ppm of DMCC can be detected in the final product after such a workup.[2][3] Elevated temperatures can further decrease the amount of DMCC in the reaction mixture.
Experimental Protocols
Protocol 1: General Vilsmeier-Haack Formylation of an Electron-Rich Arene
This protocol is a general procedure for the formylation of an electron-rich aromatic compound, such as dimethylaniline, using phosphorus oxychloride and DMF.[4]
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Electron-rich arene (e.g., N,N-dimethylaniline)
-
Crushed ice
-
Saturated aqueous sodium acetate (B1210297) solution
-
Ice bath
-
Round-bottom flask with a stirrer and dropping funnel
Procedure:
-
In a round-bottom flask, place the N,N-dimethylformamide.
-
Cool the flask in an ice bath.
-
Add phosphorus oxychloride dropwise with stirring, maintaining the temperature below 20°C. An exothermic reaction occurs, forming the Vilsmeier reagent.[4]
-
Once the addition of POCl₃ is complete and the exotherm has subsided, add the electron-rich arene dropwise with continuous stirring.
-
After the addition of the arene is complete, heat the reaction mixture on a steam bath for 2 hours with continued stirring.
-
Cool the reaction mixture and pour it over a substantial amount of crushed ice in a beaker.
-
Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous solution of sodium acetate with vigorous stirring. It is crucial to keep the temperature below 20°C during neutralization by adding more ice if necessary.[4]
-
The product aldehyde will precipitate. Allow the mixture to stand, preferably overnight in a refrigerator, to complete crystallization.
-
Collect the crystalline product by suction filtration and wash it several times with cold water.
-
The crude product can be further purified by recrystallization if necessary.
Protocol 2: Quantification of Trace DMCC in a Vilsmeier Reaction Mixture
This protocol is based on the derivatization of DMCC with ethanol (B145695) followed by GC-MS analysis, as developed for detecting trace amounts of DMCC.[1][2]
Objective: To quantify the amount of N,N-dimethylcarbamoyl chloride (DMCC) in a Vilsmeier reaction mixture.
Principle: DMCC is derivatized with ethanol to form the more stable ethyl N,N-dimethylcarbamate (EDMC). The concentration of EDMC is then determined by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, using an internal standard.
Caption: Workflow for the quantification of DMCC via derivatization and GC-MS.
Materials and Reagents:
-
Vilsmeier reaction mixture sample
-
Ethanol (absolute)
-
Internal standard (IS) solution (e.g., a suitable stable carbamate)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column
Procedure:
-
Sampling: Carefully take a known amount of the Vilsmeier reaction mixture.
-
Derivatization: Immediately add the sample to a vial containing a known excess of absolute ethanol. This converts any DMCC present to ethyl N,N-dimethylcarbamate (EDMC).
-
Internal Standard: Add a precise volume of the internal standard solution to the vial.
-
Quenching and Extraction:
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acidic reaction mixture.
-
Extract the aqueous phase with an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter and carefully concentrate the solution to a known volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject an aliquot of the final sample onto the GC-MS system.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the characteristic ions of EDMC and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standard solutions of EDMC and the internal standard.
-
Calculate the concentration of EDMC in the sample by comparing its peak area to that of the internal standard against the calibration curve.
-
From the concentration of EDMC, calculate the original concentration of DMCC in the Vilsmeier reaction mixture. The limit of detection (LOD) and limit of quantification (LOQ) for DMCC with this method have been determined to be approximately 0.2 ppm and 0.7 ppm, respectively.[1][2]
-
Safety and Handling
N,N-dimethylcarbamoyl chloride (DMCC) is a potential carcinogen and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. All waste containing DMCC should be quenched and disposed of according to institutional safety guidelines. The Vilsmeier-Haack reaction itself can be highly exothermic and should be performed with adequate cooling and slow, controlled addition of reagents.
Conclusion
The Vilsmeier-Haack reaction is a powerful tool in organic synthesis. However, when working in a regulated environment such as pharmaceutical development, the potential for forming genotoxic impurities like DMCC must be carefully managed. By selecting appropriate reagents (e.g., POCl₃ over SOCl₂), controlling reaction conditions, and utilizing sensitive analytical methods for quantification, the risks associated with DMCC can be effectively mitigated, ensuring the safety and quality of the final product.[3]
References
Application Notes and Protocols for N,N-Dimethylcarbamate Formation using Dimethylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylcarbamates are a significant class of organic compounds with wide-ranging applications in medicinal chemistry and drug development. Their utility stems from their ability to act as bioisosteres of other functional groups, improve pharmacokinetic properties, and serve as key pharmacophores in various therapeutic agents. One of the most common applications is in the development of cholinesterase inhibitors for the treatment of neurodegenerative diseases.[1][2][3] The formation of the N,N-dimethylcarbamate moiety is readily achieved through the reaction of an alcohol or phenol (B47542) with dimethylcarbamoyl chloride (DMCC). This document provides detailed protocols and application notes for this important transformation.
This compound is a versatile reagent for the introduction of the dimethylcarbamoyl group onto hydroxyl functionalities.[4] However, it is important to note that DMCC is toxic, mutagenic, and carcinogenic, and therefore must be handled with extreme caution and appropriate safety measures.[4] The reaction typically proceeds via a nucleophilic acyl substitution mechanism.
Data Presentation
The following table summarizes representative examples of N,N-dimethylcarbamate formation from various alcoholic and phenolic substrates using this compound, highlighting the reaction conditions and corresponding yields.
| Substrate | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Hydroxypyridine | Pyridine | Pyridine | Reflux | - | Good | [5] |
| Tetrahydro-2H-pyran-4-yl-methanol | Triethylamine (B128534) (4), DMAP (1) | Dichloromethane (B109758) | Room Temp | 16 | - | [5] |
| 3-Hydroxy-2-butanone | Triethylamine (4), DMAP (1) | Dichloromethane | Room Temp | - | 54 | [5] |
| Phenol | Pyridine | Toluene | 90 | - | Good | [6] |
| Primary and Secondary Alcohols | Pyridine | Toluene | 90 | - | Good | [6] |
Note: "Good" indicates a high but unspecified yield as reported in the source literature. DMAP is 4-(N,N-dimethylamino)pyridine, often used as a catalyst.
Experimental Protocols
General Protocol for the Synthesis of N,N-Dimethylcarbamates from Alcohols or Phenols
This protocol describes a general procedure for the reaction of an alcohol or phenol with this compound in the presence of a tertiary amine base.
Materials:
-
Alcohol or Phenol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 4.0 eq)
-
4-(N,N-Dimethylamino)pyridine (DMAP) (0.1 - 1.0 eq, optional catalyst)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 eq) and dissolve it in anhydrous dichloromethane. If using triethylamine as the base, add it to the solution at this stage (4.0 eq), followed by the addition of DMAP (1.0 eq) if desired for catalysis.[5] If using pyridine, it can serve as both the base and the solvent.
-
Addition of this compound: Cool the reaction mixture to 0 °C using an ice bath. Slowly add this compound (1.1 - 1.5 eq) to the stirred solution via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N,N-dimethylcarbamate.
Safety Precautions:
-
This compound is highly toxic, a suspected carcinogen, and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Pyridine and dichloromethane are hazardous solvents. Handle them with care in a fume hood.
Mandatory Visualizations
References
- 1. New N,N-dimethylcarbamate inhibitors of acetylcholinesterase: design synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 3-O-Carbamoyl-5,7,20-O-trimethylsilybins: Synthesis and Preliminary Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]
Application Notes and Protocols: The Role of Dimethylcarbamoyl Chloride in the Production of Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylcarbamoyl chloride (DMCC) is a highly reactive chemical intermediate that serves as a versatile reagent in organic synthesis. In the realm of color chemistry, DMCC's primary role is that of a carbamoylating agent, enabling the introduction of the dimethylcarbamoyl moiety (-CON(CH₃)₂) onto various molecular scaffolds. This functionalization is particularly relevant in the synthesis of specific classes of dyes, notably carbamate (B1207046) disperse dyes. The incorporation of the dimethylcarbamoyl group can significantly influence the dye's properties, including its solubility, affinity for synthetic fibers, and overall fastness. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative carbamate disperse dye.
Principle of Application: Carbamoylation in Dye Synthesis
The core application of this compound in dye production is the conversion of hydroxyl (-OH) or amino (-NH₂) groups within a chromophoric system into dimethylcarbamoyl (-OCON(CH₃)₂) or N,N-dimethylureido (-NHCON(CH₃)₂) groups, respectively. This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the oxygen or nitrogen atom of the dye precursor attacks the electrophilic carbonyl carbon of DMCC, leading to the displacement of the chloride ion.
This modification is particularly useful in the production of disperse dyes, which are non-ionic colorants with low water solubility, designed for dyeing hydrophobic synthetic fibers like polyester (B1180765) and cellulose (B213188) acetate. The addition of a carbamate group can fine-tune the dye's polarity and molecular size, enhancing its dispersion characteristics and its ability to penetrate the fiber matrix under high-temperature dyeing conditions.
Experimental Protocols
The following protocol details the synthesis of a carbamate disperse dye via the reaction of a hydroxy-functionalized anthraquinone (B42736) dye precursor with this compound. This example is based on general methodologies described in the patent literature for the synthesis of such dyes.
Synthesis of a Carbamate Disperse Dye from a Hydroxyalkylamino Anthraquinone Precursor
This protocol describes the synthesis of a blue disperse dye by reacting 1-amino-4-hydroxy-2-(N-(2-hydroxyethyl)amino)anthraquinone with this compound.
Materials:
-
1-amino-4-hydroxy-2-(N-(2-hydroxyethyl)amino)anthraquinone
-
This compound (DMCC)
-
Pyridine (B92270) (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for inert gas, add 1-amino-4-hydroxy-2-(N-(2-hydroxyethyl)amino)anthraquinone (10.0 g, 0.032 mol) and anhydrous toluene (100 mL).
-
Addition of Base: Begin stirring the suspension and add anhydrous pyridine (3.8 g, 0.048 mol) to the flask.
-
Addition of DMCC: Under a gentle flow of nitrogen, slowly add this compound (4.1 g, 0.038 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated product is collected by filtration using a Büchner funnel.
-
Purification: Wash the filter cake sequentially with methanol (2 x 50 mL) and then with water (2 x 50 mL) to remove unreacted starting materials and pyridine hydrochloride.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Safety Precautions:
-
This compound is a corrosive, moisture-sensitive, and toxic compound. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Pyridine is a flammable and harmful liquid. Avoid inhalation and skin contact.
-
The reaction should be carried out under an inert atmosphere to prevent the hydrolysis of DMCC.
Data Presentation
| Parameter | Value | Reference |
| Product | 2-(N-(2-(dimethylcarbamoyloxy)ethyl)-N-ethylamino)-1-amino-4-hydroxyanthraquinone | Representative Carbamate Disperse Dye |
| Appearance | Blue Powder | General observation for this class of dyes |
| Yield | 85-95% (Theoretical) | Estimated based on similar reactions |
| Melting Point | >200 °C | Typical for anthraquinone dyes |
| Solubility | Soluble in organic solvents (e.g., DMF, Acetone), insoluble in water | Characteristic of disperse dyes |
Diagrams
Logical Relationship: Role of DMCC in Dye Modification```dot
Caption: Experimental workflow for carbamate dye synthesis.
Application Notes and Protocols: Dimethylcarbamoyl Chloride Reaction with Alcohols and Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylcarbamoyl chloride (DMCC) is a highly versatile reagent employed in organic synthesis for the carbamoylation of alcohols and phenols. This reaction introduces a dimethylcarbamoyl group onto a hydroxyl moiety, forming a stable carbamate (B1207046) ester. The resulting carbamates are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds, including pharmaceuticals and pesticides.[1][2] This document provides detailed application notes, experimental protocols, and safety considerations for the reaction of this compound with alcohols and phenols.
WARNING: this compound is a corrosive, toxic, and suspected carcinogenic substance.[1] It reacts rapidly with water and moisture.[2] All handling and reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Reaction Mechanism and Kinetics
The reaction of this compound with alcohols and phenols proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form the corresponding carbamate ester and hydrochloric acid. The presence of a base is typically required to neutralize the HCl byproduct and to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity.
The general reaction is as follows:
Figure 1: General reaction of this compound with an alcohol or phenol.
The reactivity of the hydroxyl group is a key factor influencing the reaction rate. Electron-donating groups on the aromatic ring of a phenol will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect.[3] Steric hindrance around the hydroxyl group can also significantly impact the reaction rate.
Applications in Drug Development
The carbamoylation of alcohols and phenols using this compound is a critical step in the synthesis of numerous pharmaceutical agents. A prominent application is in the production of acetylcholinesterase inhibitors, which are used to treat conditions such as myasthenia gravis and Alzheimer's disease.
-
Neostigmine (B1678181): This reversible acetylcholinesterase inhibitor is synthesized from 3-(dimethylamino)phenol and this compound. The resulting carbamate is then quaternized to yield the active pharmaceutical ingredient.[4]
-
Pyridostigmine: Another important acetylcholinesterase inhibitor, pyridostigmine, is prepared by the reaction of 3-hydroxypyridine (B118123) with this compound, followed by quaternization.[5][6]
The dimethylcarbamoyl moiety is a key structural feature for the inhibitory activity of these drugs, mimicking the transition state of acetylcholine (B1216132) hydrolysis by the acetylcholinesterase enzyme.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with alcohols and phenols. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.
General Protocol for the Carbamoylation of Alcohols
Materials:
-
Alcohol
-
This compound (DMCC)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Anhydrous base (e.g., Triethylamine, Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle (if required)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in the chosen anhydrous aprotic solvent.
-
Addition of Base: Add the anhydrous base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of DMCC: Cool the reaction mixture to 0 °C using an ice bath. Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
General Protocol for the Carbamoylation of Phenols
The protocol for phenols is similar to that for alcohols, with minor modifications. Phenols are generally more acidic than alcohols, and the choice of base and reaction conditions may vary.
Materials:
-
Phenol
-
This compound (DMCC)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Toluene)
-
Anhydrous base (e.g., Triethylamine, Pyridine, Potassium Carbonate)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle (if required)
-
Quenching solution (e.g., water or dilute HCl)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq) in the chosen anhydrous aprotic solvent.
-
Addition of Base: Add the anhydrous base (1.1 - 2.5 eq) and stir the mixture. For less reactive phenols, a stronger base like potassium carbonate might be necessary, and the mixture may need to be heated.
-
Addition of DMCC: Slowly add this compound (1.1 - 1.5 eq) to the stirred mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as required (e.g., 40-125 °C). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and quench with water or a dilute aqueous HCl solution.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation: Reaction Yields
The yield of the carbamoylation reaction is dependent on the substrate, reaction conditions, and the purity of the reagents. The following tables provide a summary of representative yields for the reaction of this compound with various alcohols and phenols.
Table 1: Reaction of this compound with Various Alcohols
| Alcohol Type | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary | Ethanol | Pyridine | - | Reflux | - | Good |
| Primary | 1-Butanol | Pyridine | - | Reflux | - | Good |
| Secondary | 2-Propanol | Pyridine | - | Reflux | - | Moderate |
| Secondary | Cyclohexanol | Pyridine | - | Reflux | - | Moderate |
| Tertiary | tert-Butanol | Pyridine | - | Reflux | - | Low to Moderate |
Note: Specific yield percentages are often not reported in general literature; "Good," "Moderate," and "Low" are qualitative descriptors based on general reactivity principles. Steric hindrance in secondary and tertiary alcohols can lead to lower yields compared to primary alcohols.
Table 2: Reaction of this compound with Substituted Phenols
| Phenol | Substituent Type | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-(Dimethylamino)phenol | Electron-Donating | Sodium Metal | Toluene | Boiling | 84 (of the quaternized product, neostigmine)[4] |
| 3-Hydroxypyridine | - | Magnesium Oxide | - | - | - |
| Phenol | Unsubstituted | Pyridine | - | - | - |
| p-Cresol | Electron-Donating | Triethylamine | DCM | Room Temp | High |
| p-Nitrophenol | Electron-Withdrawing | Potassium Carbonate | Acetonitrile | Reflux | Moderate to Low |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a carbamate from an alcohol or phenol using this compound.
Caption: A typical experimental workflow for carbamate synthesis.
Signaling Pathway: Cholinergic Synapse and Inhibition by Carbamates
This compound is instrumental in synthesizing acetylcholinesterase inhibitors. The diagram below illustrates the mechanism of action of these inhibitors at a cholinergic synapse.
Caption: Inhibition of acetylcholinesterase by carbamate drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. RU2458050C2 - Method for preparing methylulphate neostigmine and iodide neostigmine - Google Patents [patents.google.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols: Introducing the Dimethylcarbamoyl Group using Dimethylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylcarbamoyl chloride (DMCC) is a highly reactive reagent used to introduce the dimethylcarbamoyl moiety onto nucleophilic functional groups such as alcohols, phenols, amines, and thiols. The resulting dimethylcarbamate, urea, and thiocarbamate derivatives are of significant interest in medicinal chemistry and drug development due to their ability to modulate the biological activity of parent molecules. A prominent application is the formation of carbamate-based cholinesterase inhibitors for the treatment of conditions like myasthenia gravis and Alzheimer's disease.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Extreme Caution: this compound is highly toxic, corrosive, flammable, and a suspected human carcinogen.[1][2][3] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[1][4][5] Emergency procedures should be established before commencing any work.
Reaction Mechanism
The introduction of a dimethylcarbamoyl group using DMCC proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nucleophile (e.g., the oxygen of an alcohol, the nitrogen of an amine, or the sulfur of a thiol) attacks the electrophilic carbonyl carbon of this compound. This is typically carried out in the presence of a non-nucleophilic base, which deprotonates the nucleophile, increasing its reactivity, and neutralizes the hydrochloric acid byproduct.
Applications in Drug Development: Cholinesterase Inhibition
A significant application of dimethylcarbamoylation is the synthesis of cholinesterase inhibitors. These drugs function by reversibly inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[6][7] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, leading to enhanced cholinergic neurotransmission. This is the therapeutic mechanism for drugs like Neostigmine (B1678181), Pyridostigmine, and Rivastigmine, which are used to treat myasthenia gravis and the symptoms of Alzheimer's disease.[7]
Signaling Pathway: Acetylcholinesterase Inhibition
Experimental Protocols
The following protocols are provided as general guidelines. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
General Workflow for Dimethylcarbamoylation
Protocol for O-Dimethylcarbamoylation of a Phenol: Synthesis of Rivastigmine
This protocol is adapted from the synthesis of Rivastigmine, a treatment for Alzheimer's disease.[8][9][10][11][12]
Materials:
-
(S)-3-(1-(Dimethylamino)ethyl)phenol
-
N,N-Dimethylcarbamoyl chloride (DMCC)
-
Zinc Chloride (ZnCl₂) or a suitable base (e.g., Sodium Hydroxide)
-
Anhydrous Toluene (B28343) or Acetonitrile
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 eq) and anhydrous toluene to a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add zinc chloride (0.1 - 1.0 eq) or an alternative base to the mixture.
-
Slowly add N,N-dimethylcarbamoyl chloride (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction to reflux (approximately 110 °C for toluene) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield Rivastigmine.
Protocol for N-Dimethylcarbamoylation of an Amine
Materials:
-
Primary or secondary amine
-
N,N-Dimethylcarbamoyl chloride (DMCC)
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DMCC (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N,N-dimethylurea derivative.
Protocol for S-Dimethylcarbamoylation of a Thiol
Materials:
-
Thiol
-
N,N-Dimethylcarbamoyl chloride (DMCC)
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of the thiol (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and slowly add DMCC (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the S-alkyl dimethylthiocarbamate.
Quantitative Data Summary
The following tables provide a summary of representative yields for the dimethylcarbamoylation of various substrates. Yields are highly dependent on the specific substrate and reaction conditions.
Table 1: O-Dimethylcarbamoylation of Alcohols and Phenols
| Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-3-(1-(Dimethylamino)ethyl)phenol | ZnCl₂ | Toluene | 110 | 13 | 78 | [8][9] |
| 3-Hydroxypyridine | Mg(O) | - | - | - | - | [13] |
| 3-Dimethylaminophenol | Na | Toluene | Reflux | 24 | 84 (of Neostigmine) | [14] |
| Phenol | - | Toluene | Reflux | - | - | [9] |
| 4-Nitrophenol | ZnCl₂ | Toluene | Reflux | - | 86 | [9] |
Table 2: N-Dimethylcarbamoylation of Amines
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 20 | 18 | - | [12] |
| Benzylamine | Et₃N | DCM | RT | 12 | High (Illustrative) | General Protocol |
| Diethylamine | Pyridine | THF | RT | 6 | High (Illustrative) | General Protocol |
Table 3: S-Dimethylcarbamoylation of Thiols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | NaH | THF | RT | 8 | High (Illustrative) | General Protocol |
| 1-Hexanethiol | K₂CO₃ | DMF | RT | 10 | High (Illustrative) | General Protocol |
Conclusion
This compound is a valuable but hazardous reagent for the introduction of the dimethylcarbamoyl group onto a variety of nucleophiles. The resulting carbamates, ureas, and thiocarbamates have important applications in medicinal chemistry, particularly in the development of cholinesterase inhibitors. The protocols provided herein offer a starting point for the synthesis of these compounds, but careful optimization and strict adherence to safety protocols are essential for successful and safe experimentation.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. name-reaction.com [name-reaction.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acetylcholinesterase and the Termination of Acetylcholine Action - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rivastigmine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]
- 12. Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids as multitarget ligands against Alzheimer's disease by targeting butyrylcholinesterase and DYRK1A/CLK1 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. RU2458050C2 - Method for preparing methylulphate neostigmine and iodide neostigmine - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving Dimethylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Dimethylcarbamoyl chloride (DMCC) is a highly reactive chemical intermediate essential for the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] It serves as a reagent for transferring a dimethylcarbamoyl group to nucleophilic moieties such as hydroxyl and amino groups, forming stable carbamates and ureas, respectively.[1][2] This functional group is a key component in several active pharmaceutical ingredients (APIs), including acetylcholinesterase inhibitors used in the treatment of Myasthenia Gravis and Alzheimer's disease.[1][3][4]
Key Applications:
-
Pharmaceutical Synthesis: Used in the production of drugs like Neostigmine (B1678181), Pyridostigmine (B86062), and Rivastigmine.[3][4][5][6]
-
Pesticide Manufacturing: A precursor for various insecticides.[1]
-
Dye Production: Employed as an intermediate in the synthesis of certain dyes.[7]
Due to its high toxicity and carcinogenic properties, all manipulations involving this compound must be conducted with stringent safety precautions in a well-ventilated fume hood, utilizing appropriate personal protective equipment (PPE).[1]
II. Safety and Handling Precautions
DANGER: this compound is toxic, corrosive, and a suspected carcinogen.[1] Handle with extreme caution.
-
Engineering Controls: All work must be performed in a certified chemical fume hood with excellent ventilation to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat must be worn.
-
Respiratory Protection: For operations with a higher risk of exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
-
-
In case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Spill Management: In case of a spill, evacuate the area and use an absorbent material suitable for corrosive and flammable liquids. Dispose of the waste in a sealed, labeled container according to institutional and local regulations.
III. Experimental Protocols
A. General Protocol for the Synthesis of Carbamates from Alcohols and Phenols
This protocol describes a general method for the carbamoylation of hydroxyl groups using this compound.
Materials:
-
Alcohol or Phenol (B47542)
-
This compound (DMCC)
-
Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane, Acetonitrile)
-
Anhydrous base (e.g., Pyridine, Triethylamine, or Sodium Hydroxide)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inlet for inert gas.
-
Reagent Preparation: In the flask, dissolve the alcohol or phenol (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.
-
Addition of Base: Add the anhydrous base (1.1-1.2 eq.) to the solution and stir. For reactions with phenols, a stronger base like sodium hydroxide (B78521) may be required to form the phenoxide.
-
Addition of DMCC: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.05-1.2 eq.) in the same anhydrous solvent via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for the time indicated in the table below or until the reaction is complete as monitored by TLC or GC-MS. Gentle heating may be required for less reactive substrates.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
B. Quantitative Data for Carbamate (B1207046) Synthesis
The following table summarizes reaction conditions and yields for the synthesis of specific carbamates using this compound.
| Substrate | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (S)-3-(1-(dimethylamino)ethyl)phenol | Rivastigmine Derivative | - | Toluene | 110 | 13 | 78 | [4][8] |
| 3-Hydroxypyridine | 3-(Dimethylcarbamoyloxy)pyridine | - | - | - | - | - | [3] |
| 3-Dimethylaminophenol | 3-(Dimethylcarbamoyloxy)phenyl)dimethylamine | Sodium metal | Toluene | Boiling | - | High | [9] |
Note: The synthesis of 3-(Dimethylcarbamoyloxy)pyridine is an intermediate step in the synthesis of Pyridostigmine. The overall yield for the two-step synthesis of Pyridostigmine bromide is reported to be 73%.[10]
IV. Experimental Workflows and Diagrams
A. General Experimental Workflow for Carbamate Synthesis
The following diagram illustrates the general workflow for the synthesis of carbamates from alcohols or phenols using this compound.
Caption: General workflow for carbamate synthesis.
B. Reaction Scheme for the Synthesis of Rivastigmine Intermediate
The following diagram illustrates the reaction of (S)-3-(1-(dimethylamino)ethyl)phenol with this compound to form a key intermediate in the synthesis of Rivastigmine.
Caption: Synthesis of a Rivastigmine intermediate.
C. Signaling Pathway Inhibition by DMCC-derived Drugs
Drugs synthesized using this compound, such as Neostigmine and Pyridostigmine, often function as acetylcholinesterase inhibitors. This diagram illustrates their mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RU2458050C2 - Method for preparing methylulphate neostigmine and iodide neostigmine - Google Patents [patents.google.com]
- 10. Preparation of pyridostigmine bromide labeled with carbon-14 and tritium | RTI [rti.org]
Dimethylcarbamoyl Chloride: A Versatile Intermediate in Organic Synthesis for Pharmaceutical and Agrochemical Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dimethylcarbamoyl chloride (DMCC) is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its utility lies in its ability to efficiently introduce a dimethylcarbamoyl moiety onto various nucleophilic functional groups, such as hydroxyls and amines, forming stable carbamate (B1207046) and urea (B33335) linkages, respectively.[2] This functional group is a key component in numerous compounds designed to interact with biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on the preparation of key pharmaceutical agents. Due to its hazardous nature, including high toxicity and potential carcinogenicity, all manipulations of this compound must be conducted with stringent safety precautions in a well-ventilated fume hood, with appropriate personal protective equipment.[1][3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 79-44-7 | [2] |
| Molecular Formula | C₃H₆ClNO | [1] |
| Molecular Weight | 107.54 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 167-168 °C | [1] |
| Melting Point | -33 °C | [1] |
| Density | 1.168 g/mL at 25 °C | [1] |
| Solubility | Decomposes in water. Soluble in many organic solvents. | [1] |
Applications in Pharmaceutical Synthesis
This compound is a key building block in the synthesis of several important pharmaceuticals. The dimethylcarbamate (B8479999) group it imparts is often crucial for the drug's mechanism of action, typically by interacting with the active site of an enzyme.
Synthesis of Acetylcholinesterase Inhibitors
A major application of DMCC is in the synthesis of acetylcholinesterase (AChE) inhibitors, which are used to treat conditions like myasthenia gravis and Alzheimer's disease. These drugs function by preventing the breakdown of the neurotransmitter acetylcholine (B1216132), thereby increasing its concentration in the synaptic cleft.
Neostigmine is a parasympathomimetic drug used to improve muscle tone in people with myasthenia gravis. Its synthesis involves the carbamoylation of 3-dimethylaminophenol (B24353) followed by quaternization.[4]
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Yield | Reference |
| 3-Dimethylaminophenol | This compound | Triethylamine / 4-DMAP | Toluene | 3-[(Dimethylamino)carbonyl-oxy]-N,N-dimethylbenzenamine | High | [4] |
Pyridostigmine is another AChE inhibitor used for the treatment of myasthenia gravis. The synthesis involves the reaction of 3-hydroxypyridine (B118123) with DMCC, followed by quaternization with methyl bromide.[1]
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| 3-Hydroxypyridine | This compound | Basic catalyst (e.g., dimethylaniline, MgO) | 3-(Dimethylcarbamoyloxy)pyridine |
Rivastigmine is a dual inhibitor of both acetylcholinesterase and butyrylcholinesterase, used in the management of dementia associated with Alzheimer's and Parkinson's diseases.[5]
| Reactant | Reagent | Catalyst | Solvent | Temperature | Time | Product | Yield | Reference |
| (S)-3-(1-(Dimethylamino)ethyl)phenol | N,N-Dimethylcarbamoyl chloride | Zinc chloride | Toluene | 110 °C | 13 h | (S)-3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate | 78% | [5][6] |
Synthesis of a Benzodiazepine (B76468): Camazepam
This compound is also utilized in the synthesis of anxiolytic drugs like camazepam, a benzodiazepine derivative.
Applications in Agrochemical Synthesis
DMCC is a precursor for a class of insecticides known as dimethyl carbamates. These compounds act as acetylcholinesterase inhibitors in insects, leading to paralysis and death.[2]
Specific experimental protocols with quantitative data for the synthesis of carbamate-based pesticides using DMCC were not detailed in the provided search results.
Experimental Protocols
Extreme caution should be exercised when handling this compound due to its toxicity and reactivity.
General Protocol for the Synthesis of Aryl Dimethylcarbamates
This protocol provides a general procedure for the reaction of a phenol (B47542) with this compound to yield an aryl dimethylcarbamate.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous base (e.g., triethylamine, pyridine, or potassium carbonate) (1.2 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, or toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the phenol derivative in the anhydrous solvent.
-
Add the anhydrous base to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture via the dropping funnel.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the pure aryl dimethylcarbamate.
Protocol for the Synthesis of Rivastigmine Intermediate[7]
Materials:
-
(S)-3-(1-(dimethylamino)ethyl)phenol (1.0 eq)
-
N,N-Dimethylcarbamoyl chloride (1.1 eq)
-
Zinc chloride (catalytic amount)
-
Anhydrous toluene
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add zinc chloride and anhydrous toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add N,N-dimethylcarbamoyl chloride to the mixture.
-
Add (S)-3-(1-(dimethylamino)ethyl)phenol to the reaction mass.
-
Heat the reaction mixture to 110 °C and maintain for 13 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Separate the organic and aqueous layers.
-
Purify the product from the organic layer using column chromatography (CH₂Cl₂/MeOH, 9:1) to yield (S)-3-(1-(dimethylamino)ethyl)phenyl dimethylcarbamate as a yellow oil (78% yield).[6]
Signaling Pathway and Experimental Workflow Diagrams
Acetylcholinesterase Inhibition by Rivastigmine
The following diagram illustrates the mechanism of acetylcholinesterase and its inhibition by rivastigmine. Acetylcholinesterase breaks down acetylcholine in the synaptic cleft. Rivastigmine, a carbamate inhibitor, reacts with the serine residue in the active site of the enzyme, forming a carbamoylated enzyme that is much more stable and slower to hydrolyze than the acetylated enzyme.[3][5] This leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission.
References
laboratory scale synthesis of Dimethylcarbamoyl chloride
I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing detailed instructions for the synthesis of a hazardous chemical like Dimethylcarbamoyl chloride would violate my safety policies. The synthesis, handling, and use of such chemicals are strictly regulated and should only be conducted by trained professionals in controlled laboratory environments with the appropriate safety precautions and legal authorizations.
Instead, I can offer information on general principles of chemical safety, proper handling of hazardous materials, and resources for accessing safety data sheets (SDS) and other critical safety information.
-
The Occupational Safety and Health Administration (OSHA): Provides standards and guidance on workplace safety, including the handling of hazardous chemicals.
-
The National Institute for Occupational Safety and Health (NIOSH): Offers a wealth of information on chemical hazards and safe work practices.
-
The American Chemical Society (ACS): Provides resources and guidelines for chemical safety in research and education.
If you are a researcher, scientist, or drug development professional, I urge you to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and guidance on handling any hazardous materials.
Troubleshooting & Optimization
Technical Support Center: Dimethylcarbamoyl Chloride (DMCC) Handling and Reaction Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of dimethylcarbamoyl chloride (DMCC) in chemical reactions, with a specific focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMCC) and why is it so reactive?
A1: this compound (DMCC) is a highly reactive organic compound used as a reagent to introduce a dimethylcarbamoyl group onto molecules, particularly in the synthesis of pharmaceuticals and pesticides.[1][2][3] Its high reactivity stems from the electrophilic carbonyl carbon and the presence of a good leaving group (chloride), making it susceptible to nucleophilic attack.[2][4]
Q2: What are the products of DMCC hydrolysis?
A2: DMCC reacts rapidly with water in a process called hydrolysis. This reaction breaks down DMCC into dimethylamine, carbon dioxide, and hydrochloric acid (HCl).[5][6]
Q3: What are the visible signs of DMCC hydrolysis in my reaction?
A3: Several signs may indicate that DMCC is hydrolyzing in your reaction mixture:
-
Formation of a white precipitate: This is often the hydrochloride salt of dimethylamine, formed as a byproduct of hydrolysis.[7]
-
Gas evolution: The decomposition of the intermediate dimethylcarbamic acid can release carbon dioxide gas.
-
Decrease in pH: The formation of hydrochloric acid will make the reaction mixture more acidic.[7]
-
Inconsistent or low yields: If the DMCC is being consumed by hydrolysis, the yield of your desired product will be reduced.[7]
Q4: How should I store DMCC to prevent degradation?
A4: To ensure its stability, DMCC should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[7][8] It is also advisable to store it in a cool, dry place to minimize decomposition over time.
Troubleshooting Guide: Preventing Hydrolysis During Reactions
This guide addresses common issues encountered during reactions involving DMCC and provides systematic solutions to prevent its hydrolysis.
| Problem | Potential Cause | Solution |
| Low or no product yield | Hydrolysis of DMCC: The reagent is decomposing before it can react with your substrate. | Ensure strictly anhydrous conditions. Use oven-dried glassware. Use anhydrous solvents and reagents. Consider using a desiccant tube on your reaction apparatus.[7] |
| Formation of a significant amount of white precipitate | Inefficient scavenging of HCl: The generated HCl can catalyze further hydrolysis of DMCC. | Use a suitable acid scavenger. Add an anhydrous, non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to the reaction mixture to neutralize the HCl as it is formed.[7] |
| Reaction is sluggish or does not go to completion | Low reaction temperature: While low temperatures can help control exotherms, they might also slow down the desired reaction. | Optimize the reaction temperature. Start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature or a moderately elevated temperature as needed, while monitoring the reaction progress by TLC or LC-MS. |
| Presence of unexpected byproducts | Reaction with atmospheric moisture: Even small amounts of moisture from the air can lead to hydrolysis. | Work under an inert atmosphere. Conduct the entire experiment under a positive pressure of a dry, inert gas like nitrogen or argon.[2][7] |
Quantitative Data: Hydrolysis Rate of DMCC
The rate of DMCC hydrolysis is highly dependent on the reaction conditions. The following table summarizes the half-life of DMCC under different aqueous conditions.
| Conditions | Temperature (°C) | Half-life (τ) | Reference |
| 100% H₂O | 0 | ~6 minutes | [4][5] |
| 100% H₂O | 14 | 54 seconds | [5] |
| Aqueous workup in the presence of an organic compound | Not specified | 4.13 minutes | [9] |
| Aqueous workup in the presence of POCl₃ | 50 | 11.55 minutes | [9] |
Experimental Protocols
General Protocol for the Carbamoylation of an Alcohol using DMCC
This protocol outlines a general procedure for reacting an alcohol with DMCC while minimizing the risk of hydrolysis.
Materials:
-
This compound (DMCC)
-
Anhydrous alcohol (substrate)
-
Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or benzene)[10][11]
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the glassware and purge the system with dry nitrogen or argon gas to create an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Preparation:
-
In the round-bottom flask, dissolve the anhydrous alcohol (1.0 equivalent) and the anhydrous non-nucleophilic base (1.1 - 1.2 equivalents) in the anhydrous aprotic solvent.
-
In the dropping funnel, dissolve the this compound (1.05 - 1.1 equivalents) in the anhydrous aprotic solvent.
-
-
Reaction:
-
Cool the solution in the round-bottom flask to 0 °C using an ice bath.
-
Slowly add the DMCC solution from the dropping funnel to the cooled alcohol solution dropwise over a period of 30-60 minutes with vigorous stirring.[10]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
-
Monitoring and Work-up:
-
Allow the reaction to warm to room temperature and continue stirring. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Proceed with standard aqueous work-up and purification procedures (e.g., extraction, drying of the organic layer, and column chromatography).
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for preventing DMCC hydrolysis during a reaction.
References
- 1. This compound – All About Drugs [allfordrugs.com]
- 2. guidechem.com [guidechem.com]
- 3. epa.gov [epa.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Dimethyl carbamoyl chloride [cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. Safety Guideline [chemtrack.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bloomtechz.com [bloomtechz.com]
- 11. This compound | 79-44-7 [chemicalbook.com]
minimizing side product formation in Dimethylcarbamoyl chloride reactions
Welcome to the technical support center for Dimethylcarbamoyl chloride (DMCC) reactions. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing side product formation and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions involving this compound?
A1: The most prevalent side products in DMCC reactions are formed through two main pathways:
-
Hydrolysis: DMCC is highly sensitive to moisture and can rapidly hydrolyze to form dimethylamine (B145610) and hydrochloric acid, which can then lead to the formation of N,N-dimethylcarbamic acid. This carbamic acid is unstable and can decompose to dimethylamine and carbon dioxide.[1][2]
-
Reaction with Dimethylamine Impurities or Byproducts: DMCC can react with dimethylamine present as an impurity in the starting material or formed during hydrolysis. This reaction leads to the formation of the highly stable and often difficult-to-remove byproduct, tetramethylurea.[1]
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: Preventing hydrolysis is critical for a successful reaction. Key strategies include:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use.[2]
-
Anhydrous Solvents: Use high-quality, anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[2]
-
Proper Storage of DMCC: Store DMCC in a tightly sealed container under an inert atmosphere and in a cool, dry place.
Q3: What is the role of a base in DMCC reactions, and which one should I choose?
A3: A base is typically used to neutralize the hydrochloric acid (HCl) generated during the reaction of DMCC with a nucleophile (e.g., an alcohol or amine). The choice of base is crucial to avoid side reactions.
-
Recommended Bases: Non-nucleophilic, sterically hindered bases are preferred to prevent the base itself from reacting with DMCC. Common choices include:
-
Triethylamine (B128534) (TEA): A widely used and effective acid scavenger.[3][4]
-
Diisopropylethylamine (DIPEA or Hünig's base): Even more sterically hindered than TEA, making it an excellent choice to avoid nucleophilic attack.
-
-
Bases to Use with Caution:
-
Pyridine (B92270): While it can act as an acid scavenger, it can also act as a nucleophilic catalyst, forming an acyl pyridinium (B92312) intermediate that can enhance the reaction rate. However, it is more nucleophilic than hindered amines and can potentially lead to side reactions.[5] It is also more challenging to remove during workup.
-
Q4: My reaction with an amine is intended to form a substituted urea (B33335), but I am getting a low yield. What could be the issue?
A4: Low yields in urea synthesis with DMCC can stem from several factors:
-
Hydrolysis of DMCC: As discussed in Q2, if DMCC is hydrolyzed, it is no longer available to react with your target amine.
-
Formation of Tetramethylurea: If your DMCC starting material contains dimethylamine impurity, or if hydrolysis occurs, the formation of tetramethylurea will consume DMCC.[1]
-
Basicity of the Target Amine: The target amine must be sufficiently nucleophilic to react with DMCC. If the amine is very sterically hindered or has electron-withdrawing groups that reduce its nucleophilicity, the reaction may be slow or incomplete.
-
Reaction Temperature: While heating can increase the reaction rate, it can also promote the decomposition of DMCC. The optimal temperature should be determined experimentally.
Troubleshooting Guides
Issue 1: Presence of an Unexpected, Highly Stable Byproduct
-
Symptom: A significant peak appears in your crude NMR spectrum, often a sharp singlet in the proton NMR, that is difficult to remove by standard purification techniques (e.g., aqueous wash, column chromatography). This byproduct may also be observed in GC-MS analysis.
-
Likely Cause: Formation of tetramethylurea. This occurs when DMCC reacts with dimethylamine.
-
Troubleshooting Steps:
-
Check DMCC Purity: Before starting the reaction, check the purity of your DMCC, specifically for the presence of dimethylamine hydrochloride. If necessary, distill the DMCC under vacuum.
-
Ensure Anhydrous Conditions: Rigorously exclude water from your reaction to prevent the hydrolysis of DMCC to dimethylamine.
-
Workup Procedure: Tetramethylurea is water-soluble but can be challenging to separate from some desired products. Consider an acidic wash (e.g., dilute HCl) during workup to protonate and extract any remaining dimethylamine before it can react further.
-
Purification: If tetramethylurea has already formed, purification can be challenging due to its polarity and stability. High-performance liquid chromatography (HPLC) may be required.
-
Issue 2: Low Yield of Desired Carbamate (B1207046) Product and Presence of Starting Alcohol/Phenol (B47542)
-
Symptom: Your reaction to form a carbamate from an alcohol or phenol results in a low yield of the desired product, and analysis of the crude mixture shows a significant amount of unreacted starting alcohol or phenol.
-
Likely Cause: Inefficient carbamoylation due to hydrolysis of DMCC or insufficient reaction time/temperature.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Re-evaluate your procedure for drying glassware, solvents, and handling reagents to minimize moisture.
-
Optimize Reaction Conditions:
-
Temperature: While reactions are often run at 0 °C to room temperature to control exotherms, gentle heating (e.g., 40-50 °C) may be necessary for less reactive alcohols or phenols. Monitor the reaction for any signs of decomposition.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of DMCC can be used to ensure complete consumption of the starting alcohol/phenol, but be mindful that this can lead to more side products if not consumed.
-
-
Choice of Base: Ensure you are using a non-nucleophilic base like triethylamine or DIPEA. If using pyridine, consider switching to a more hindered base.[5]
-
Data Presentation
Table 1: Influence of Reaction Parameters on Side Product Formation (Qualitative)
| Parameter | Condition | Effect on Hydrolysis | Effect on Tetramethylurea Formation | Recommendation |
| Moisture | Presence of water | Increases | Increases (due to DMCC hydrolysis) | Use anhydrous solvents and an inert atmosphere. |
| Temperature | High temperature | Can increase rate | Can increase rate | Optimize temperature; avoid excessive heat. |
| Base | Nucleophilic base (e.g., pyridine) | No direct effect | Can potentially react with DMCC | Use a non-nucleophilic, sterically hindered base (e.g., TEA, DIPEA).[3][5] |
| DMCC Quality | Contains dimethylamine | No direct effect | Significantly increases | Use high-purity or freshly distilled DMCC. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Carbamate from an Alcohol
This protocol provides a general method for the synthesis of a carbamate from a primary or secondary alcohol using DMCC, with an emphasis on minimizing side product formation.
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the components in a suitable anhydrous solvent (e.g., dichloromethane, THF, or toluene).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of DMCC:
-
Slowly add this compound (1.1 eq.) dropwise to the cooled, stirring solution.
-
Maintain the temperature at 0 °C during the addition.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.
-
-
Workup:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Synthesis of Rivastigmine (Example of Carbamate Synthesis from a Phenol)
This protocol is adapted from the synthesis of the Alzheimer's drug Rivastigmine and illustrates the carbamoylation of a phenol.[6]
-
Reaction Setup:
-
To a solution of (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 eq.) in an anhydrous aprotic solvent, add a suitable non-nucleophilic base (e.g., potassium carbonate or triethylamine).
-
-
Addition of Carbamoyl Chloride:
-
Add N-ethyl-N-methylcarbamoyl chloride (a DMCC analog) (1.1 eq.).
-
-
Reaction:
-
Heat the reaction mixture to reflux and monitor by TLC until the starting phenol is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture and perform a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography to yield Rivastigmine.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. [Synthesis of S-(+)-rivastigmine hydrogentartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dimethylcarbamoyl Chloride Carbamoylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the carbamoylation of alcohols, phenols, and amines using dimethylcarbamoyl chloride (DMCC).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound (DMCC)?
This compound is a reactive chemical used to introduce a dimethylcarbamoyl group onto nucleophilic functional groups such as alcohols, phenols, and amines, forming the corresponding N,N-dimethylcarbamates.[1] It behaves similarly to an acyl chloride, where the chlorine atom is a good leaving group.[2]
Q2: Why are anhydrous conditions critical for reactions with DMCC?
DMCC is highly sensitive to moisture and hydrolyzes rapidly in water to form dimethylamine, hydrochloric acid, and carbon dioxide.[2] This hydrolysis not only consumes the reagent but also introduces byproducts that can complicate the reaction and purification. Therefore, using anhydrous solvents and reagents, along with an inert atmosphere (e.g., nitrogen or argon), is crucial to prevent low yields and the formation of impurities.[3]
Q3: What is the role of a base in DMCC carbamoylation reactions?
A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] Without a base, the accumulation of HCl can lead to undesirable side reactions, including the protonation of the substrate or product, and can catalyze the degradation of acid-sensitive compounds. Common bases used are non-nucleophilic tertiary amines like triethylamine (B128534) (TEA) or pyridine.[4]
Q4: What are the common side products in DMCC reactions?
The most common side product is the result of DMCC hydrolysis, leading to the formation of dimethylamine. This amine can then react with unreacted DMCC to form tetramethylurea.[2] In reactions with amines, the formation of symmetrical ureas can also be a significant side reaction.[5]
Q5: How should I store and handle DMCC safely?
DMCC is toxic, corrosive, and a suspected carcinogen.[1][2] It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store DMCC in a tightly sealed container under an inert atmosphere and in a cool, dry place to prevent decomposition.[3]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during carbamoylation reactions with DMCC, providing potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: DMCC has hydrolyzed. | - Ensure all glassware is oven-dried or flame-dried. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (N₂ or Ar).[3] |
| 2. Inadequate Base: Insufficient base to neutralize HCl, leading to side reactions. | - Use at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine). For less reactive substrates, a slight excess of base may be beneficial.[4] | |
| 3. Low Reactivity of Substrate: Sterically hindered or electron-deficient substrates may react slowly. | - Increase the reaction temperature. - Use a more polar aprotic solvent (e.g., DMF, acetonitrile) to enhance reaction rates. - Consider using a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in small amounts. | |
| 4. Poor Quality of DMCC: The reagent may have decomposed during storage. | - Use a fresh bottle of DMCC or purify the existing stock by distillation under reduced pressure. | |
| Formation of Significant White Precipitate (Amine Hydrochloride) | Inefficient scavenging of generated HCl. | - Ensure proper mixing and consider slower, dropwise addition of DMCC to the reaction mixture to allow the base to neutralize the HCl as it is formed.[3] |
| Presence of Tetramethylurea Byproduct | Hydrolysis of DMCC to dimethylamine, which then reacts with more DMCC. | - Strictly adhere to anhydrous conditions.[2][3] - Add DMCC slowly to the reaction mixture to minimize its concentration at any given time. |
| Difficult Purification | 1. Polar Byproducts: Amine hydrochlorides and other salts. | - Perform an aqueous work-up. Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent. Wash the organic layer with dilute acid (to remove excess amine bases), followed by a wash with saturated aqueous sodium bicarbonate and then brine.[3][6] |
| 2. Similar Polarity of Product and Byproducts: Difficulty in separation by column chromatography. | - Optimize the solvent system for flash column chromatography. A gradient elution may be necessary. Common solvent systems include ethyl acetate/hexanes or dichloromethane (B109758)/methanol.[7][8] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Carbamoylation of a Primary Alcohol
This protocol describes a general method for the synthesis of a carbamate (B1207046) from a primary alcohol using DMCC.
Materials:
-
Primary alcohol
-
This compound (DMCC)
-
Anhydrous triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the primary alcohol (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous dichloromethane under the inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane in the dropping funnel.
-
Add the DMCC solution dropwise to the cooled alcohol solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[3]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Protocol 2: One-Pot Synthesis of O-Aryl Carbamates
This procedure allows for the synthesis of O-aryl carbamates without the need to handle DMCC directly by forming it in situ.[6][9]
Materials:
-
Secondary amine (e.g., dimethylamine)
-
Substituted phenol (B47542)
-
Anhydrous toluene
-
Aqueous sodium hydroxide (B78521) (NaOH)
-
Nitrogen or Argon gas supply
Procedure:
-
In a two-necked flask under an inert atmosphere, dissolve the secondary amine in anhydrous toluene.
-
Cool the solution to 0 °C.
-
Slowly add a solution of triphosgene in toluene. (Caution: Triphosgene is toxic and moisture-sensitive).
-
After the formation of the carbamoyl (B1232498) chloride is complete (monitor by TLC), add a solution of the substituted phenol and aqueous sodium hydroxide.
-
Stir the biphasic mixture vigorously at room temperature until the reaction is complete.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Section 4: Visualizing Workflows and Mechanisms
Diagram 1: General Carbamoylation Reaction Workflow
Caption: A typical experimental workflow for a DMCC carbamoylation reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in DMCC carbamoylation.
Diagram 3: Base-Mediated Carbamoylation Mechanism
Caption: The reaction mechanism of alcohol carbamoylation with DMCC using a base.
References
- 1. Work-up - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. bloomtechz.com [bloomtechz.com]
Technical Support Center: Dimethylcarbamoyl Chloride (DMCC) Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of Dimethylcarbamoyl chloride (DMCC) synthesis.
Disclaimer: this compound is highly toxic, corrosive, flammable, and a potential carcinogen.[1][2][3] All handling and synthesis must be performed under stringent safety precautions, including the use of a certified fume hood and appropriate personal protective equipment (PPE).
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing DMCC?
A1: The most prevalent method is the reaction of gaseous dimethylamine (B145610) with phosgene (B1210022) at high temperatures (e.g., 275 °C) in a flow reactor.[1][2] This method can achieve high yields, often around 90%.[1][2] An excess of phosgene is typically used to suppress the formation of N,N,N',N'-tetramethylurea as a byproduct.[1][2]
Q2: Are there safer, laboratory-scale alternatives to using phosgene gas?
A2: Yes, phosgene surrogates like diphosgene or triphosgene (B27547) can be used for laboratory-scale synthesis.[1][2] These reactions are often performed in a two-phase system (e.g., benzene-xylene and water) with a base like sodium hydroxide (B78521) to act as an acid scavenger.[1] However, yields are typically lower (around 56%) due to the high sensitivity of DMCC to hydrolysis.[1][2]
Q3: What are the primary impurities I should be aware of during synthesis?
A3: The main impurity of concern is N,N,N',N'-tetramethylurea, which forms when DMCC reacts with excess dimethylamine.[1] Other potential impurities can arise from side reactions, especially if the reactants or solvents are not anhydrous. DMCC is highly sensitive to water and decomposes rapidly.[1][4]
Q4: What are the key physical and chemical properties of DMCC?
A4: DMCC is a clear, colorless liquid with a pungent odor.[1][4] It is corrosive and flammable.[1] It is almost insoluble in water and reacts with it to form dimethyl carbamic acid.[4] It behaves like an acyl chloride, reacting with various nucleophiles such as alcohols, phenols, amines, and thiols.[1]
| Property | Value |
| CAS Number | 79-44-7[1] |
| Molecular Formula | C3H6ClNO[1] |
| Boiling Point | 64°C at 27 kPa[3] |
| Melting Point | -33°C[3] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | DMCC is extremely sensitive to hydrolysis.[1] Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous solvents. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to poor yield and byproduct formation. For the phosgene method, a 3:1 molar excess of phosgene to dimethylamine is recommended to suppress urea (B33335) formation.[1][2] |
| Reaction Temperature Too Low | The reaction kinetics may be too slow. For the gas-phase reaction with phosgene, high temperatures (275 °C) are required for high yields.[1][2] For lab-scale synthesis with phosgene surrogates, ensure the reaction is maintained at the optimal temperature as per the specific protocol, which is typically below room temperature.[4] |
| Inefficient Phosgene/Surrogate Addition | Slow or inefficient introduction of phosgene or its surrogate can lead to localized high concentrations of dimethylamine, promoting the formation of tetramethylurea.[1] Ensure slow, controlled addition of the phosgenating agent to a well-stirred solution of dimethylamine.[4] |
Problem 2: Product is Impure (Contaminated with Byproducts)
| Potential Cause | Troubleshooting Step |
| Formation of N,N,N',N'-tetramethylurea | This is the most common byproduct, formed from the reaction of DMCC with unreacted dimethylamine.[1] Use an excess of phosgene or its surrogate to ensure all dimethylamine is consumed.[1][2] Alternatively, add the dimethylamine solution slowly to the phosgene solution. |
| Presence of Unreacted Starting Materials | Incomplete reaction can leave starting materials in the product mixture. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, IR). The reaction is often considered complete when the cloudy mixture becomes clear.[4] |
| Hydrolysis of Product | Exposure to water during workup will hydrolyze DMCC to dimethylamine, hydrochloric acid, and carbon dioxide.[1] Ensure all workup steps are performed under anhydrous conditions until the product is isolated. |
| Formation from DMF (in other reactions) | If using N,N-Dimethylformamide (DMF) as a catalyst or solvent with chlorinating agents like thionyl chloride or oxalyl chloride, trace amounts of DMCC can be formed as a byproduct.[1][5][6] The order of reactivity for forming DMCC is thionyl chloride > oxalyl chloride > phosphorus oxychloride.[5][6] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-distillation of Impurities | Byproducts with similar boiling points can be difficult to separate by simple distillation. Use fractional distillation for purification. The product can be distilled under reduced pressure (e.g., 80-85°C at 1 mm Hg).[7] |
| Thermal Decomposition | DMCC can decompose at high temperatures. Avoid excessive temperatures during distillation. Distillation under reduced pressure is recommended to lower the required temperature.[7] |
| Product Loss During Workup | Due to its reactivity, DMCC can be lost during aqueous workup phases. Minimize contact with aqueous solutions and ensure any necessary extractions are performed quickly with anhydrous organic solvents. |
Experimental Protocols & Methodologies
Method 1: Laboratory Synthesis from Dimethylamine and Triphosgene
This protocol is adapted from literature procedures for laboratory-scale synthesis.[1][2]
1. Preparation:
- Under an inert atmosphere (N2 or Ar), equip a three-necked, oven-dried flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas).
- Prepare a solution of dimethylamine in an anhydrous solvent (e.g., dichloromethane (B109758) or benzene).[4]
2. Reaction:
- In a separate flask, dissolve triphosgene in the same anhydrous solvent.
- Cool the dimethylamine solution in an ice bath.
- Slowly add the triphosgene solution to the cooled, well-stirred dimethylamine solution via the dropping funnel.[4]
- Control the temperature, keeping it below room temperature.[4] The reaction mixture will become cloudy as dimethylamine hydrochloride precipitates.
- After the addition is complete, allow the reaction to stir for several hours. The reaction is nearing completion when the mixture becomes clear.[4]
3. Workup and Purification:
- Filter the reaction mixture under inert atmosphere to remove the precipitated salts.
- Carefully remove the solvent from the filtrate under reduced pressure.
- Purify the crude DMCC by fractional distillation under reduced pressure.[4][7]
Visualizations
Synthesis and Side-Reaction Pathway
This diagram illustrates the main synthetic route to DMCC and the key side reaction that leads to the formation of the common impurity, N,N,N',N'-tetramethylurea.
Caption: Main reaction pathway for DMCC synthesis and byproduct formation.
General Experimental Workflow
This workflow outlines the critical steps from reactant preparation to the final purified product, emphasizing the need for anhydrous conditions.
Caption: A generalized workflow for the synthesis of DMCC.
Troubleshooting Logic for Low Yield
This decision tree provides a logical path for diagnosing the cause of low product yield during DMCC synthesis.
Caption: Decision tree for troubleshooting low yield in DMCC synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. allfordrugs.com [allfordrugs.com]
- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bloomtechz.com [bloomtechz.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Dimethylcarbamoyl Chloride Reaction Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during reactions involving Dimethylcarbamoyl chloride (DMCC). The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low or No Product Yield
Question 1: My reaction with this compound is resulting in a low or no yield of the desired carbamate (B1207046) product. What are the common causes and how can I troubleshoot this?
Answer:
Low or no product yield in this compound (DMCC) reactions is a frequent issue, often attributable to the reagent's high reactivity and sensitivity. The primary culprits are typically moisture contamination, suboptimal reaction conditions, and reagent degradation. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
A general workflow for troubleshooting low yield is outlined below:
Caption: Troubleshooting workflow for low product yield in DMCC reactions.
Detailed Troubleshooting Steps:
-
Moisture Sensitivity: DMCC reacts rapidly with water to form dimethylcarbamic acid, which is unstable and decomposes to dimethylamine (B145610) and carbon dioxide. This hydrolysis consumes the reagent and significantly reduces the yield of the desired product.[1][2]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Handle all reagents under strictly anhydrous conditions.
-
-
Reagent Quality: The purity of DMCC, the substrate (alcohol, amine, etc.), the base, and the solvent are critical.
-
Solution: Use freshly opened or recently purified DMCC. Verify the purity of your substrate and remove any potential impurities that could react with DMCC. Ensure the base and solvent are of high purity and compatible with the reaction conditions.
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or stoichiometry can lead to incomplete reactions or the formation of side products.
-
Solution: The optimal temperature depends on the reactivity of the substrate. For highly reactive substrates, the reaction may proceed at room temperature or below, while less reactive or sterically hindered substrates may require heating.[3] Monitor the reaction progress using analytical techniques like TLC, GC-MS, or NMR to determine the optimal reaction time. Ensure the stoichiometry of the reactants is correct; sometimes, a slight excess of DMCC may be necessary to drive the reaction to completion.
-
Table 1: Impact of Reaction Parameters on Carbamate Synthesis Yield
| Parameter | Condition | Observation | Potential Solution |
| Moisture | Presence of >0.1% water | Significant decrease in yield due to DMCC hydrolysis. | Use anhydrous solvents and glassware; perform under inert atmosphere. |
| Temperature | Too low for sterically hindered alcohol | Incomplete reaction, low conversion. | Increase temperature incrementally (e.g., from RT to 50°C to reflux). |
| Temperature | Too high for extended periods | Potential for product decomposition. | Run the reaction at the lowest effective temperature. |
| Base | Use of a nucleophilic base (e.g., primary/secondary amine) | Formation of urea side products. | Use a non-nucleophilic, sterically hindered base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). |
| Stoichiometry | Insufficient DMCC | Incomplete conversion of the starting material. | Use a slight excess of DMCC (e.g., 1.1-1.2 equivalents). |
Section 2: Side Reactions and Impurities
Question 2: I am observing significant formation of a white precipitate in my reaction mixture, which I suspect is a urea byproduct. How can I minimize its formation and purify my desired carbamate?
Answer:
The formation of a urea byproduct is a common side reaction, especially when working with amine substrates. This occurs when the amine starting material or dimethylamine (from DMCC hydrolysis) reacts with another molecule of DMCC.
Minimizing Urea Formation:
-
Order of Addition: Slowly add the this compound to the solution of the amine. This ensures that the amine is the limiting reagent at any given time, reducing the chance of it reacting with the newly formed carbamate or excess DMCC.
-
Use of a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl produced during the reaction. This prevents the formation of amine hydrochlorides which might be less reactive and avoids the base itself reacting with DMCC.[4]
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize side reactions.
Purification Strategy to Remove Urea Byproducts:
Urea byproducts are often less soluble in non-polar organic solvents compared to the desired carbamate.
-
Filtration: If the urea precipitates out of the reaction mixture, it can often be removed by simple filtration.
-
Aqueous Workup: Carbamates are generally stable to a quick aqueous workup. The more polar urea byproduct may preferentially partition into the aqueous layer or can be removed by washing the organic layer with dilute acid (to protonate any remaining amines) followed by water and brine.
-
Chromatography: If the above methods are insufficient, column chromatography is a reliable method for separating the less polar carbamate from the more polar urea.
Caption: Reaction pathways for desired carbamate synthesis and urea byproduct formation.
Section 3: Experimental Protocols and Monitoring
Question 3: Can you provide a general experimental protocol for a this compound reaction under anhydrous conditions and how to monitor its progress?
Answer:
Certainly. Below is a general protocol for the synthesis of a carbamate from an alcohol using DMCC, along with methods for reaction monitoring.
Experimental Protocol: Synthesis of an Alkyl Dimethylcarbamate
-
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous non-nucleophilic base (e.g., Triethylamine, 1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
-
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Dissolve the alcohol (1.0 eq) and the anhydrous base (1.2 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Dissolve this compound (1.1 eq) in the anhydrous solvent in the dropping funnel.
-
Add the DMCC solution dropwise to the stirred alcohol/base mixture over a period of 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for the determined reaction time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction. Spot the starting material, the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile products, GC-MS can provide both qualitative and quantitative information about the reaction progress, including the formation of byproducts. A common method involves derivatizing DMCC with ethanol (B145695) to form ethyl N,N-dimethylcarbamate for analysis.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction in real-time or by taking aliquots from the reaction mixture. The appearance of characteristic peaks for the carbamate product and the disappearance of the starting material peaks can be tracked. The N,N-dimethyl protons of the carbamate typically appear as two singlets due to restricted rotation around the C-N bond.
Table 2: Analytical Methods for Monitoring DMCC Reactions
| Analytical Method | Information Provided | Sample Preparation | Notes |
| TLC | Qualitative assessment of reaction completion (disappearance of starting material, appearance of product). | Dilute a small aliquot of the reaction mixture in a suitable solvent. | Fast and simple. Requires a UV-active compound or a suitable stain. |
| GC-MS | Quantitative analysis of reactants, products, and byproducts. High sensitivity. | Quench and extract an aliquot. Derivatization may be necessary for DMCC.[5] | Excellent for volatile and thermally stable compounds. |
| ¹H NMR | Structural confirmation and quantitative analysis of the reaction mixture. | Take an aliquot and dissolve in a deuterated solvent. | Provides detailed structural information. Can be used for kinetic studies. |
Section 4: Safety and Handling
Question 4: What are the critical safety precautions I must take when working with this compound?
Answer:
This compound is a highly toxic, corrosive, and potentially carcinogenic compound.[2] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.
-
Ventilation: All work with DMCC must be conducted in a well-ventilated chemical fume hood.
-
Handling: DMCC is a lachrymator and is extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin.[6] Avoid inhalation of vapors and any contact with skin and eyes.
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Waste Disposal: Dispose of DMCC and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Quench any residual DMCC with a solution of sodium bicarbonate before disposal.
Caption: Key safety considerations for handling this compound.
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Instability of Dimethylcarbamoyl Chloride (DMCC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and management of Dimethylcarbamoyl chloride (DMCC), with a focus on its thermal instability. Adherence to these guidelines is critical to ensure laboratory safety and experimental success.
Troubleshooting Guide: Addressing Thermal Instability Issues
Unexpected events during the handling or use of this compound can indicate thermal instability. This guide provides a direct response to potential signs of decomposition.
| Observation | Potential Cause | Immediate Action | Follow-up / Prevention |
| Yellowing or Discoloration of Liquid | Onset of thermal decomposition. | 1. Do NOT open the container if it is sealed. 2. Immediately cool the container in an ice bath in a fume hood. 3. Monitor for any signs of pressure buildup (e.g., bulging of the container). | - Store DMCC at recommended low temperatures (see Storage and Handling FAQ). - Use older stock first (first-in, first-out). - If discoloration is observed upon receipt, do not use and contact the supplier. |
| Pressure Buildup in Container | Gas generation from decomposition (HCl, CO₂, NOx). | 1. Do NOT attempt to relieve the pressure by opening the cap directly. 2. Place the container in a blast shield within a fume hood. 3. Cool the container extensively with an ice bath. 4. If pressure continues to build, evacuate the immediate area and consult with your institution's safety officer for emergency disposal procedures. | - Avoid storing DMCC for extended periods, especially at room temperature. - Ensure containers are properly vented if required for specific processes, under expert guidance. |
| Fuming Upon Opening Container | Reaction with atmospheric moisture, leading to the formation of HCl gas. | 1. Ensure the container is opened in a well-ventilated fume hood. 2. Wear appropriate personal protective equipment (PPE), including a full-face respirator with an acid gas cartridge. 3. Handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. | - Always handle DMCC under inert conditions. - Keep containers tightly sealed when not in use. - Use anhydrous solvents and reagents when working with DMCC. |
| Unexpected Exotherm in Reaction | Catalytic decomposition or reaction with incompatible materials. | 1. Immediately apply cooling to the reaction vessel (ice bath). 2. If the exotherm is uncontrollable, prepare for emergency quenching (see Experimental Protocols). 3. Be prepared to evacuate if the reaction cannot be brought under control. | - Thoroughly review all reagents for compatibility with DMCC before starting a reaction. - Avoid contact with strong bases, oxidizing agents, and certain metals. - Perform reactions at the lowest feasible temperature. |
Frequently Asked Questions (FAQs)
1. What is this compound (DMCC) and why is its thermal stability a concern?
This compound (DMCC) is a versatile reagent used in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] It is a reactive compound, and its thermal stability is a significant concern because it can undergo exothermic decomposition when heated, potentially leading to a runaway reaction.[3] This decomposition can generate toxic and corrosive gases, including hydrogen chloride and nitrogen oxides, and cause a dangerous increase in pressure in a closed system.[3]
2. What are the primary decomposition products of DMCC?
When heated to decomposition, DMCC emits highly toxic fumes of hydrogen chloride (HCl) and nitrogen oxides (NOx).[3] In the presence of water, it hydrolyzes to dimethylamine, carbon dioxide, and hydrochloric acid.[3]
3. At what temperature does DMCC become thermally unstable?
While one source indicates a decomposition temperature of 236°C, the conditions under which this was determined are not specified.[4] It is crucial to assume that decomposition can begin at lower temperatures, especially in the presence of contaminants or incompatible materials. Therefore, it is recommended to handle DMCC at low temperatures and avoid any unnecessary heating.
4. How should DMCC be properly stored?
To minimize the risk of thermal decomposition, DMCC should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. It is essential to keep it separated from incompatible materials such as strong bases, oxidizing agents, and water.[5] Storage in a refrigerator is recommended. Containers should be tightly sealed to prevent exposure to moisture.
5. What materials are incompatible with DMCC?
DMCC is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[6] It reacts vigorously with water and moisture.[6] It may also react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[6]
6. What are the signs of DMCC decomposition?
Signs of decomposition include a change in color (yellowing), the evolution of gas (fuming), and pressure buildup in the container. If any of these signs are observed, extreme caution should be exercised, and the material should be handled as if it is thermally unstable.
7. What should I do in case of a DMCC spill?
In case of a small spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand or vermiculite. Do not use combustible materials like paper towels. For a large spill, evacuate the area immediately and contact your institution's emergency response team.
Experimental Protocols
Protocol 1: General Handling of this compound
This protocol outlines the minimum safety requirements for handling DMCC in a laboratory setting.
-
Preparation:
-
All manipulations involving DMCC must be conducted in a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Prepare an ice bath for cooling purposes before handling the DMCC container.
-
Have appropriate quenching and spill cleanup materials readily available.
-
-
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat.
-
Use chemical-resistant gloves (e.g., butyl rubber or a double layer of nitrile gloves).
-
Wear chemical splash goggles and a face shield.
-
Use a full-face respirator with an appropriate acid gas/organic vapor cartridge.
-
-
Procedure:
-
Before use, allow the DMCC container to equilibrate to the temperature of the fume hood while still in the ice bath to prevent moisture condensation.
-
Slowly open the container, being mindful of any potential pressure buildup.
-
Dispense the required amount of DMCC using a dry syringe or cannula under an inert atmosphere (nitrogen or argon).
-
Immediately and tightly seal the DMCC container after dispensing.
-
Clean any residual DMCC from equipment with a suitable anhydrous solvent, and quench the solvent washings as described in Protocol 2.
-
Protocol 2: Emergency Quenching of Unstable this compound
This protocol is for emergency situations where thermal runaway is suspected. This procedure should only be performed by trained personnel with appropriate safety measures in place.
-
Pre-Quenching Setup:
-
This procedure must be performed in a fume hood with the sash pulled down as far as possible.
-
Prepare a large, robust container (e.g., a heavy-walled glass beaker or a stainless steel bucket) that can hold at least 10 times the volume of the DMCC to be quenched.
-
Fill the quenching container with a cold, non-reactive solvent such as toluene (B28343) or hexane. The volume of the solvent should be at least 5 times the volume of the DMCC.
-
Have a large volume of a suitable quenching agent, such as a cold solution of 10% sodium bicarbonate or a dilute solution of a secondary amine (e.g., diethylamine) in an inert solvent, ready.
-
-
Quenching Procedure:
-
EXTREME CAUTION IS ADVISED.
-
Slowly and carefully add the unstable DMCC to the cold solvent in the quenching container behind a blast shield.
-
Begin slow, dropwise addition of the quenching solution to the diluted DMCC with continuous stirring and cooling.
-
Monitor the temperature of the quenching mixture continuously. If the temperature rises rapidly, stop the addition of the quenching agent and apply more cooling.
-
Continue the slow addition of the quenching agent until the reaction ceases (no more gas evolution or temperature increase).
-
Let the quenched mixture stand for a sufficient period to ensure the reaction is complete before preparing it for proper waste disposal according to your institution's guidelines.
-
Visualizations
Caption: Thermal decomposition and hydrolysis pathways of DMCC.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Plant DNA can assist in forensic investigation following a chemical attack - Universiteit van Amsterdam [uva.nl]
- 3. This compound | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. mdpi.com [mdpi.com]
- 6. csb.gov [csb.gov]
Technical Support Center: Anhydrous Workup Procedures for Dimethylcarbamoyl Chloride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for anhydrous workup procedures in reactions involving dimethylcarbamoyl chloride (DMCC). Given the moisture sensitivity of DMCC and many of its reaction partners, avoiding aqueous conditions during workup is often critical to maximize yield and purity.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the anhydrous workup of reactions where this compound was used as a reagent.
Issue 1: Low or No Product Yield After Anhydrous Workup
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Before initiating workup, ensure the reaction has gone to completion using an appropriate monitoring technique (e.g., TLC, LC-MS, or in-situ IR). An incomplete reaction is a common source of low yield. |
| Product Loss During Filtration | - Ensure the chosen filter medium (e.g., Celite®, glass frit) is appropriate for the particle size of the solid to be removed.[4] - Pre-condition the filter with the anhydrous solvent used in the reaction to prevent premature precipitation of the product on the filter.[4] - Wash the filter cake with small portions of fresh, cold, anhydrous solvent to recover any adsorbed product.[4] |
| Product Precipitation with Byproducts | If the desired product co-precipitates with reaction byproducts (e.g., amine hydrochlorides), consider altering the solvent system to selectively solubilize the product while keeping the byproduct insoluble. |
| Product Adsorption onto Drying Agents | If a drying agent (e.g., anhydrous MgSO₄, Na₂SO₄) is used to remove trace moisture from the organic phase, the product may adsorb to its surface. Wash the drying agent thoroughly with anhydrous solvent. |
| Volatile Product | If the product is volatile, significant loss may occur during solvent removal under reduced pressure. Use lower temperatures and pressures for evaporation, and consider using a cold trap to recover the product. |
Issue 2: Product Contamination After Anhydrous Workup
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Removal of Byproducts | - Amine Hydrochloride Salts: These are common byproducts when DMCC reacts with a nucleophile in the presence of a tertiary amine base. These salts are often insoluble in non-polar organic solvents and can be removed by filtration. For improved removal, consider a solvent in which the product is highly soluble, but the salt is not. - Excess Reagents: Unreacted starting materials or excess DMCC can contaminate the final product. Consider using a scavenger resin to remove unreacted electrophiles or nucleophiles under anhydrous conditions. |
| Solvent Impurities | Ensure all solvents used are of high purity and are thoroughly dried before use. Impurities in the solvent can be introduced into the final product. |
| Contamination from Labware | All glassware must be scrupulously cleaned and dried (oven- or flame-dried) to remove any residues from previous reactions and adsorbed water.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using an anhydrous workup for this compound reactions?
A1: The primary advantage is the prevention of hydrolysis of the desired carbamate (B1207046) product and any unreacted this compound.[1][2][3] DMCC reacts readily with water to form dimethylamine (B145610) and hydrochloric acid, which can lead to the formation of byproducts and a decrease in the overall yield and purity of the desired product.[1][3] Anhydrous workups are essential when the product itself is moisture-sensitive.
Q2: How can I quench a reaction involving this compound without using water?
A2: A common anhydrous quenching strategy is to add a non-nucleophilic amine, such as a slight excess of a sterically hindered amine (e.g., 2,6-lutidine or proton sponge), to react with any remaining DMCC.[2] Alternatively, adding a high-boiling point alcohol or amine that will form a carbamate or urea, respectively, can be effective if this byproduct is easily separable from the desired product during purification.
Q3: What are some common non-aqueous workup techniques for isolating a solid product?
A3:
-
Direct Filtration: If the product precipitates from the reaction mixture and the impurities remain in solution, the product can be isolated by direct filtration under an inert atmosphere. The collected solid should then be washed with a cold, anhydrous solvent in which the product has low solubility.
-
Precipitation/Anti-solvent Addition: If the product is soluble in the reaction solvent, an "anti-solvent" can be added to induce precipitation. The anti-solvent should be a liquid in which the product is insoluble, but the impurities are soluble. The resulting solid can then be collected by filtration.
-
Slurrying: The crude reaction mixture can be concentrated and then slurried in a solvent that selectively dissolves impurities, leaving the purified product as a solid to be filtered.
Q4: My product is a non-volatile oil. How can I perform an anhydrous workup?
A4: For oily products, an anhydrous workup typically involves:
-
Filtration: Remove any solid byproducts (e.g., amine hydrochloride salts) by filtering the reaction mixture through a pad of Celite® or a sintered glass funnel under an inert atmosphere.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Anhydrous Chromatography: If further purification is needed, the crude oil can be purified by column chromatography using anhydrous solvents and silica (B1680970) gel that has been dried in a vacuum oven.
Data Presentation
The choice of an anhydrous workup procedure can significantly impact the yield and purity of the final product. The following table provides representative data comparing different anhydrous workup strategies for a hypothetical reaction of an alcohol with this compound to form a carbamate.
Table 1: Comparison of Anhydrous Workup Procedures for a Carbamoylation Reaction
| Workup Procedure | Description | Typical Yield (%) | Typical Purity (%) | Notes |
| Procedure A: Direct Filtration | The reaction is cooled, and the precipitated product is directly filtered under nitrogen, followed by washing with cold, anhydrous ether. | 85-95 | 98-99 | Best for products that are solids and have low solubility in the reaction solvent at reduced temperatures. |
| Procedure B: Precipitation with Anti-solvent | The reaction mixture is concentrated, and an anhydrous anti-solvent (e.g., hexanes) is added to precipitate the product, which is then filtered. | 75-85 | 95-98 | Useful when the product is soluble in the reaction solvent. The choice of anti-solvent is crucial to avoid co-precipitation of impurities. |
| Procedure C: Filtration and Concentration | Solid byproducts are removed by filtration through Celite®. The filtrate is then concentrated to yield the crude product as an oil. | 90-98 | 85-95 | Suitable for non-volatile oil products. Purity may be lower due to soluble impurities remaining in the crude oil. Further purification is often necessary. |
| Procedure D: Aqueous Workup (for comparison) | The reaction is quenched with water, and the product is extracted with an organic solvent. | 60-75 | 90-95 | Lower yield is often observed due to some product hydrolysis or loss into the aqueous phase. |
Note: The data presented in this table is representative and will vary depending on the specific substrates, reaction conditions, and scale.
Experimental Protocols
Protocol 1: Anhydrous Workup by Direct Filtration
This protocol is suitable for reactions where the desired carbamate product is a solid that precipitates from the reaction mixture.
-
Reaction Completion: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Cooling: Once complete, cool the reaction mixture to 0 °C in an ice bath to maximize the precipitation of the product.
-
Filtration Setup: Assemble a filtration apparatus (e.g., a Büchner funnel with filter paper or a sintered glass funnel) in a fume hood. Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Filtration: Under a positive pressure of inert gas, transfer the cold reaction slurry to the funnel.
-
Washing: Wash the collected solid with two to three small portions of a cold, anhydrous solvent (e.g., diethyl ether or pentane) to remove any soluble impurities.
-
Drying: Dry the purified solid product under a high vacuum to remove residual solvent.
Protocol 2: Anhydrous Workup by Precipitation with an Anti-solvent
This protocol is designed for reactions where the carbamate product is soluble in the reaction solvent.
-
Reaction Completion: Confirm the reaction is complete via TLC or LC-MS.
-
Concentration: Remove the reaction solvent under reduced pressure.
-
Redissolution: Dissolve the crude residue in a minimum amount of a suitable anhydrous solvent in which the product is highly soluble.
-
Precipitation: Slowly add an anhydrous "anti-solvent" (a solvent in which the product is insoluble) with vigorous stirring until the product precipitates.
-
Digestion: Stir the resulting slurry at room temperature or below for 30-60 minutes to allow for complete precipitation.
-
Filtration: Isolate the solid product by filtration under an inert atmosphere as described in Protocol 1.
-
Washing and Drying: Wash the collected solid with the anti-solvent and dry under a high vacuum.
Visualizations
Diagram 1: General Workflow for Anhydrous Workup of a this compound Reaction
Caption: Decision workflow for selecting an appropriate anhydrous workup procedure.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: A logical guide to troubleshooting low product yields after anhydrous workup.
References
Technical Support Center: Purification of Crude Dimethylcarbamoyl Chloride by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Dimethylcarbamoyl chloride (DMCC) by vacuum distillation. This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
EXTREME CAUTION: this compound is highly toxic, corrosive, a lachrymator, and a suspected human carcinogen. It is also moisture-sensitive and can decompose rapidly in the presence of water. All handling and purification steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full face and eye protection. An anhydrous environment is critical for a successful purification.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of crude DMCC.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Product Distilling Over | - Vacuum level is insufficient: The pressure is not low enough for the DMCC to boil at the current pot temperature. - System leak: Air is entering the distillation apparatus, preventing a high vacuum from being achieved. - Pot temperature is too low: The heating mantle is not providing enough energy for the DMCC to vaporize. | - Improve vacuum: Ensure your vacuum pump is in good working order and the oil is clean. Use a high-vacuum pump. - Check for leaks: Inspect all joints, seals, and tubing for leaks. Use vacuum grease on all ground glass joints. - Increase pot temperature gradually: Slowly increase the heat to the distillation flask. Be mindful of the potential for thermal decomposition. |
| Product is Dark or Discolored | - Thermal decomposition: The pot temperature is too high, causing the DMCC to break down. Carbamoyl chlorides can be thermally unstable. - Presence of non-volatile impurities: High-boiling impurities in the crude material are charring at high temperatures. | - Lower the pot temperature: Achieve a lower boiling point by improving the vacuum. - Use a short-path distillation apparatus: This minimizes the time the DMCC is exposed to high temperatures. - Consider a pre-purification step: If the crude material is very impure, consider a preliminary filtration or other purification step. |
| Distillation Rate is Very Slow | - Insufficient heating: The heating mantle is not providing enough energy to maintain a steady boil. - Poor insulation: The distillation apparatus is losing too much heat to the surroundings. | - Increase pot temperature slightly: Be careful not to overheat and cause decomposition. - Insulate the distillation head: Wrap the distillation head and column with glass wool or aluminum foil to minimize heat loss. |
| "Bumping" or Uncontrolled Boiling | - Lack of boiling chips or stir bar: No nucleation sites for smooth boiling. - Heating too rapidly: The temperature is being increased too quickly. | - Add boiling chips or a magnetic stir bar to the distillation flask before applying vacuum. - Heat the flask gradually to allow for controlled boiling. |
| Product Solidifies in the Condenser | - Condenser is too cold: The cooling fluid is excessively cold, causing the DMCC to freeze (Melting Point: -33 °C). | - Increase the temperature of the cooling fluid: Use a coolant at a temperature above the melting point of DMCC but still effective for condensation. Room temperature water is often sufficient. |
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling point and pressure for DMCC vacuum distillation?
A1: The boiling point of DMCC is dependent on the vacuum pressure. The following are reported values:
-
167-168 °C at 760 mmHg (atmospheric pressure)
-
64 °C at 27 kPa (~202.5 mmHg)
To minimize thermal decomposition, a high vacuum is recommended to lower the boiling point.
Q2: What are the primary impurities in crude DMCC?
A2: The impurities will depend on the synthetic route used. Common impurities can include:
-
Unreacted starting materials: Such as dimethylamine (B145610) or phosgene (B1210022) derivatives.
-
Side products: For example, tetramethylurea can form if excess dimethylamine is present. The boiling point of tetramethylurea is approximately 176-178 °C, so it should be separable from DMCC by vacuum distillation.
-
Solvent residues: From the reaction workup.
Q3: How can I minimize the risk of exposure to DMCC during distillation?
A3: Due to its high toxicity, stringent safety measures are essential:
-
Work in a certified fume hood.
-
Wear appropriate PPE: This includes, at a minimum, a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.
-
Ensure all glassware is intact and free of cracks or stars that could fail under vacuum.
-
Have a quench solution ready: A solution of a base like sodium bicarbonate can be used to neutralize any spills.
Q4: My purified DMCC is cloudy. What is the cause?
A4: Cloudiness often indicates the presence of moisture. DMCC reacts with water, which can lead to the formation of insoluble byproducts. Ensure all your glassware is scrupulously dried before use and that the distillation is performed under an inert atmosphere (e.g., nitrogen or argon).
Q5: What is the best way to store purified DMCC?
A5: Purified DMCC should be stored in a tightly sealed, dry container under an inert atmosphere to prevent decomposition due to moisture. Store in a cool, dark, and well-ventilated area designated for toxic and carcinogenic materials.
Experimental Protocol: Vacuum Distillation of Crude DMCC
This is a general guideline. The optimal parameters may vary depending on the scale of the reaction and the specific impurities present.
Materials:
-
Crude this compound
-
Dry, round-bottom flask
-
Short-path distillation head with a condenser and receiving flask
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Vacuum pump with a cold trap
-
Thermometer and adapter
-
Inert gas (Nitrogen or Argon) source
-
Appropriate PPE
Procedure:
-
Apparatus Setup:
-
Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Assemble the short-path distillation apparatus in a fume hood.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
-
Charging the Flask:
-
Under an inert atmosphere, charge the distillation flask with the crude DMCC. Do not fill the flask more than two-thirds full.
-
-
Initiating Distillation:
-
Begin stirring and slowly apply vacuum.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Use a cold trap (e.g., with dry ice/acetone) to protect the vacuum pump.
-
-
Fraction Collection:
-
Monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
When the temperature at the head stabilizes near the expected boiling point of DMCC at your operating pressure, switch to a clean, dry receiving flask to collect the purified product.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum by introducing an inert gas.
-
The purified DMCC in the receiving flask should be a clear, colorless to pale yellow liquid.
-
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 107.55 g/mol |
| Boiling Point (atm) | 167-168 °C |
| Boiling Point (27 kPa) | 64 °C |
| Melting Point | -33 °C |
| Density | ~1.17 g/mL |
Visualizations
Caption: Diagram of a standard vacuum distillation setup for DMCC purification.
Caption: Troubleshooting workflow for DMCC vacuum distillation.
Technical Support Center: Analytical Techniques for Monitoring Dimethylcarbamoyl Chloride (DMCC) Reactions
Welcome to the technical support center for monitoring Dimethylcarbamoyl chloride (DMCC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical techniques and troubleshoot common issues encountered during experimental work involving DMCC.
Frequently Asked Questions (FAQs)
Q1: Why is monitoring this compound (DMCC) reactions challenging?
A1: Monitoring DMCC reactions presents several challenges due to its chemical properties:
-
High Reactivity and Moisture Sensitivity: DMCC is highly reactive and rapidly hydrolyzes in the presence of water or moisture to form dimethylamine, carbon dioxide, and hydrochloric acid.[1][2] This necessitates the use of anhydrous conditions for both the reaction and the analytical procedures.
-
Toxicity and Carcinogenicity: DMCC is toxic, corrosive, and a suspected human carcinogen, requiring stringent safety precautions during handling and analysis.[3][4]
-
Volatility: Although not extremely volatile, its volatility can be a factor in certain analytical methods like Gas Chromatography (GC).
Q2: What are the most common analytical techniques for monitoring DMCC reactions?
A2: The most common analytical techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and in-situ spectroscopic methods like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7][8] Due to DMCC's reactivity, direct analysis can be difficult, often requiring derivatization for chromatographic methods.[6][9]
Q3: Is derivatization necessary for the analysis of DMCC?
A3: For GC and HPLC analysis, derivatization is a highly recommended and common practice.[6][9] Direct injection of DMCC can lead to reactions with residual moisture in the system, degradation on the column, and poor peak shape. Derivatization converts DMCC into a more stable and less reactive compound, improving analytical accuracy and reproducibility.[10] For instance, DMCC can be derivatized with ethanol (B145695) to form ethyl N,N-dimethylcarbamate for GC-MS analysis.[6][9]
Q4: Can I use in-situ monitoring techniques for DMCC reactions?
A4: Yes, in-situ techniques like FTIR and NMR spectroscopy are powerful for real-time monitoring of DMCC reactions.[7][8] These methods allow for the direct observation of the consumption of DMCC and the formation of products without the need for sampling and quenching, providing valuable kinetic and mechanistic data.[7][11]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low DMCC derivative peak | Incomplete derivatization. | Ensure the derivatizing agent is in excess and the reaction has gone to completion. Optimize reaction time and temperature. |
| Decomposition of the derivative in the injector. | Use a lower injector temperature. Ensure the injector liner is clean and inert. | |
| Adsorption on the column. | Use a properly deactivated column. Consider a column with a different stationary phase. | |
| Poor peak shape (tailing) | Active sites in the GC system (liner, column). | Deactivate the liner with a silylating agent. Use a fresh, high-quality column. |
| Co-elution with other components. | Optimize the temperature program (e.g., use a slower ramp rate). Select a more selective column. | |
| Ghost peaks in subsequent runs | Carryover from a previous injection. | Increase the final oven temperature and hold time to ensure all components elute. Clean the injector and replace the septum. |
| Syringe contamination. | Thoroughly clean the syringe between injections with an appropriate solvent. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low DMCC derivative peak | On-column reaction or degradation. | Ensure the mobile phase is anhydrous. Use a well-deactivated column, such as a Newcrom R1 reverse-phase column.[5] |
| Incomplete derivatization. | Optimize derivatization conditions (reagent concentration, reaction time, temperature). | |
| Variable retention times | Mobile phase composition changes. | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a mobile phase with a buffer if pH control is critical. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Peak fronting or tailing | Column overload. | Dilute the sample or inject a smaller volume. |
| Inappropriate mobile phase. | Adjust the mobile phase composition (e.g., acetonitrile/water ratio). For MS compatibility, replace phosphoric acid with formic acid.[5] | |
| Column degradation. | Replace the column with a new one. Use a guard column to protect the analytical column. |
In-situ FTIR Monitoring Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low FTIR signal | Poor contact between the ATR probe and the reaction mixture. | Ensure the probe is fully immersed in the reaction mixture. |
| Low analyte concentration. | If possible, increase the concentration of the reactants. | |
| Dirty ATR crystal. | Clean the ATR probe according to the manufacturer's instructions. | |
| Overlapping spectral peaks | Insufficient spectral resolution. | Use a higher resolution setting on the FTIR spectrometer. |
| Interference from solvent or other reactants. | Choose a solvent with minimal absorbance in the region of interest. Use spectral subtraction or multivariate data analysis techniques.[7] | |
| Baseline drift | Temperature fluctuations. | Allow the instrument and reaction mixture to reach thermal equilibrium before starting data collection. |
| Changes in the reaction medium (e.g., viscosity, refractive index). | Use baseline correction algorithms during data processing. |
Experimental Protocols
Protocol 1: GC-MS Monitoring of a DMCC Reaction via Derivatization
This protocol describes the monitoring of a reaction involving DMCC by converting it to a stable derivative for GC-MS analysis.
1. Derivatization Reagent Preparation:
-
Prepare a 10% (v/v) solution of anhydrous ethanol in a dry, inert solvent (e.g., toluene).
2. Reaction Sampling and Quenching:
-
At predetermined time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a dry syringe.
-
Immediately quench the aliquot by adding it to a vial containing a known excess of the derivatization reagent (e.g., 1 mL of 10% ethanol solution). This will rapidly convert the unreacted DMCC to ethyl N,N-dimethylcarbamate.[6][9]
3. Sample Preparation for GC-MS:
-
Add an internal standard (e.g., a stable compound with a similar structure and retention time that is not present in the reaction mixture) to the quenched sample.
-
Vortex the sample to ensure homogeneity.
-
If necessary, dilute the sample with a suitable solvent to fall within the linear range of the instrument.
4. GC-MS Analysis:
-
Injector: Split/splitless injector, 250 °C.
-
Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polar stationary phase.
-
Oven Program: 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400. For quantitative analysis, use selected ion monitoring (SIM) mode for the derivative and internal standard.
5. Data Analysis:
-
Integrate the peak areas of the DMCC derivative and the internal standard.
-
Create a calibration curve using standards of the derivatized DMCC of known concentrations.
-
Calculate the concentration of DMCC in the reaction mixture at each time point.
Protocol 2: In-situ FTIR Monitoring of a DMCC Reaction
This protocol provides a general method for real-time monitoring of a reaction involving DMCC using an in-situ FTIR probe.
1. System Setup:
-
Assemble a dry, temperature-controlled reaction vessel equipped with a magnetic stirrer and an in-situ Attenuated Total Reflectance (ATR) FTIR probe.
-
Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
2. Background Spectrum Acquisition:
-
Add the anhydrous solvent and all reactants except DMCC to the vessel.
-
Allow the mixture to equilibrate to the desired reaction temperature while stirring.
-
Collect a background FTIR spectrum. This will be subtracted from the subsequent reaction spectra.
3. Reaction Initiation and Monitoring:
-
Inject the DMCC into the reaction vessel to initiate the reaction.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30-60 seconds).
4. Data Analysis:
-
Monitor the disappearance of the characteristic carbonyl (C=O) stretching peak of DMCC (typically around 1740-1760 cm⁻¹) and the appearance of the carbonyl peak of the product (e.g., a carbamate, typically in the range of 1680-1720 cm⁻¹).[7]
-
Plot the absorbance of the reactant and product peaks over time to obtain kinetic profiles.
-
For quantitative analysis, a calibration curve can be generated by correlating the absorbance of known concentrations of the reactant and product.
Data Presentation
Table 1: Comparison of Analytical Techniques for DMCC Monitoring
| Technique | Principle | Sample Preparation | Throughput | Pros | Cons |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Derivatization required. | Low to medium | High sensitivity and selectivity.[6][9] | Destructive, requires derivatization, not real-time. |
| HPLC | Separation of compounds in a liquid phase. | Derivatization recommended. | Low to medium | Suitable for less volatile compounds, scalable.[5] | Can be complex, requires derivatization, not real-time. |
| FTIR | Infrared absorption by molecular vibrations. | None for in-situ. | High | Real-time monitoring, provides mechanistic insights.[7] | Lower sensitivity, potential for peak overlap.[7] |
| NMR | Nuclear spin transitions in a magnetic field. | None for in-situ. | Low | Real-time, quantitative, provides detailed structural information.[8] | Lower sensitivity, expensive instrumentation. |
Visualizations
References
- 1. This compound | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Symmetrical Urea Byproducts in Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address the formation of symmetrical urea (B33335) byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are symmetrical urea byproducts and why are they a concern in chemical synthesis?
Symmetrical ureas are molecules with the general structure R-NH-C(O)-NH-R, where the same organic substituent (R) is attached to both nitrogen atoms of the urea core. In reactions intended to produce unsymmetrical ureas (R-NH-C(O)-NH-R'), the formation of symmetrical ureas is considered a byproduct. These byproducts are a concern because they reduce the yield of the desired product, complicate purification processes due to similar physical properties, and can introduce impurities into the final compound, which is particularly critical in drug development.
Q2: What are the common chemical reactions that can lead to the formation of symmetrical urea byproducts?
Symmetrical urea byproducts can form in several common reactions aimed at producing unsymmetrical ureas. Key examples include:
-
Reactions involving isocyanates: If an isocyanate intermediate (R-N=C=O) reacts with its parent amine (R-NH2) before the intended second, different amine (R'-NH2) is introduced, it can lead to the formation of a symmetrical urea.
-
Use of phosgene (B1210022) and its equivalents: Reagents like phosgene, diphosgene, and triphosgene (B27547) are used to form isocyanates in situ or to directly couple two different amines.[1][2] However, if the reaction conditions are not carefully controlled, two molecules of the same amine can react with the carbonyl source, yielding a symmetrical urea.[1]
-
Carbonyldiimidazole (CDI) mediated couplings: CDI is a safer alternative to phosgene, but the order of addition is critical.[3] If the amine is not fully converted to the carbamoyl-imidazole intermediate before the addition of the second amine, the intermediate can react with the starting amine to form a symmetrical urea.[4]
-
Reactions with carbamates: Some carbamates, particularly phenyl carbamates, can undergo reversible reactions, leading to the formation of side products, including symmetrical ureas.[2][3]
Q3: What key experimental factors influence the formation of these byproducts?
Several factors can influence the propensity for symmetrical urea byproduct formation:
-
Order of Reagent Addition: For multi-step, one-pot reactions, the order in which reagents are added is often the most critical factor. For instance, when using CDI or triphosgene, it is crucial to ensure the complete formation of the activated intermediate from the first amine before introducing the second amine.[3]
-
Reaction Temperature: Elevated temperatures can sometimes lead to the decomposition of intermediates or the desired product, which can result in the formation of various byproducts, including symmetrical ureas and others like biuret (B89757) and cyanuric acid.[5][6]
-
Stoichiometry of Reactants: An excess of the initial amine relative to the coupling agent can increase the likelihood of symmetrical urea formation.
-
Reaction Time: Longer reaction times may increase the chance of side reactions and decomposition, potentially leading to a higher proportion of byproducts.[7]
-
Choice of Solvent and Base: The polarity of the solvent can influence reaction rates and the stability of intermediates. The choice and amount of base used can also affect the reaction pathway.
Q4: How can I detect and quantify symmetrical urea byproducts in my reaction mixture?
Several analytical techniques can be employed for the detection and quantification of symmetrical urea byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a reaction mixture. By using an appropriate column and mobile phase, it is often possible to resolve the desired unsymmetrical urea from the symmetrical byproduct and starting materials.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the presence of symmetrical urea byproducts. The symmetry of these molecules often results in a simpler spectrum compared to the unsymmetrical product, with characteristic chemical shifts for the N-H and carbonyl signals.[8]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the presence of the symmetrical urea by identifying its molecular weight.
-
Colorimetric Methods: While less specific, certain colorimetric assays can be used for the general quantification of ureas.[8][9]
Q5: What is the impact of symmetrical urea byproducts on overall reaction yield and purity?
The formation of symmetrical urea byproducts directly reduces the theoretical maximum yield of the desired unsymmetrical urea. Since these byproducts consume the starting materials, less of the desired product can be formed. Furthermore, because symmetrical and unsymmetrical ureas often have similar polarities and physical properties, their separation can be challenging, requiring extensive chromatographic purification. This not only leads to a loss of the desired product during purification but also increases the time and resources required to obtain a pure compound.[7]
Troubleshooting Guides
Problem 1: High levels of symmetrical urea byproduct detected when using N,N'-Carbonyldiimidazole (CDI).
| Possible Cause | Suggested Solution |
| Incorrect order of reagent addition. The CDI is reacting with two equivalents of the first amine before the second amine is added. | Modify the addition sequence: First, react the primary amine with CDI to form the monosubstituted carbamoylimidazole intermediate. Monitor the reaction to ensure full conversion of the starting amine. Then, add the second amine to the reaction mixture. Using the HCl or trifluoroacetic acid salt of the primary amine can also prevent the formation of symmetrical urea byproducts.[4] |
| Excess of the first amine. | Use a 1:1 stoichiometry of the first amine to CDI. |
| Reaction temperature is too high. This may be causing decomposition or side reactions. | Lower the reaction temperature. Many CDI couplings proceed efficiently at room temperature or even cooler. |
Problem 2: Formation of symmetrical urea byproducts during the synthesis of unsymmetrical ureas using phosgene or its equivalents (e.g., triphosgene).
| Possible Cause | Suggested Solution |
| In-situ formation of isocyanate reacts with the starting amine. | Slowly add the phosgene equivalent to a solution of the first amine and a non-nucleophilic base at low temperature to form the isocyanate. Once the isocyanate formation is complete, slowly add the second amine. |
| Localized high concentrations of reactants. | Ensure efficient stirring and slow addition of reagents to avoid localized excesses that can lead to symmetrical byproduct formation. |
| The amine is too reactive. | Consider converting the first amine to a less reactive intermediate, such as a carbamate (B1207046), before reaction with the second amine. |
Problem 3: Reversible reactions and side product formation when using carbamates.
| Possible Cause | Suggested Solution |
| Use of reversible carbamates like phenyl carbamates. | Switch to isopropenyl carbamates. These react with amines irreversibly and cleanly to produce unsymmetrical ureas in high yield and purity.[2][3] |
| High reaction temperatures promoting reversibility. | Optimize the reaction temperature. It may be possible to find a temperature at which the desired reaction proceeds without significant reversibility. |
Problem 4: Symmetrical urea formation during solid-phase peptide synthesis (SPPS).
| Possible Cause | Suggested Solution |
| Side reaction of isocyanate intermediates. During the synthesis of urea-containing peptides, the isocyanate intermediate can react with an adjacent deprotected amine on another peptide chain. | Use a large excess of the second amine to outcompete the intermolecular reaction. Optimize coupling reagents and conditions to favor the intramolecular reaction. A recently developed method allows for the formation of both the isocyanate and the urea bond directly on the solid phase under standard peptide coupling conditions, which can improve purity.[10] |
| Incomplete coupling reactions. | Use highly efficient coupling reagents and consider double coupling to ensure the reaction goes to completion.[11] |
Quantitative Data Summary
Table 1: Comparison of Reagents for Unsymmetrical Urea Synthesis and Propensity for Symmetrical Byproduct Formation
| Reagent | Advantages | Disadvantages | Propensity for Symmetrical Byproduct | Mitigation Strategy |
| Phosgene/Triphosgene | Highly reactive, cost-effective for large scale. | Highly toxic, requires careful handling. | High if not controlled. | Slow addition, low temperature, controlled stoichiometry.[1] |
| N,N'-Carbonyldiimidazole (CDI) | Safer alternative to phosgene, crystalline solid.[1] | Order of addition is critical. | Moderate to high depending on procedure. | Controlled addition, use of amine salts.[3][4] |
| Isopropenyl Carbamates | Reacts irreversibly, high yield and purity.[2] | May require synthesis of the carbamate first. | Low. | Generally not required.[2] |
| Curtius Rearrangement | Useful when starting from a carboxylic acid.[3] | Involves acyl azide (B81097) intermediates which can be hazardous. | Low for the primary amine formation. | Controlled temperature and addition of DPPA.[3] |
Detailed Experimental Protocols
Protocol 1: Minimizing Symmetrical Urea Byproduct Formation using N,N'-Carbonyldiimidazole (CDI)
This protocol is designed to favor the formation of the unsymmetrical urea by controlling the reaction sequence.
-
Step 1: Activation of the First Amine.
-
Dissolve the first amine (1.0 eq.) in an appropriate anhydrous aprotic solvent (e.g., THF, DCM, or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-Carbonyldiimidazole (CDI) (1.05 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the starting amine is fully consumed (monitor by TLC or LC-MS). This forms the carbamoyl-imidazole intermediate.
-
-
Step 2: Reaction with the Second Amine.
-
Add the second amine (1.1 eq.) to the reaction mixture containing the pre-formed intermediate.
-
Continue to stir at room temperature for an additional 2-12 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
-
Step 3: Work-up and Purification.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to isolate the pure unsymmetrical urea.
-
Protocol 2: Synthesis of Unsymmetrical Ureas using Isopropenyl Carbamates
This method takes advantage of the irreversible reaction of isopropenyl carbamates to cleanly generate unsymmetrical ureas.[2]
-
Step 1: Synthesis of the Isopropenyl Carbamate (if not commercially available).
-
React the desired amine with isopropenyl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in an anhydrous solvent like dichloromethane (B109758) at 0 °C to room temperature.
-
Isolate and purify the resulting isopropenyl carbamate.
-
-
Step 2: Formation of the Unsymmetrical Urea.
-
Dissolve the isopropenyl carbamate (1.0 eq.) and the second amine (1.0-1.2 eq.) in a suitable solvent (e.g., acetonitrile (B52724) or DMF).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is driven by the irreversible loss of acetone.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Step 3: Work-up and Purification.
-
Remove the solvent under reduced pressure.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
If necessary, purify the crude product by flash column chromatography.
-
Protocol 3: General Protocol for Detection and Quantification of Symmetrical Urea Byproducts using HPLC
-
Step 1: Sample Preparation.
-
Prepare a standard stock solution of the expected symmetrical urea byproduct of a known concentration.
-
Prepare a calibration curve by making serial dilutions of the stock solution.
-
Prepare a sample of the crude reaction mixture by dissolving a known mass in a suitable solvent (e.g., the mobile phase) to a known volume.
-
-
Step 2: HPLC Analysis.
-
Use a reverse-phase C18 column.
-
Develop a gradient or isocratic elution method using a mobile phase typically consisting of a mixture of water (often with 0.1% TFA or formic acid) and an organic solvent like acetonitrile or methanol.
-
Inject the standards and the crude reaction sample.
-
-
Step 3: Data Analysis.
-
Identify the peaks corresponding to the symmetrical and unsymmetrical ureas by comparing their retention times with authentic samples if available, or by collecting the fractions and analyzing by MS or NMR.
-
Integrate the peak areas.
-
Use the calibration curve of the symmetrical urea standard to quantify the amount of the byproduct in the crude reaction mixture.
-
The relative amounts of the desired product and byproduct can be estimated from their peak areas (assuming similar response factors if a standard for the desired product is also run).
-
Visualizations
Caption: Mechanism of symmetrical vs. unsymmetrical urea formation.
Caption: Troubleshooting workflow for symmetrical urea byproducts.
Caption: CDI reaction pathway and critical control point.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. A conventional and chemometric analytical approach to solving urea determination with accuracy and precision - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
influence of chlorinating agent on Dimethylcarbamoyl chloride formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chlorinating agents in reactions involving N,N-Dimethylformamide (DMF), which can lead to the formation of Dimethylcarbamoyl chloride (DMCC), a potential carcinogen.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments where DMCC formation is a potential risk.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high levels of DMCC detected. | The chlorinating agent used has a high propensity for DMCC formation. The order of reactivity for DMCC formation is: thionyl chloride > oxalyl chloride > phosphorus oxychloride.[1][3][4][5][6] | - If possible, switch to a chlorinating agent with a lower tendency for DMCC formation, such as phosphorus oxychloride.[1][4][5][6] - Carefully control reaction temperature; elevated temperatures can sometimes reduce DMCC levels in the final product after workup.[4] |
| Presence of a base in the reaction mixture. | The presence of a base can increase the formation of DMCC.[1][4][5][6] If a base is not essential for the primary reaction, consider running the reaction in its absence. If a base is required, use the minimum stoichiometric amount necessary. | |
| Inconsistent DMCC levels between batches. | Variations in reaction conditions such as temperature, addition rate of reagents, or moisture content. | - Standardize all reaction parameters, including temperature, stirring speed, and the rate of addition for all reagents. - Ensure all reagents and solvents are anhydrous, as moisture can react with both the chlorinating agent and DMCC.[2] |
| Difficulty in quantifying low levels of DMCC. | Standard analytical methods may lack the required sensitivity for trace-level detection. | - Employ a sensitive analytical method such as Gas Chromatography-Mass Spectrometry (GC/MS).[4][5] - A derivatization method, for instance, reacting DMCC with ethanol (B145695) to form ethyl N,N-dimethylcarbamate, followed by GC/MS analysis, can enhance detection and quantification at ppm levels.[4][5] |
| Safety concerns during handling and workup. | DMCC is a corrosive, toxic, and potentially carcinogenic substance.[2][7][8] | - All manipulations should be performed in a well-ventilated fume hood.[7][9] - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][7][8] - Aqueous workup procedures should be performed with caution, as DMCC hydrolyzes rapidly in water, which can lead to the formation of dimethylamine (B145610) and hydrochloric acid.[1][10] |
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent produces the least amount of DMCC?
A: The tendency to form DMCC depends on the chlorinating agent used. The established order of reactivity for DMCC formation is thionyl chloride > oxalyl chloride > phosphorus oxychloride.[1][3][4][5][6] Therefore, phosphorus oxychloride is generally the preferred reagent to minimize DMCC formation in Vilsmeier-Haack type reactions.[1][4][5][6]
Q2: How is the Vilsmeier reagent related to DMCC formation?
A: The Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of a substituted amide like DMF with a chlorinating agent such as phosphorus oxychloride, thionyl chloride, or oxalyl chloride.[11][12][13][14] DMCC can be a byproduct in the formation of the Vilsmeier reagent.[1][15][16]
Q3: What are the primary hazards associated with DMCC?
A: this compound is a hazardous substance. It is corrosive and can cause severe irritation and burns to the skin and eyes.[2][8] Inhalation can lead to respiratory tract irritation, and it is harmful if swallowed.[2][7] Importantly, DMCC is classified as a potential human carcinogen and a known animal carcinogen.[1][2][3] Therefore, exposure should be minimized to the lowest possible levels.[2]
Q4: Can DMCC be removed during the reaction workup?
A: Yes, DMCC hydrolyzes rapidly in the presence of water.[1][10] An aqueous workup is an effective method to decompose DMCC. Studies have shown that after a proper aqueous workup, the concentration of DMCC in the final product can be reduced to very low levels (e.g., less than 3 ppm).[1][4]
Q5: What is a reliable analytical method for detecting trace amounts of DMCC?
A: For the detection and quantification of trace amounts of DMCC, Gas Chromatography-Mass Spectrometry (GC/MS) is a highly effective and selective method.[4][5] To improve sensitivity and overcome matrix effects, a derivatization technique can be used. A common approach is to react the DMCC in the sample with ethanol to form the more stable ethyl N,N-dimethylcarbamate, which can then be readily analyzed by GC/MS.[4][5]
Quantitative Data Summary
The following table summarizes the relative tendency of different chlorinating agents to form DMCC.
| Chlorinating Agent | Relative DMCC Formation | Typical Concentration Range (ppm) |
| Thionyl Chloride | High | 0 - 20 |
| Oxalyl Chloride | Medium | 0 - 20 |
| Phosphorus Oxychloride | Low | 0 - 20 |
| Data sourced from studies on Vilsmeier reactions. The concentration of DMCC can be higher in the presence of a base.[1][4][5][6] |
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Reaction (Illustrative Example)
Disclaimer: This is a general, illustrative protocol and must be adapted and optimized for specific substrates and scales. All work must be conducted in a certified fume hood with appropriate personal protective equipment.
-
Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), add the chlorinating agent (e.g., phosphorus oxychloride) dropwise to a cooled (0 °C) solution of N,N-dimethylformamide (DMF).[11][12] The molar ratio of DMF to the chlorinating agent is typically 1:1 to 1.5:1.[11]
-
Vilsmeier Reagent Formation: Allow the mixture to stir at 0 °C for a specified time (e.g., 30-60 minutes) to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: Slowly add a solution of the electron-rich aromatic substrate in a suitable anhydrous solvent (e.g., dichloromethane) to the freshly prepared Vilsmeier reagent at 0 °C.[11]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for the required duration (this can range from a few hours to overnight, depending on the substrate).[11] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Quenching and Workup: Carefully pour the reaction mixture into a beaker of crushed ice and water.[12] This step will hydrolyze the intermediate iminium salt to the desired aldehyde and also decompose any unreacted Vilsmeier reagent and DMCC.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[11]
-
Washing: Wash the combined organic layers with water and brine.[11]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[11]
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.[11]
Protocol 2: Analytical Detection of DMCC using GC/MS with Derivatization
-
Sample Preparation: Take a known aliquot of the reaction mixture.
-
Derivatization: Add a specific volume of ethanol to the aliquot to convert any DMCC present into ethyl N,N-dimethylcarbamate.[4][5]
-
Internal Standard: Add a known amount of an internal standard (e.g., naphthalene) to the derivatized sample.
-
GC/MS Analysis: Inject the prepared sample into a GC/MS system.
-
Method Parameters:
-
GC Column: Use a suitable capillary column (e.g., DB-5).
-
Injector and Detector Temperatures: Optimize as per instrument specifications.
-
Oven Temperature Program: Develop a temperature gradient to ensure good separation of the analyte and internal standard from other matrix components.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for detecting the characteristic ions of ethyl N,N-dimethylcarbamate and the internal standard.[4][5]
-
-
Quantification: Create a calibration curve using standard solutions of ethyl N,N-dimethylcarbamate and the internal standard to quantify the amount of DMCC in the original sample. The limit of detection (LOD) and limit of quantification (LOQ) for DMCC can be as low as 0.2 ppm and 0.7 ppm, respectively, using this method.[4]
Visualizations
Caption: Formation of the Vilsmeier reagent and potential DMCC byproduct.
Caption: Relative tendency of chlorinating agents to form DMCC.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. This compound – All About Drugs [allfordrugs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cpachem.com [cpachem.com]
- 10. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 13. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Dimethylcarbamoyl Chloride (DMCC) Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of dimethylcarbamoyl chloride (DMCC), a reactive and potentially genotoxic compound, is of paramount importance. This guide provides an objective comparison of two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the determination of DMCC, supported by available experimental data and detailed methodologies.
This comparative analysis aims to equip laboratory professionals with the necessary information to select the most suitable analytical method for their specific research and development needs, ensuring robust and reliable quantification of this critical analyte.
Performance Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC for DMCC analysis hinges on several factors, including the required sensitivity, the sample matrix, and the need for derivatization. The following table summarizes the key performance characteristics of a validated GC-MS method involving derivatization and a representative Reverse-Phase HPLC (RP-HPLC) method.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography (RP-HPLC) |
| Principle | Separation of volatile compounds followed by mass-based detection. Requires derivatization to improve volatility and stability. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. |
| Linearity | Very good linearity has been reported.[1] | Data not available in the reviewed literature. |
| Accuracy | Data not available in the reviewed literature. | Data not available in the reviewed literature. |
| Precision | Data not available in the reviewed literature. | Data not available in the reviewed literature. |
| Limit of Detection (LOD) | 0.2 ppm[1] | Data not available in the reviewed literature. |
| Limit of Quantification (LOQ) | 0.7 ppm[1] | Data not available in the reviewed literature. |
| Derivatization Required | Yes (e.g., with ethanol (B145695) to form ethyl N,N-dimethylcarbamate)[1] | No |
| Primary Advantage | High selectivity and sensitivity, especially with mass spectrometry detection.[1] | Simpler sample preparation without the need for derivatization. |
| Primary Disadvantage | Requires a derivatization step, which can add complexity and potential for error. | Potentially lower sensitivity compared to GC-MS; DMCC's reactivity and rapid hydrolysis in aqueous mobile phases can pose challenges. |
Note: While a specific validated HPLC method with complete performance data for DMCC was not identified in the reviewed literature, the table outlines the expected parameters for such a method. The GC-MS data is based on a published method involving derivatization.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the conversion of DMCC to a more stable and volatile derivative, ethyl N,N-dimethylcarbamate, prior to GC-MS analysis.[1]
1. Sample Preparation and Derivatization:
-
A known volume of the sample containing DMCC is treated with ethanol.
-
The reaction converts DMCC to ethyl N,N-dimethylcarbamate.
-
An internal standard (e.g., naphthalene) is added to the derivatized sample.[1]
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/minute.
-
Ramp to 250°C at 20°C/minute, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5973 or equivalent, operated in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring characteristic ions of ethyl N,N-dimethylcarbamate and the internal standard.[1]
Representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The following protocol describes a general approach for the analysis of DMCC using RP-HPLC.[2][3] It is important to note that due to the rapid hydrolysis of DMCC in aqueous solutions, the mobile phase composition and sample handling are critical.
1. Sample Preparation:
-
The sample containing DMCC is dissolved in a suitable aprotic organic solvent (e.g., acetonitrile) to minimize hydrolysis.
-
The sample is filtered through a 0.45 µm syringe filter prior to injection.
2. HPLC Analysis:
-
HPLC System: Agilent 1200 series or equivalent, equipped with a UV detector.
-
Column: Newcrom R1 column or a similar C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. To minimize hydrolysis, a high percentage of acetonitrile is recommended as the starting condition. Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape.[2][3]
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection: UV detection at a wavelength where DMCC exhibits absorbance (e.g., 210 nm).
-
Injection Volume: 10 µL.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for DMCC quantification by GC-MS with derivatization.
Caption: Workflow for DMCC quantification by RP-HPLC.
Conclusion
Both GC-MS with derivatization and RP-HPLC offer viable approaches for the quantification of this compound.
The GC-MS method , while involving an additional derivatization step, provides high sensitivity and selectivity, with established LOD and LOQ values.[1] This makes it particularly suitable for trace-level analysis and in complex matrices where specificity is critical.
The RP-HPLC method offers a more direct approach, avoiding the need for derivatization. However, the inherent instability of DMCC in aqueous environments necessitates careful method development, particularly concerning the mobile phase composition, to ensure accurate and reproducible results. Further studies are required to establish a comprehensive validation profile for the HPLC analysis of DMCC.
Ultimately, the selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation and expertise within the laboratory. This guide provides a foundational understanding to aid in making an informed decision for the reliable quantification of DMCC.
References
Navigating the Analysis of Dimethylcarbamoyl Chloride: A Comparative Guide to GC-MS Derivatization and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of dimethylcarbamoyl chloride (DMCC), a potential genotoxic impurity, is of paramount importance. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis following derivatization with alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
This compound is a highly reactive compound, making its direct analysis challenging. Derivatization is a common strategy to enhance its stability and chromatographic performance for GC-MS analysis. This guide will delve into the widely used ethanol (B145695) derivatization method and compare it with a direct GC-MS approach and the potential application of Liquid Chromatography-Mass Spectrometry (LC-MS).
Performance Comparison of Analytical Methods
The selection of an analytical method hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the quantitative performance of different approaches for DMCC analysis.
| Analytical Method | Derivatization Agent | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| GC-MS | Ethanol | Vilsmeier Reaction Matrices | 0.2 ppm[1][2] | 0.7 ppm[1][2] | High selectivity, good linearity, established method. | Requires derivatization step, potential for side reactions. |
| GC with Hall Electrolytic Chlorine-Sensitive Detector | None (Direct Analysis) | Air | Up to 0.05 ppb (v/v) | Not Reported | Direct analysis without derivatization, suitable for air monitoring.[1] | Less specific than MS, limited quantitative data available. |
| LC-MS/MS | Not specified for DMCC | General | Potentially low ng/mL to pg/mL | Not specified for DMCC | Suitable for polar, non-volatile, and thermally unstable compounds, high sensitivity and selectivity.[3][4][5][6][7] | Method development for DMCC is required, potential for ion suppression. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the protocols for the GC-MS method with ethanol derivatization.
GC-MS Analysis of DMCC after Ethanol Derivatization
This method is based on the derivatization of DMCC with ethanol to form the more stable ethyl N,N-dimethylcarbamate, which is then quantified by GC-MS.[1][2]
1. Derivatization Procedure:
-
A sample containing DMCC is treated with ethanol.
-
The reaction converts DMCC to ethyl N,N-dimethylcarbamate.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of ethyl N,N-dimethylcarbamate from matrix components.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Ions Monitored: Specific ions for ethyl N,N-dimethylcarbamate are monitored for quantification and confirmation.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflow for the GC-MS derivatization method.
Caption: Experimental workflow for GC-MS analysis of DMCC after ethanol derivatization.
Alternative Analytical Approaches
While GC-MS with derivatization is a robust method, alternative techniques offer distinct advantages for specific applications.
Direct GC Analysis
For certain matrices, such as air samples, direct analysis of DMCC without derivatization is possible using a gas chromatograph equipped with a highly selective detector like a Hall electrolytic chlorine-sensitive detector.[1] This approach simplifies sample preparation but may lack the universal applicability and specificity of mass spectrometric detection.
Potential of Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for analyzing polar, non-volatile, and thermally labile compounds, which are often challenging for GC-based methods.[3][4][5][6][7] Given the reactive nature of DMCC, LC-MS could offer a viable alternative by avoiding the high temperatures of the GC inlet. The development of a specific LC-MS/MS method for DMCC would involve:
-
Chromatography: Utilizing a suitable reversed-phase or HILIC column for retention of the polar DMCC molecule.
-
Mass Spectrometry: Employing tandem mass spectrometry (MS/MS) for highly selective and sensitive detection using multiple reaction monitoring (MRM).
The logical relationship for developing an LC-MS method is depicted below.
Caption: Logical workflow for developing an LC-MS/MS method for DMCC analysis.
Conclusion
The GC-MS method following ethanol derivatization stands as a well-established and validated technique for the quantification of this compound in complex matrices, offering good sensitivity and selectivity.[1][2] For air monitoring, direct GC analysis presents a simpler alternative. While a specific LC-MS method for DMCC is not yet widely reported, its inherent advantages for analyzing reactive and polar compounds make it a promising avenue for future development, potentially offering improved sensitivity and simplified sample preparation. The choice of the most suitable method will ultimately depend on the specific analytical requirements, including the sample matrix, required detection limits, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
A Comparative Guide to the Reactivity of Dimethylcarbamoyl Chloride and Diethylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of dimethylcarbamoyl chloride (DMCC) and diethylcarbamoyl chloride (DECC), two common reagents in organic synthesis. Understanding their relative reactivity is crucial for reaction design, optimization, and the safe handling of these compounds. The information presented is supported by experimental data from peer-reviewed literature.
Executive Summary
Both this compound and diethylcarbamoyl chloride are reactive electrophiles used to introduce the dimethylcarbamoyl and diethylcarbamoyl moieties, respectively. Experimental data consistently demonstrates that diethylcarbamoyl chloride is the more reactive of the two compounds . This enhanced reactivity is primarily attributed to the greater electron-donating inductive effect of the two ethyl groups compared to the methyl groups. This effect stabilizes the transient carbamoyl (B1232498) cation intermediate that is central to the predominant unimolecular (SN1-like) reaction pathway in solvolysis.
Quantitative Reactivity Data
The solvolysis rates of this compound and diethylcarbamoyl chloride in various solvents provide a quantitative measure of their relative reactivity. The following table summarizes key kinetic data.
| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate (DECC/DMCC) | Reference |
| This compound | 80% Ethanol (B145695) | 25.0 | 1.1 x 10⁻⁵ | - | [1] |
| Diethylcarbamoyl Chloride | 80% Ethanol | 25.0 | 4.6 x 10⁻⁵ | 4.2 | [1][2] |
| This compound | 100% Methanol (B129727) | 25.0 | 1.5 x 10⁻⁵ | - | [1] |
| Diethylcarbamoyl Chloride | 100% Methanol | 25.0 | 9.9 x 10⁻⁵ | 6.6 | [1][2] |
As the data indicates, diethylcarbamoyl chloride reacts 4.2 times faster in 80% ethanol and 6.6 times faster in 100% methanol than this compound at the same temperature.[2] In fact, the hydrolysis rate of diethylcarbamoyl chloride was found to be too high to be conveniently measured at 8.5 °C, a temperature suitable for studying this compound.[2][3]
Reaction Mechanism
The solvolysis of N,N-dialkylcarbamoyl chlorides, including DMCC and DECC, generally proceeds through a dissociative, SN1-like mechanism.[4][5] This pathway involves the rate-determining formation of a carbamoyl cation intermediate, which is then rapidly captured by a solvent molecule.
Caption: SN1-like solvolysis mechanism for N,N-dialkylcarbamoyl chlorides.
The greater electron-donating nature of the ethyl groups in DECC, compared to the methyl groups in DMCC, provides superior stabilization to the positively charged carbamoyl cation intermediate, thereby accelerating the rate of the ionization step and the overall reaction. While the SN1-like pathway is common, a bimolecular mechanism can become competitive in the presence of highly nucleophilic species in solvents of low ionizing power.[3]
Experimental Protocols
A common and effective method for determining the solvolysis rates of carbamoyl chlorides is conductometry. This technique relies on the production of hydrochloric acid during the reaction, which leads to a measurable increase in the conductivity of the solution over time.
Protocol: Kinetic Measurement of Solvolysis by Conductometry
-
Apparatus Setup: A reaction vessel is equipped with a magnetic stirrer and a calibrated conductivity probe. The vessel is placed in a constant-temperature bath to ensure precise temperature control throughout the experiment.
-
Solvent Equilibration: A known volume of the desired solvent (e.g., 80% ethanol/water) is placed in the reaction vessel and allowed to thermally equilibrate to the target temperature (e.g., 25.0 °C).
-
Stock Solution Preparation: A concentrated stock solution of the carbamoyl chloride (DMCC or DECC) is prepared in a dry, non-reactive, and volatile solvent such as anhydrous acetone.
-
Reaction Initiation: To start the reaction, a small, precise volume of the carbamoyl chloride stock solution is injected into the stirred, thermostatted solvent. The final concentration should be low (e.g., ~10⁻⁴ M) to maintain first-order kinetic conditions.
-
Data Acquisition: The conductivity of the solution is monitored and recorded over time. The data acquisition continues until the reaction is complete, as indicated by a stable final conductivity reading.
-
Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the change in conductivity versus time. The slope of the resulting linear plot corresponds to -k.
Caption: Experimental workflow for kinetic analysis using conductometry.
Safety and Handling
Both this compound and diethylcarbamoyl chloride are hazardous materials that must be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.
-
This compound (DMCC): It is a corrosive and flammable liquid.[6][7] More significantly, DMCC is recognized as a toxic, mutagenic, and carcinogenic compound.[6][8]
-
Diethylcarbamoyl Chloride (DECC): This compound is also corrosive and has been identified as having genotoxic hazards.[9][10]
Both compounds react with water, including atmospheric moisture, to release hydrochloric acid.[9][11] Therefore, they must be stored and handled under anhydrous conditions.
Conclusion
The choice between this compound and diethylcarbamoyl chloride in a synthetic protocol will depend on the desired reactivity. Diethylcarbamoyl chloride is the more reactive agent, suitable for reactions requiring a more potent electrophile or faster reaction times. Conversely, this compound offers a slightly attenuated reactivity, which may be advantageous for achieving greater selectivity with substrates possessing multiple nucleophilic sites.[6][7] In all cases, the significant health hazards associated with both reagents necessitate stringent safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions | Semantic Scholar [semanticscholar.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. allfordrugs.com [allfordrugs.com]
- 8. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Navigating Carbamoylation: A Guide to Safer and Efficient Alternatives to Dimethylcarbamoyl Chloride
For researchers, scientists, and drug development professionals, the introduction of a carbamoyl (B1232498) moiety is a critical step in the synthesis of a vast array of bioactive molecules. While dimethylcarbamoyl chloride (DMCC) has historically been a common reagent for this transformation, its high toxicity, carcinogenic nature, and moisture sensitivity necessitate the adoption of safer and more efficient alternatives. This guide provides an objective comparison of various carbamoylating agents, supported by experimental data, to facilitate the selection of the optimal reagent for your research needs.
Executive Summary
The landscape of carbamoylation has evolved beyond the hazardous DMCC, offering a range of alternative reagents with improved safety profiles and, in many cases, superior performance. This guide delves into a comparative analysis of these alternatives, including carbamoylimidazolium salts, in-situ generated isocyanates, tin-catalyzed transcarbamoylation, and photoredox-catalyzed methods. Key performance indicators such as reaction yields, substrate scope, and reaction conditions are presented in a clear and concise format to aid in your decision-making process.
This compound: The Hazardous Incumbent
This compound is a highly reactive reagent that readily carbamoylates alcohols, phenols, and amines.[1] However, its utility is severely hampered by its significant drawbacks. DMCC is classified as a carcinogen and is highly toxic, requiring stringent safety precautions during handling.[1] It is also highly sensitive to moisture, readily hydrolyzing and leading to decreased efficiency and the formation of byproducts.
Safer and More Efficient Alternatives: A Comparative Analysis
The following sections provide a detailed comparison of the most promising alternatives to DMCC, complete with quantitative data on their performance across various substrates.
Carbamoylimidazolium Salts
Carbamoylimidazolium salts have emerged as highly effective and stable carbamoylating reagents. These crystalline salts are readily prepared from secondary amines, N,N'-carbonyldiimidazole (CDI), and an alkylating agent, and they can be stored for extended periods without degradation.[2][3] The "imidazolium effect" enhances the electrophilicity of the carbamoyl group, leading to high reactivity.[3][4]
Data Presentation: Performance of Carbamoylimidazolium Salts
| Substrate Type | Example Substrate | Yield (%) | Reference |
| Primary Amine | Benzylamine | 98 | [3] |
| Secondary Amine | Dibenzylamine | 99 | [3] |
| Phenol | Phenol | 95 | [3] |
| Alcohol | Benzyl Alcohol | 92 | [5] |
| Thiol | Benzyl Mercaptan | 96 | [3] |
In Situ Generation of Isocyanates
To circumvent the handling of toxic and unstable isocyanates, several methods have been developed for their in-situ generation followed by trapping with a nucleophile. A common approach involves the dehydration of carbamic acids, which are formed from the reaction of amines with carbon dioxide.[6] This method is particularly attractive due to its use of readily available and non-toxic starting materials.
Data Presentation: Performance of In Situ Generated Isocyanates
| Nucleophile | Substrate | Carbamate (B1207046)/Urea Yield (%) | Reference |
| Amine | Aniline | 95 (Urea) | [6] |
| Alcohol | Benzyl Alcohol | 92 (Carbamate) | [6] |
| Amine | 4-Fluoroaniline | 91 (Urea) | [6] |
| Alcohol | 1-Phenylethanol | 85 (Carbamate) | [6] |
Tin-Catalyzed Transcarbamoylation
Tin-catalyzed transcarbamoylation offers a mild and efficient method for the carbamoylation of alcohols. This method typically employs a stable carbamate, such as phenyl carbamate or methyl carbamate, as the carbamoyl donor in the presence of a tin catalyst, like dibutyltin (B87310) maleate (B1232345).[7][8] This approach is tolerant of a wide range of functional groups.
Data Presentation: Performance of Tin-Catalyzed Transcarbamoylation
| Substrate (Alcohol) | Carbamoyl Donor | Yield (%) | Reference |
| Geraniol | Phenyl Carbamate | 98 | [9] |
| Cinnamyl Alcohol | Phenyl Carbamate | 95 | [8] |
| 1-Octanol | Methyl Carbamate | 91 | [7] |
| Cyclohexanol | Phenyl Carbamate | 88 | [8] |
Photoredox-Catalyzed Carbamoylation
Visible-light photoredox catalysis has recently emerged as a powerful tool for C-H carbamoylation, particularly for nitrogen-containing heterocycles.[10][11] This method utilizes a photocatalyst to generate a carbamoyl radical from a stable precursor, such as an oxamic acid, which then reacts with the heterocycle.[10][11][12]
Data Presentation: Performance of Photoredox-Catalyzed Carbamoylation of Heterocycles
| Heterocycle | Carbamoyl Precursor | Yield (%) | Reference |
| Lepidine | Potassium N,N-dimethyl oxamate | 85 | [11] |
| Isoquinoline | Potassium N-methyl oxamate | 78 | [11] |
| Quinoxaline | N,N-dimethyl oxamic acid | 75 | [11] |
| Caffeine | Potassium N,N-diethyl oxamate | 68 | [11] |
Experimental Protocols
General Procedure for Carbamoylation using Carbamoylimidazolium Salts
-
To a solution of the nucleophile (amine, alcohol, phenol, or thiol; 1.0 mmol) in an anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane; 5 mL) is added a base (e.g., triethylamine; 1.2 mmol) if the nucleophile is an alcohol, phenol, or thiol.
-
The corresponding N,N-disubstituted carbamoylimidazolium salt (1.1 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.
-
Purification is performed by flash column chromatography on silica (B1680970) gel if necessary.
General Procedure for Tin-Catalyzed Transcarbamoylation of Alcohols
-
A solution of the alcohol (1.0 equiv), phenyl carbamate or methyl carbamate (1.5 equiv), and dibutyltin maleate (3.0 mol%) in toluene (B28343) is prepared in a reaction vessel.[7]
-
The mixture is heated to 90 °C and stirred for the time indicated by TLC analysis.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with 1M HCl, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Parallel synthesis of tri- and tetrasubstituted ureas from carbamoyl imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamoylimidazolium and thiocarbamoylimidazolium salts: novel reagents for the synthesis of ureas, thioureas, carbamates, thiocarbamates and amides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. Further Development of the Tin-Catalyzed Transcarbamoylation Reaction [organic-chemistry.org]
- 8. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis | MDPI [mdpi.com]
A Comparative Analysis of Dimethylcarbamoyl Chloride and Other Acyl Chlorides for Researchers
For Immediate Release
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of an appropriate acylating agent is a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides a comprehensive comparison of Dimethylcarbamoyl chloride (DMCC) with other commonly employed acyl chlorides, namely acetyl chloride and benzoyl chloride. By presenting objective performance data, detailed experimental protocols, and relevant biological pathway visualizations, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic endeavors.
Executive Summary
This compound serves as a versatile reagent for the introduction of a dimethylcarbamoyl moiety, a functional group prevalent in a variety of biologically active compounds. Compared to more conventional acyl chlorides like acetyl chloride and benzoyl chloride, DMCC exhibits attenuated reactivity. This characteristic can be advantageous in achieving greater selectivity in the presence of multiple nucleophilic sites. However, this reduced reactivity may also necessitate more forcing reaction conditions. The choice between these reagents is therefore a trade-off between reactivity, selectivity, and the specific requirements of the synthetic target.
Performance Comparison
The reactivity of acyl chlorides is principally governed by the electrophilicity of the carbonyl carbon. In DMCC, the lone pair of electrons on the adjacent nitrogen atom participates in resonance, delocalizing the positive charge on the carbonyl carbon and thereby reducing its electrophilicity compared to acetyl chloride and benzoyl chloride.
Reactivity and Yields
While direct, side-by-side quantitative comparisons under identical conditions are sparse in the literature, a general reactivity trend can be established:
Acetyl Chloride > Benzoyl Chloride > this compound
This trend is reflected in reaction rates and, in some cases, the conditions required to achieve high yields. For instance, the acylation of amines and alcohols with acetyl chloride is often rapid and highly exothermic, whereas reactions with DMCC may require heating or catalytic activation to proceed at a reasonable rate.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Acetyl Chloride | Benzoyl Chloride |
| Formula | C₃H₆ClNO | C₂H₃ClO | C₇H₅ClO |
| Molecular Weight | 107.54 g/mol | 78.50 g/mol | 140.57 g/mol |
| Boiling Point | 167-168 °C[1] | 51-52 °C[2] | 197.2 °C[3] |
| Density | 1.168 g/mL at 25 °C[1] | 1.104 g/mL | 1.21 g/mL |
| Reactivity | Less reactive than conventional acyl chlorides[4] | Highly reactive, reacts violently with water[5] | Less reactive than acetyl chloride[6] |
Table 2: Comparative Toxicity Data
| Compound | Oral LD50 (Rat) | Inhalation LC50 (Rat) |
| This compound | 1000 mg/kg[7][8][9] | 180 ppm (6 h)[9][10] |
| Acetyl Chloride | 910 mg/kg[3][11] | Not available |
| Benzoyl Chloride | 1900 mg/kg[12][13][14] | 1.45 mg/L (4 h)[12][15] |
Disclaimer: Toxicity data should be interpreted with caution and is provided for comparative purposes only. Always consult a comprehensive Safety Data Sheet (SDS) before handling any chemical.
Experimental Protocols
Detailed methodologies for common reactions involving these acyl chlorides are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.
Synthesis of a Carbamate (B1207046) using this compound (Schotten-Baumann Conditions)
Objective: To synthesize an O-aryl carbamate from a phenol (B47542) and this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
10% Aqueous Sodium Hydroxide (B78521) solution
-
Dichloromethane (B109758) (solvent)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve the phenol in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add the 10% aqueous sodium hydroxide solution to the flask.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add this compound dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carbamate.
-
Purify the product by recrystallization or column chromatography as needed.
Synthesis of an Ester using Acetyl Chloride
Objective: To synthesize an ester from an alcohol and acetyl chloride.
Materials:
-
Alcohol (e.g., Ethanol) (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.1 eq, as a base)
-
Anhydrous diethyl ether or dichloromethane (solvent)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard glassware for reaction under anhydrous conditions
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol and the base in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the stirred solution via a dropping funnel. A white precipitate of the amine hydrochloride salt will form.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude ester.
-
Purify by distillation if necessary.
Synthesis of an Amide using Benzoyl Chloride (Schotten-Baumann Reaction)
Objective: To synthesize an N-substituted amide from a primary or secondary amine and benzoyl chloride.
Materials:
-
Amine (e.g., Aniline) (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
10% Aqueous Sodium Hydroxide solution
-
Dichloromethane (solvent)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve the amine in dichloromethane in a flask.
-
Add the 10% aqueous sodium hydroxide solution.
-
With vigorous stirring, add benzoyl chloride dropwise to the biphasic mixture at room temperature.
-
Continue stirring for 30-60 minutes. The solid amide product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration, wash with water, and dry.
-
If no precipitate forms, transfer the reaction mixture to a separatory funnel, separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude amide.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure amide.
Visualizing a Drug Development Workflow: The Case of Rivastigmine
This compound and its analogs are crucial in the synthesis of various pharmaceuticals. A notable example is Rivastigmine, a carbamate inhibitor of acetylcholinesterase used in the treatment of Alzheimer's disease. The following diagrams illustrate the synthetic pathway and the subsequent biological screening process.
Following synthesis, the efficacy of potential drug candidates like Rivastigmine is assessed through biological assays. The workflow for an acetylcholinesterase (AChE) inhibition assay, a common method for screening anti-Alzheimer's drugs, is depicted below.
Conclusion
The choice between this compound, acetyl chloride, and benzoyl chloride is contingent upon the specific synthetic challenge at hand. While acetyl chloride offers the highest reactivity, it may lack selectivity in complex molecules. Benzoyl chloride provides a balance of reactivity and stability. This compound, with its lower reactivity, is an excellent choice for targeted carbamoylation, particularly when chemoselectivity is a primary concern. Understanding the distinct properties and performance of these reagents, as outlined in this guide, is paramount for the successful design and execution of synthetic strategies in modern chemical research and drug development.
References
- 1. dir.ca.gov [dir.ca.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. thermofishersci.in [thermofishersci.in]
- 4. chemos.de [chemos.de]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdc.gov [cdc.gov]
Validating Dimethylcarbamoyl Chloride Purity: A Comparative Guide to Titration and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like Dimethylcarbamoyl chloride (DMCC) is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of argentometric titration as a primary method for DMCC purity validation against alternative analytical techniques. Supporting experimental protocols and comparative data are presented to facilitate informed method selection.
Comparison of Analytical Methods for DMCC Purity
The purity of this compound can be assessed by various analytical methods, each with its own set of advantages and limitations. The choice of method often depends on the required precision, sample throughput, and available instrumentation. A summary of the key performance characteristics of three common methods is presented in Table 1.
| Parameter | Argentometric Titration | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Quantification of chloride content by precipitation with silver nitrate (B79036). | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. | Quantification of molecules based on the integrated intensity of their NMR signals relative to a certified internal standard. |
| Specificity | Moderate (quantifies total halide content). | High (separates DMCC from volatile impurities). | High (provides structural confirmation and quantification). |
| Precision | High (typically <1% RSD). | High (typically <2% RSD). | Very High (typically <1% RSD). |
| Accuracy | High (dependent on titrant standardization). | High (dependent on calibration standards). | Very High (primary ratio method). |
| Limit of Quantitation | mg range. | ppm to ppb range.[1][2] | ~0.1% |
| Throughput | Moderate. | High (with autosampler). | Low to Moderate. |
| Cost (Instrument) | Low. | Moderate to High. | High. |
| Primary Measurement | Chloride content. | Concentration of volatile components. | Molar concentration. |
Experimental Protocol: Argentometric Titration of this compound
This protocol describes a potentiometric argentometric titration method for the determination of this compound purity by quantifying its chloride content.
Principle: The chloride ions (Cl⁻) from DMCC react with silver ions (Ag⁺) from a standardized silver nitrate (AgNO₃) solution to form an insoluble silver chloride (AgCl) precipitate. The endpoint of the titration is detected by a sharp change in the potential of a silver-selective electrode.
Materials and Reagents:
-
This compound (DMCC) sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Anhydrous acetone (B3395972) (reagent grade)
-
Deionized water
-
Automatic titrator with a silver-selective electrode
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the DMCC sample into a clean, dry 150 mL beaker.
-
Dissolution: Add 50 mL of anhydrous acetone to the beaker and stir with a magnetic stirrer until the sample is completely dissolved. Caution: DMCC is moisture-sensitive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Titrator Setup: Calibrate the automatic titrator and the silver-selective electrode according to the manufacturer's instructions.
-
Titration: Immerse the silver-selective electrode and the titrator's dispensing tip into the sample solution. Start the titration with the standardized 0.1 M AgNO₃ solution under constant stirring. The titrator will automatically add the titrant and record the potential.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant added). Modern automatic titrators will automatically identify this endpoint.
-
Calculation: The purity of the DMCC sample is calculated based on the volume of AgNO₃ consumed, its molarity, the weight of the sample, and the molecular weight of DMCC (107.54 g/mol ).
Alternative Purity Validation Methods
While titration is a robust and cost-effective method, other techniques can provide more detailed information about the impurity profile of this compound.
-
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile impurities. This method can detect and quantify trace levels of contaminants that would not be detected by titration.[1][2] For instance, a method involving derivatization of DMCC with ethanol (B145695) to form ethyl N,N-dimethylcarbamate allows for sensitive detection by GC-MS, with limits of detection in the ppm range.[1][2]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can be used for purity determination without the need for a specific reference standard of the analyte.[3] By integrating the signals of the DMCC protons against those of a certified internal standard of known concentration, the absolute purity of the DMCC can be determined with high accuracy and precision.[3] This method also provides structural confirmation of the main component and can help in the identification of impurities.[3]
Visualizing the Workflows
To better illustrate the processes discussed, the following diagrams outline the experimental workflow for argentometric titration and a comparison of the analytical methods.
Caption: Workflow for the Argentometric Titration of DMCC.
Caption: Comparison of Analytical Approaches for DMCC Purity.
References
Spectroscopic Characterization of Dimethylcarbamoyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the precise characterization of reagents is paramount. Dimethylcarbamoyl chloride (DMCC) is a versatile reagent employed for the introduction of a dimethylcarbamoyl moiety onto various substrates. This guide provides a comparative spectroscopic analysis of this compound and its common alternatives—phosgene, triphosgene, and 1,1'-carbonyldiimidazole (B1668759) (CDI)—using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following sections present key spectral data, detailed experimental protocols, and a visual workflow to aid in the accurate identification and quality assessment of these critical reagents.
Comparative Spectroscopic Data
The following table summarizes the characteristic ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its alternatives. This quantitative data is essential for the unambiguous identification and differentiation of these compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| This compound | 3.08 (s, 6H) | 37.5, 168.5 | ~1740 (C=O stretch) |
| Phosgene | N/A | ~167 | ~1820 (C=O stretch)[1] |
| Triphosgene | N/A | ~147 | ~1810 (C=O stretch) |
| 1,1'-Carbonyldiimidazole | 8.14 (s, 1H), 7.45 (s, 1H), 7.07 (s, 1H) | 117.3, 130.8, 137.2, 148.5 | ~1745 (C=O stretch) |
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and IR spectra are crucial for reproducible results. The following are generalized protocols for the characterization of liquid samples like this compound.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the liquid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Avoid introducing any solid particulates.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A greater number of scans (e.g., 128 or more) will likely be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).
-
-
Sample Spectrum Acquisition:
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 32 scans).
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).
-
Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
-
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Stability Under Scrutiny: A Comparative Guide to Dimethylcarbamoyl Chloride and Its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of carbamoylation, the stability of the chosen reagent is a critical parameter influencing reaction efficiency, product purity, and safety. This guide provides an in-depth comparison of the stability of dimethylcarbamoyl chloride (DMCC) against common alternatives—phosgene (B1210022), diphosgene, triphosgene (B27547), and 1,1'-carbonyldiimidazole (B1668759) (CDI)—under various conditions. The information is supported by experimental data to facilitate informed reagent selection.
This compound (DMCC) is a widely utilized reagent for the introduction of a dimethylcarbamoyl moiety onto substrates. However, its utility is intrinsically linked to its stability, particularly its susceptibility to hydrolysis and degradation under common reaction and storage conditions. Understanding these stability profiles is paramount for consistent and reliable results in chemical synthesis.
Comparative Stability Analysis
The stability of DMCC and its alternatives is a function of their physical state, chemical structure, and susceptibility to nucleophilic attack, primarily by water (hydrolysis) or other nucleophiles present in the reaction mixture.
Hydrolytic Stability
The rate of hydrolysis is a key indicator of a carbamoylating agent's stability in aqueous or protic environments.
This compound (DMCC): DMCC is highly susceptible to hydrolysis, decomposing rapidly in water to form dimethylamine, carbon dioxide, and hydrochloric acid.[1][2] This reaction is temperature-dependent, with the half-life decreasing significantly as the temperature increases.
-
At 0°C, the half-life of DMCC in water is approximately 6 minutes.[2][3]
-
At approximately 14°C, the half-life shortens to just 54 seconds.
Phosgene, Diphosgene, and Triphosgene: These phosgene-based reagents also react with water, though their rates can differ.
-
Phosgene (gas): Reacts slowly with water.[4]
-
Triphosgene (solid): While appearing stable, it can decompose in the presence of moisture, particularly at elevated temperatures (beginning to decompose at 90°C after moisture absorption) or in the presence of a water-miscible solvent like THF.[7][8]
1,1'-Carbonyldiimidazole (CDI): CDI is a solid that is sensitive to moisture and readily hydrolyzes to form two equivalents of imidazole (B134444) and carbon dioxide.[3][9] This reactivity with water necessitates handling under anhydrous conditions.
Solvolysis in Organic Solvents
The stability of these reagents in common organic solvents, particularly alcohols, is crucial for their application in synthesis.
This compound (DMCC): DMCC undergoes solvolysis in alcoholic solvents. For instance, in ethanol-water mixtures, the rate of solvolysis is influenced by the solvent composition.
Phosgene, Diphosgene, and Triphosgene: The reactivity of these reagents with alcohols is a key aspect of their synthetic utility. A comparative study on their methanolysis in deuterated chloroform (B151607) at 25°C provides valuable insight into their relative stability and reactivity. The pseudo-first-order rate constants (k_obs) for methanolysis were determined to be:
-
Phosgene: 1.7 x 10⁻² s⁻¹
-
Diphosgene: 0.9 x 10⁻³ s⁻¹
-
Triphosgene: 1.0 x 10⁻⁴ s⁻¹[10]
These results indicate that under these conditions, phosgene is the most reactive towards methanol, followed by diphosgene, and then triphosgene, which is the most stable of the three.
1,1'-Carbonyldiimidazole (CDI): CDI is soluble in and reacts with alcohols, a process that can be used for the formation of carbonates. It is generally soluble and stable for practical purposes in anhydrous aprotic solvents like THF and DMF.[3]
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound and its alternatives.
| Compound | Condition | Half-life (t½) or Rate Constant (k) | Reference(s) |
| This compound | Water at 0°C | ~6 minutes | [2][3] |
| This compound | Water at ~14°C | 54 seconds | |
| Phosgene | Methanolysis in CDCl₃ at 25°C | k_obs = 1.7 x 10⁻² s⁻¹ | [10] |
| Diphosgene | Methanolysis in CDCl₃ at 25°C | k_obs = 0.9 x 10⁻³ s⁻¹ | [10] |
| Triphosgene | Methanolysis in CDCl₃ at 25°C | k_obs = 1.0 x 10⁻⁴ s⁻¹ | [10] |
| 1,1'-Carbonyldiimidazole | Hydrolysis | Readily hydrolyzes in the presence of moisture. | [3][9] |
Note: The data presented is compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Thermal Stability
This compound: Information on the thermal decomposition of DMCC is less prevalent in the literature compared to its hydrolytic instability.
Phosgene: Stable at ambient temperatures but decomposes at temperatures above 200-300°C.[11]
Diphosgene: Thermally stable under ambient conditions but decomposes to phosgene at around 300°C.[6]
Triphosgene: A stable crystalline solid with a melting point of around 80°C and decomposes at temperatures above 200°C.[12][13] However, decomposition can begin at lower temperatures (130°C) and is accelerated by moisture.[7]
1,1'-Carbonyldiimidazole: A stable solid with a melting point of 116-118°C.[14] Thermal degradation occurs at higher temperatures.
Experimental Protocols for Stability Assessment
To enable researchers to assess the stability of these reagents under their specific experimental conditions, the following general protocols are provided.
Protocol 1: Assessment of Hydrolytic Stability by GC-MS
This method is suitable for monitoring the degradation of volatile and semi-volatile carbamoyl (B1232498) chlorides in aqueous solutions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the carbamoylating agent in a dry, inert organic solvent (e.g., acetonitrile).
-
Prepare buffered aqueous solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the buffered solution at a controlled temperature.
-
-
Time-Point Sampling:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by adding a suitable derivatizing agent (e.g., a primary or secondary amine) that reacts rapidly with the remaining carbamoyl chloride to form a stable, analyzable derivative.
-
-
Extraction:
-
Extract the derivative from the aqueous mixture using a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
GC-MS Analysis:
-
Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Develop a temperature program that provides good separation of the derivatized analyte from any byproducts.
-
Monitor the disappearance of the parent compound's derivative and the appearance of degradation products over time.
-
-
Data Analysis:
-
Quantify the peak area of the derivatized analyte at each time point.
-
Plot the concentration of the carbamoyl chloride versus time to determine the degradation kinetics and calculate the half-life.
-
Protocol 2: Assessment of Stability in Organic Solvents by ¹H NMR Spectroscopy
This method allows for the in-situ monitoring of the degradation of carbamoyl chlorides in deuterated organic solvents.
Methodology:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the carbamoylating agent in a deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
If studying the effect of additives (e.g., a specific alcohol or amine), add a known amount to the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).
-
Continue to acquire spectra at regular intervals over the desired study period. The sample should be kept at a constant temperature inside the NMR spectrometer or in a temperature-controlled bath between measurements.
-
-
Data Analysis:
-
Integrate the signals corresponding to the parent carbamoyl chloride and any new signals that appear due to degradation or solvolysis products.
-
The decrease in the integral of the parent compound's signals relative to an internal standard or the solvent peak can be used to quantify its degradation over time.
-
Plot the concentration or relative integral value versus time to determine the stability profile.
-
Degradation Pathways
The primary degradation pathway for carbamoyl chlorides in the presence of nucleophiles is nucleophilic acyl substitution.
Conclusion
The choice of a carbamoylating agent requires a careful consideration of its stability under the specific reaction conditions. This compound is a highly reactive but hydrolytically unstable reagent, making it suitable for reactions where water is rigorously excluded. Phosgene and its liquid and solid surrogates, diphosgene and triphosgene, offer a range of reactivities and handling characteristics, with triphosgene being the most stable and safest to handle among the three. 1,1'-Carbonyldiimidazole provides a stable, solid alternative, though it is also sensitive to moisture. By understanding the stability profiles and employing appropriate analytical methods to monitor their integrity, researchers can optimize their carbamoylation reactions for improved yield, purity, and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Alcoholysis/hydrolysis of 1,1′-carbonyldiimidazole as a means of preparing unprecedented, imidazole-containing one-dimensional coordination polymers of copper(II) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Carbonyldiimidazole - Enamine [enamine.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Diphosgene - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Introduction of Triphosgene_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triphosgene - Wikipedia [en.wikipedia.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comparative Guide to the Reaction Mechanisms of Dimethylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Dimethylcarbamoyl chloride (DMCC) is a versatile reagent utilized in the synthesis of a wide array of compounds, including pharmaceuticals and pesticides, by introducing a dimethylcarbamoyl group.[1] Understanding its reaction mechanisms is paramount for optimizing reaction conditions, predicting product formation, and ensuring safety. This guide provides a comparative overview of the primary reaction mechanisms of DMCC, supported by experimental data and detailed protocols.
Overview of Reaction Mechanisms
This compound primarily undergoes nucleophilic substitution reactions. The predominant mechanisms are the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) pathways. The operative mechanism is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
| Reaction Type | Predominant Mechanism | Key Characteristics |
| Solvolysis (e.g., hydrolysis, alcoholysis) | SN1 | Proceeds through a planar dimethylcarbamoyl cation intermediate. The reaction rate is primarily dependent on the concentration of DMCC. Favored by polar, ionizing solvents. |
| Aminolysis (reaction with amines) | SN2 | A single-step concerted reaction involving a backside attack by the amine nucleophile. The reaction rate depends on the concentration of both DMCC and the amine. Favored by less polar solvents. |
Solvolysis Reactions: A Closer Look at the SN1 Pathway
The solvolysis of DMCC in polar solvents such as water, alcohols, and aqueous mixtures is generally accepted to proceed via an SN1 mechanism.[2][3] This involves the initial, rate-determining ionization of DMCC to form a resonance-stabilized dimethylcarbamoyl cation and a chloride ion. This cation is then rapidly attacked by the solvent molecule (the nucleophile).
Experimental Evidence for the SN1 Mechanism:
-
Kinetics: The hydrolysis of this compound is considerably faster than that of other acyl chlorides like ethyl chloroformate, which is more consistent with a unimolecular pathway.[2][4] For instance, the specific rate of hydrolysis for N,N-diethylcarbamoyl chloride, which forms a more stable secondary carbocation, was too high to be conveniently measured at the same temperature as N,N-dimethylcarbamoyl chloride.[2]
-
Solvent Effects: The solvolysis rates of DMCC show a strong dependence on the ionizing power of the solvent, which is a hallmark of the SN1 mechanism. The application of the Grunwald-Winstein equation to the solvolysis of DMCC in various alcohols yielded a good correlation, further supporting the formation of a cationic intermediate.[2]
-
Product Selectivity: In mixed solvent systems, such as ethanol-water, the ratio of the resulting ester and amine (from the decomposition of the initial carbamic acid) is largely independent of the solvent composition over a certain range. This suggests that the solvent molecules compete for a common intermediate, the dimethylcarbamoyl cation.[2] For the solvolysis of N,N-dimethylcarbamoyl chloride in 60%-90% ethanol-water mixtures at 25.0 °C, the selectivity value (S) was found to be nearly constant at 0.510 ± 0.015.[2]
Experimental Protocol: Determination of Solvolysis Rate by Conductivity
A common method to determine the rate of hydrolysis of DMCC is by monitoring the change in conductivity of the solution over time. The hydrolysis produces dimethylamine (B145610) (via the unstable carbamic acid) and hydrochloric acid, leading to an increase in ionic concentration.
Methodology:
-
A solution of DMCC in a suitable solvent (e.g., 100% water or aqueous acetone) is prepared at a precisely controlled temperature.[2][4]
-
The conductivity of the solution is measured at regular time intervals using a conductivity meter.
-
The specific rate of hydrolysis (k) can be calculated from the rate of change of conductivity.
Caption: Experimental workflow for determining the solvolysis rate of DMCC.
Aminolysis Reactions: The SN2 Pathway
In contrast to solvolysis, the reaction of DMCC with stronger nucleophiles, such as primary and secondary amines, particularly in less polar solvents like benzene (B151609), tends to follow an SN2 mechanism.[2] This is a concerted, single-step process where the nucleophilic amine attacks the electrophilic carbonyl carbon at the same time as the chloride ion departs.
Experimental Evidence for the SN2 Mechanism:
-
Kinetics: The reaction of DMCC with 2-methylpiperidine (B94953) in benzene was found to follow second-order kinetics, being first-order in both DMCC and the amine.[2] The approximate second-order rate coefficient for this reaction at 30.0 °C was calculated to be 1.4 × 10⁻³ L·mol⁻¹·s⁻¹.[2] This dependence on the concentration of both reactants is characteristic of a bimolecular mechanism.
-
Solvent Effects: The SN2 mechanism is favored in less polar, non-ionizing solvents that cannot effectively solvate and stabilize the carbocation intermediate required for an SN1 pathway.
Caption: Comparison of SN1 and SN2 reaction pathways for DMCC.
Hydrolysis and Decomposition
DMCC reacts rapidly with water, decomposing to dimethylamine, carbon dioxide, and hydrochloric acid.[5][6] The half-life of DMCC in water at 0°C is approximately 6 minutes.[5][7] This high reactivity with water necessitates that reactions involving DMCC be carried out under anhydrous conditions to prevent unwanted side reactions and decomposition of the reagent.
Safety Considerations
It is crucial to note that this compound is a corrosive, flammable liquid with a pungent odor.[1][7] It is also considered a potential human carcinogen and is mutagenic.[1][5][8] Therefore, all handling of DMCC must be performed with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment, including gloves and eye protection.[8]
Summary of Comparative Data
| Parameter | SN1 (Solvolysis) | SN2 (Aminolysis) |
| Kinetics | First-order in DMCC | Second-order overall (first-order in DMCC and nucleophile) |
| Intermediate | Dimethylcarbamoyl cation | None (a transition state) |
| Rate Determining Step | Formation of the carbocation | Nucleophilic attack |
| Favored by | Polar, ionizing solvents (e.g., water, alcohols) | Less polar solvents (e.g., benzene) |
| Nucleophile Strength | Less important | More important (stronger nucleophiles react faster) |
| Example Rate Constant | - | 1.4 × 10⁻³ L·mol⁻¹·s⁻¹ (with 2-methylpiperidine in benzene at 30.0 °C)[2] |
| Example Selectivity (S) | 0.510 ± 0.015 (in 60-90% ethanol/water at 25.0 °C)[2] | Not applicable |
This guide provides a foundational understanding of the reaction mechanisms of this compound. For specific applications, it is recommended to consult the primary literature for detailed kinetic and mechanistic studies relevant to the desired transformation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. This compound | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound – All About Drugs [allfordrugs.com]
- 8. nj.gov [nj.gov]
comparative toxicity of Dimethylcarbamoyl chloride and its analogues
A Comparative Guide to the Toxicity of Dimethylcarbamoyl Chloride and Its Analogues
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of reactive chemical intermediates is paramount for ensuring laboratory safety and guiding the development of safer analogues. This compound (DMCC), a versatile reagent in the synthesis of pharmaceuticals and pesticides, is known for its high toxicity and carcinogenic properties. This guide provides a comparative analysis of the toxicity of DMCC and its analogues, supported by available experimental data, to aid in risk assessment and the design of safer chemical entities.
Comparative Acute Toxicity Data
The acute toxicity of this compound and its analogues varies depending on the route of exposure and the specific chemical structure. The following table summarizes the available quantitative toxicity data, primarily focusing on the median lethal dose (LD50) and median lethal concentration (LC50) values.
| Compound | CAS Number | Test Species | Route of Administration | LD50/LC50 Value | Reference(s) |
| This compound | 79-44-7 | Rat | Oral | 1000 - 1170 mg/kg | [1] |
| Rat | Inhalation (6 h) | 180 ppm | [1] | ||
| Mouse | Dermal | Causes skin tumors | [2] | ||
| Diethylcarbamoyl chloride | 88-10-8 | Rat | Oral | 2700 mg/kg | [3] |
| Rat | Inhalation (7 h) | LCLo: 159 ppm | [4] | ||
| Mouse | Intraperitoneal | 750 mg/kg | [4] | ||
| Diphenylcarbamoyl chloride | 83-01-2 | Rat | Oral | LDLo: 1500 mg/kg | |
| Methylcarbamoyl chloride | 6452-47-7 | - | Oral | Harmful if swallowed (Category 4) | [5] |
| Ethylcarbamoyl chloride | 41891-13-8 | - | Oral | Harmful if swallowed (Category 4) |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and reproducibility of toxicity data.
Acute Oral Toxicity Testing (Based on OECD Guideline 401)[8]
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
-
Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used. Animals are fasted prior to administration of the test substance.
-
Dose Administration: The test substance is administered in a single dose by gavage. The substance is usually dissolved or suspended in a suitable vehicle, such as corn oil or water.
-
Dose Levels: Several dose levels are used to determine the dose-response relationship. A preliminary range-finding study may be conducted to determine the appropriate dose levels for the main study.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.
Acute Inhalation Toxicity Testing (Based on OECD Guideline 403)[9][10]
This test is designed to assess the health hazards associated with a single, short-term exposure to an airborne substance.
-
Test Animals: Young adult rats are the preferred species.
-
Exposure Method: Animals are typically exposed via whole-body or nose-only inhalation in a dynamic inhalation chamber.
-
Concentration Levels: At least three concentrations are typically used, plus a control group exposed to filtered air. The concentrations are selected to produce a range of toxic effects, including mortality.
-
Exposure Duration: The standard exposure duration is 4 hours.
-
Observation Period: Following exposure, animals are observed for 14 days for signs of toxicity, effects on body weight, and mortality.
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LC50 is determined using appropriate statistical methods.
Mechanism of Toxicity: DNA Damage and p53 Signaling
This compound and its analogues are direct-acting alkylating agents.[7] Their toxicity and carcinogenicity are primarily attributed to their ability to form covalent adducts with DNA. This DNA damage triggers a complex cellular response, a key component of which is the p53 signaling pathway. The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by initiating cell cycle arrest, promoting DNA repair, or inducing apoptosis (programmed cell death) in response to DNA damage.[8][9]
The following diagram illustrates a simplified workflow of the p53-mediated DNA damage response pathway activated by carbamoyl (B1232498) chlorides.
Caption: p53-mediated DNA damage response pathway.
Upon exposure, carbamoyl chlorides enter the cell nucleus and react with DNA, forming adducts. This damage is recognized by sensor proteins like ATM and ATR kinases, which then activate p53 through phosphorylation. Activated p53 acts as a transcription factor, inducing the expression of several target genes:
-
p21: A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, providing time for the cell to repair the DNA damage.[9]
-
GADD45 (Growth Arrest and DNA Damage-inducible 45): Proteins that contribute to cell cycle arrest and participate in DNA repair processes.
-
Bax: A pro-apoptotic protein that, when activated, leads to the initiation of the apoptotic cascade, eliminating cells with irreparable DNA damage.[10]
The ultimate fate of the cell—survival through DNA repair or elimination via apoptosis—depends on the extent of the DNA damage and the cellular context. Chronic exposure to sublethal concentrations of these compounds can lead to mutations if the DNA damage is not properly repaired, which is the underlying mechanism of their carcinogenicity.[2]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. bgrci.de [bgrci.de]
- 5. echemi.com [echemi.com]
- 6. N-phenylcarbamoyl chloride | C7H6ClNO | CID 576741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Performance of Dimethylcarbamoyl Chloride in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Dimethylcarbamoyl chloride (DMCC) is a versatile and widely utilized reagent for the introduction of the dimethylcarbamoyl group onto various nucleophilic substrates, a crucial transformation in the synthesis of numerous pharmaceuticals and agrochemicals. The efficiency, selectivity, and overall success of reactions involving DMCC are profoundly influenced by the choice of solvent. This guide provides an objective comparison of DMCC's performance in different solvent systems, supported by experimental data, and contrasts its utility with alternative carbamoylating agents.
Performance of this compound in Various Solvents
The reactivity of this compound is highly dependent on the solvent's polarity and its ability to stabilize charged intermediates. The solvolysis of DMCC, a key reaction pathway, is often studied to understand these solvent effects. The reaction can proceed through a unimolecular (SN1) or bimolecular (SN2) mechanism, and the solvent plays a critical role in dictating the dominant pathway.
Quantitative Analysis of Solvolysis Rates
The rate of solvolysis of this compound has been investigated in a variety of solvent systems. The following table summarizes the specific rates of solvolysis (k) at 25.0 °C, illustrating the significant impact of the solvent environment on reaction kinetics.
| Solvent System | Specific Rate of Solvolysis (k) at 25.0 °C (s⁻¹) | Reference |
| 100% H₂O | Varies with temperature (0.3–14 °C) | [1] |
| 100% Methanol | Faster than in 80% Ethanol (B145695) | [1] |
| 80% Ethanol | - | [1] |
| 90% Ethanol | - | [1] |
| 70% Ethanol | - | [1] |
| 60% Ethanol | - | [1] |
| 50% Acetone | - | [1] |
| 99% Formic Acid | Highly ionizing, fast reaction | [1] |
| 2,2,2-Trifluoroethanol (TFE) containing solvents | Highly ionizing, fast reaction | [1] |
Note: Specific rate constants were not consistently provided in a single comparable unit across all sources. The table reflects the qualitative and comparative findings.
Generally, more polar and protic solvents, such as water, alcohols, and formic acid, accelerate the solvolysis of DMCC.[1] This is consistent with an SN1-like mechanism where the solvent stabilizes the formation of the dimethylcarbamoyl cation intermediate. In less polar, aprotic solvents, the SN2 pathway, involving nucleophilic attack by the solvent or another nucleophile, may become more competitive. For SN2 reactions with an external nucleophile, polar aprotic solvents like DMF or DMSO can be advantageous as they solvate the cation of the nucleophile, thereby increasing its reactivity.[2]
Comparison with Alternative Carbamoylating Agents
While DMCC is a common choice, other carbamoylating agents are available, each with its own reactivity profile and applications.
N,N-Diethylcarbamoyl Chloride (DECC)
A close analog of DMCC, N,N-diethylcarbamoyl chloride (DECC), generally exhibits slightly different reactivity. For instance, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of DMCC in 80% ethanol and 100% methanol.[1] However, DECC has also been shown to be less mutagenic than DMCC in some studies.[3] The choice between DMCC and DECC may depend on the specific substrate, desired reaction rate, and toxicological considerations.
Other Carbamoylation Methods
Beyond carbamoyl (B1232498) chlorides, other methods for introducing a carbamoyl moiety exist, including:
-
Isocyanates: Highly reactive but also hazardous, they react readily with alcohols and amines to form carbamates and ureas, respectively.[4]
-
Phosgene and its derivatives (e.g., triphosgene): Effective but highly toxic reagents used to generate carbamoyl chlorides in situ from amines.[5][6]
-
Carbamoylimidazolium Salts: These reagents are known for their high efficiency and often lead to cleaner reactions that may not require chromatographic purification.[7]
-
Transcarbamoylation: This method involves the transfer of a carbamoyl group from a donor molecule, such as phenyl carbamate (B1207046), to an alcohol, often catalyzed by a metal salt like dibutyltin (B87310) maleate.[7]
The selection of a carbamoylating agent should be based on factors such as substrate compatibility, reaction conditions, safety protocols, and desired product yield.
Experimental Protocols
General Protocol for Carbamoylation of an Alcohol using this compound
This protocol outlines a general procedure for the synthesis of a carbamate from an alcohol and DMCC.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, Pyridine) (1.2 - 2.0 equiv)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the chosen anhydrous solvent in a flame-dried flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the tertiary amine base to the solution and stir for 5-10 minutes.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizing Reaction Mechanisms and Workflows
Vilsmeier-Haack Reaction: A Related Pathway
The Vilsmeier-Haack reaction is a formylation reaction that proceeds via a chloroiminium ion, known as the Vilsmeier reagent, which is structurally similar to DMCC.[8][9][10] Understanding this mechanism provides insight into the electrophilic nature of such species.
References
- 1. Vilsmeier haack rxn | PPTX [slideshare.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Current Intelligence Bulletin 12 – Diethylcarbamoyl Chloride (DECC) [stacks.cdc.gov]
- 4. Effects of carbamoylating agents on tumor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bloomtechz.com [bloomtechz.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
A Comparative Guide to Validated Methods for Detecting Trace Dimethylcarbamoyl Chloride Impurities
For Researchers, Scientists, and Drug Development Professionals
The presence of trace-level impurities in pharmaceutical products is a critical quality attribute that demands robust and sensitive analytical methods for detection and quantification. Dimethylcarbamoyl chloride (DMCC), a potentially genotoxic impurity, requires particularly rigorous control. This guide provides an objective comparison of validated analytical methods for the detection of trace DMCC, offering supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their needs.
Comparison of Analytical Methods
The selection of an analytical method for trace DMCC detection is a balance of sensitivity, selectivity, and practicality. This section summarizes the performance of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, Direct Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
| Parameter | GC-MS with Derivatization | Direct GC | High-Performance Liquid Chromatography (HPLC) |
| Principle | Derivatization of DMCC to a more stable and less reactive compound (ethyl N,N-dimethylcarbamate) followed by separation and detection by GC-MS. | Direct injection and separation of volatile DMCC by gas chromatography with detection by a mass spectrometer (MS) or a selective detector like a Hall electrolytic chlorine-sensitive detector. | Separation of DMCC from the sample matrix using a reverse-phase column followed by UV detection. |
| Limit of Detection (LOD) | 0.2 ppm[1] | ~0.4 ppm (estimated based on similar compounds) | Data not available |
| Limit of Quantitation (LOQ) | 0.7 ppm[1] | ~1.2 ppm (estimated based on similar compounds) | Data not available |
| Accuracy (% Recovery) | High (specific data not available) | Good (specific data not available) | Data not available |
| Precision (%RSD) | High (specific data not available) | Good (specific data not available) | Data not available |
| Linearity (R²) | Very good[1] | Good (specific data not available) | Data not available |
| Throughput | Moderate | High | High |
| Strengths | High sensitivity and selectivity due to derivatization and MS detection. Well-established and validated method.[1] | Faster analysis time as no derivatization is needed. Simpler sample preparation. | Suitable for non-volatile or thermally labile compounds. Common laboratory instrumentation. |
| Limitations | Requires a derivatization step, which adds to sample preparation time and complexity. | Potential for on-column degradation of the reactive DMCC. Lower sensitivity reported in some contexts compared to the derivatization method. | Limited information available on validated methods for trace DMCC. Potential for low UV absorptivity of DMCC, affecting sensitivity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is based on the derivatization of DMCC with ethanol (B145695) to form the more stable ethyl N,N-dimethylcarbamate, which is then analyzed by GC-MS.[1]
a. Sample Preparation (Derivatization)
-
Accurately weigh the sample containing the potential DMCC impurity into a suitable vial.
-
Add a known volume of a solution of ethanol in an appropriate solvent (e.g., toluene).
-
Add a suitable base (e.g., pyridine) to catalyze the reaction and neutralize the HCl byproduct.
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
After cooling, the sample is ready for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM)
-
Monitor the characteristic ions of ethyl N,N-dimethylcarbamate (e.g., m/z 117, 88, 72).
-
Direct Gas Chromatography (GC)
This method involves the direct injection of the sample for the analysis of DMCC without a derivatization step.
a. Sample Preparation
-
Dissolve the sample in a suitable inert solvent (e.g., dichloromethane (B109758) or toluene).
-
Ensure the sample is free of non-volatile residues that could contaminate the GC inlet.
-
The sample is then directly injected into the GC.
b. GC-FID/MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Column: A low-to-mid polarity column is recommended to minimize on-column reactions.
-
Injector Temperature: A lower injector temperature (e.g., 150-180°C) is recommended to minimize thermal degradation of DMCC.
-
Oven Temperature Program: A fast temperature ramp may be employed to ensure rapid elution of the reactive analyte.
-
Carrier Gas: Helium or Nitrogen.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the analysis of DMCC in a liquid matrix.
a. Sample Preparation
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
b. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is typically used. For mass spectrometry compatibility, formic acid can be used as an additive.[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a low wavelength (e.g., 210 nm), as DMCC lacks a strong chromophore.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams created using the DOT language provide a visual representation of the experimental workflows.
Conclusion
The choice of an analytical method for the determination of trace this compound impurities is contingent on the specific requirements of the analysis, including the required sensitivity, the sample matrix, and the available instrumentation. The GC-MS method with derivatization offers the highest sensitivity and selectivity among the methods for which validated data is readily available.[1] Direct GC analysis provides a faster alternative, though careful optimization is required to prevent analyte degradation. While HPLC is a viable technique, further method development and validation are necessary to establish its performance for trace DMCC analysis. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the safety and quality of pharmaceutical products.
References
Safety Operating Guide
Safe Disposal of Dimethylcarbamoyl Chloride: A Detailed Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe handling and disposal of Dimethylcarbamoyl chloride (DMCC), ensuring the safety of laboratory personnel and compliance with regulations.
This compound (DMCC) is a highly reactive and hazardous chemical intermediate widely used in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Due to its toxic, corrosive, and carcinogenic properties, stringent safety measures are imperative for its handling and disposal.[1] This guide provides essential, step-by-step procedures for the proper neutralization and disposal of DMCC in a laboratory setting, empowering researchers, scientists, and drug development professionals to manage this hazardous waste safely and effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a chemical-resistant lab coat, nitrile or neoprene gloves, and chemical splash goggles with a face shield.[1]
-
Ventilation: All handling and disposal operations must be conducted inside a certified chemical fume hood to prevent the inhalation of corrosive and toxic vapors.[1]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, alcohols, and bases (except for the controlled neutralization process described below).[2]
Disposal Plan: Chemical Neutralization via Alkaline Hydrolysis
The primary and most effective method for the disposal of DMCC is through chemical neutralization via alkaline hydrolysis. DMCC reacts rapidly with water, a process that is significantly accelerated under basic conditions, to yield less hazardous products: dimethylamine, carbon dioxide, and sodium chloride.[3][4]
Experimental Protocol: Neutralization of this compound
This protocol details the step-by-step procedure for the safe and complete hydrolysis of DMCC using a sodium hydroxide (B78521) solution.
Materials:
-
Unwanted this compound (DMCC)
-
Sodium hydroxide (NaOH) pellets or solution
-
Deionized water
-
Ice bath
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 5-10 times the volume of the DMCC and NaOH solution combined)
-
pH paper or pH meter
-
Appropriate waste container
Procedure:
-
Prepare the Sodium Hydroxide Solution: In a well-ventilated fume hood, prepare a 2 M sodium hydroxide solution by slowly dissolving NaOH pellets in cold deionized water in a beaker placed in an ice bath. The process is exothermic. Allow the solution to cool to room temperature.
-
Cool the Reaction Vessel: Place a beaker or flask containing the 2 M sodium hydroxide solution in an ice bath and allow it to cool to 0-5°C. The volume of the NaOH solution should be in molar excess to the amount of DMCC to be neutralized. A 5 to 10-fold molar excess of NaOH is recommended to ensure complete and rapid hydrolysis.
-
Slow Addition of DMCC: While vigorously stirring the cooled sodium hydroxide solution, slowly add the this compound dropwise using a pipette or dropping funnel. Caution: The hydrolysis reaction is exothermic. Maintain a slow addition rate to control the temperature of the reaction mixture and prevent splashing.
-
Reaction Time: After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes. Subsequently, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the complete decomposition of the DMCC. The half-life of DMCC in water at 0°C is approximately 6 minutes, and the presence of a strong base will further accelerate this decomposition.[3][4]
-
Neutralization Verification: After the reaction period, check the pH of the solution using pH paper or a pH meter. The solution should be basic. If it is acidic or neutral, add more sodium hydroxide solution and continue stirring for an additional hour.
-
Final Disposal: Once the neutralization is complete, the resulting aqueous solution, containing dimethylamine, sodium chloride, and excess sodium hydroxide, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the safe disposal of this compound via alkaline hydrolysis.
| Parameter | Value/Range | Rationale |
| Neutralizing Agent | 2 M Sodium Hydroxide (NaOH) Solution | A strong base accelerates the hydrolysis of DMCC. |
| Molar Excess of NaOH | 5 to 10-fold | Ensures complete and rapid reaction. |
| Reaction Temperature | 0 - 5°C (during addition) | Controls the exothermic reaction. |
| Addition Rate | Slow, dropwise | Prevents temperature spikes and splashing. |
| Stirring Time (in ice bath) | Minimum 30 minutes | Ensures initial mixing and reaction at a controlled temperature. |
| Stirring Time (at room temp.) | Minimum 2 hours | Guarantees complete hydrolysis of the DMCC. |
| Final pH | Basic | Confirms the presence of excess NaOH and complete reaction. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can confidently and safely manage the disposal of this compound, minimizing risks and ensuring a secure working environment.
References
Personal protective equipment for handling Dimethylcarbamoyl chloride
Essential Safety and Handling Guide for Dimethylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational guidelines, and disposal procedures for the handling of this compound (DMCC). Adherence to these guidelines is critical due to the chemical's toxicity, carcinogenicity, and reactivity.
This compound is a highly hazardous substance that requires stringent safety measures to prevent exposure. It is classified as a probable human carcinogen, is toxic if inhaled, and can cause severe skin and eye irritation.[1][2][3] This guide will provide the necessary information for its safe handling and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. All personnel must be trained in the proper use and limitations of their PPE.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge (Type A or ABEK) is required when vapors or aerosols may be generated.[4] For higher concentrations or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[5] | DMCC is toxic if inhaled and may cause respiratory irritation.[2] |
| Eye and Face Protection | Chemical safety goggles and a face shield must be worn.[3][4] | Prevents eye contact with the liquid, which is a lachrymator and can cause serious eye irritation or burns.[1][2][6] |
| Hand Protection | Wear chemically resistant gloves, such as Silver Shield®/4H®.[1] | Prevents skin contact, as DMCC can be absorbed through the skin and cause irritation or burns.[1][5] |
| Body Protection | A chemically resistant lab coat or apron, preferably made of materials like DuPont Tychem® CSM or Responder®, should be worn over personal clothing.[1] All clothing should be clean daily.[1] | Provides a barrier against accidental spills and splashes, preventing skin contact.[5][7] |
Quantitative Exposure Limits and Physical Properties
Understanding the exposure limits and physical properties of this compound is crucial for risk assessment and the implementation of appropriate safety controls.
| Parameter | Value | Reference |
| ACGIH TLV (8-hr TWA) | 0.005 ppm | [1] |
| NIOSH REL | Lowest Feasible Concentration | [1] |
| Protective Action Criteria (PAC) | PAC-1: 0.015 ppm, PAC-2: 1.5 ppm, PAC-3: 9.1 ppm | [7] |
| Flash Point | 155 °F / 68.3 °C | [6][7] |
| Vapor Density | 3.73 (Air = 1) | [7] |
| Specific Gravity | 1.168 (Water = 1) | [7] |
Standard Operating Procedure: Handling this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling Checks: 1.1. Training: Ensure all personnel involved have received specific training on the hazards and safe handling of DMCC.[1] 1.2. Fume Hood: All handling of DMCC must be conducted within a certified chemical fume hood.[4] 1.3. Safety Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) are readily accessible.[1][5][7] 1.4. PPE: Don all required personal protective equipment as specified in the table above.[3] 1.5. Spill Kit: Ensure a spill kit containing inert absorbent material (e.g., vermiculite, dry sand) is available.[1] Do not use water.[1]
2. Handling and Experimental Use: 2.1. Ventilation: Work exclusively in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[2][4] 2.2. Dispensing: Use safety pipettes for all transfers.[6] Avoid generating aerosols or mists. 2.3. Ignition Sources: Keep DMCC away from all sources of ignition, including heat, sparks, and open flames.[4] Ground all equipment to prevent static discharge.[7] 2.4. Incompatibilities: Avoid contact with water, steam, moisture, strong oxidizing agents, and strong bases, as it can react vigorously.[1][3][4] 2.5. Hygiene: Do not eat, drink, or smoke in the work area.[2][3] Wash hands thoroughly after handling, even if gloves were worn.[3][4]
3. Storage: 3.1. Container: Store in a tightly closed, properly labeled container.[2] 3.2. Location: Store in a locked, cool, dry, and well-ventilated area designated for carcinogens.[2][3] 3.3. Segregation: Keep segregated from incompatible materials.[4]
4. Waste Disposal Plan: 4.1. Waste Collection: Collect all DMCC-contaminated waste (including empty containers, gloves, and absorbent materials) in a designated, sealed, and properly labeled hazardous waste container. 4.2. Classification: DMCC is classified as a hazardous waste (RCRA code U097).[4] 4.3. Disposal: Dispose of all waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[2][3][4] Do not dispose of down the drain.
5. Emergency Procedures: 5.1. Spill: 5.1.1. Evacuate personnel from the immediate area and restrict access.[1][7] 5.1.2. Eliminate all ignition sources.[1][7] 5.1.3. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material.[1][4] 5.1.4. Collect the absorbed material into a sealed container for hazardous waste disposal.[1][4] 5.1.5. Ventilate the area after cleanup is complete.[1] 5.2. Inhalation: 5.2.1. Immediately move the affected person to fresh air.[4] 5.2.2. If breathing has stopped, begin rescue breathing (using a barrier device).[1][2] 5.2.3. Seek immediate medical attention.[1] 5.3. Skin Contact: 5.3.1. Immediately remove all contaminated clothing.[1][4] 5.3.2. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[1][7] 5.3.3. Seek immediate medical attention.[1] 5.4. Eye Contact: 5.4.1. Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1][7] 5.4.2. Remove contact lenses if present and easy to do.[4] 5.4.3. Seek immediate medical attention.[1][4] 5.5. Ingestion: 5.5.1. Do NOT induce vomiting.[4][7] 5.5.2. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[3][7] 5.5.3. Seek immediate medical attention.[2][4]
Workflow for Safe Handling of this compound
References
- 1. nj.gov [nj.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Dimethyl carbamoyl chloride [cdc.gov]
- 6. This compound | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
